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  • Product: Bacillibactin
  • CAS: 95536-04-2

Core Science & Biosynthesis

Foundational

Unveiling Bacillibactin: A Technical Guide to its Discovery, Isolation, and Characterization from Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals Introduction Bacillibactin, a catechol-based siderophore produced by Bacillus subtilis, plays a pivotal role in iron acquisition, a critical process for bac...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillibactin, a catechol-based siderophore produced by Bacillus subtilis, plays a pivotal role in iron acquisition, a critical process for bacterial survival and pathogenesis. Its remarkable affinity for ferric iron (Fe³⁺) and its complex molecular architecture have made it a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the discovery, biosynthesis, regulation, and detailed methodologies for the isolation and characterization of Bacillibactin, tailored for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Discovery and Structure

Bacillibactin was identified as a potent siderophore from Bacillus subtilis, structurally analogous to enterobactin produced by Gram-negative bacteria.[1] Unlike enterobactin, Bacillibactin features a glycine spacer between the 2,3-dihydroxybenzoyl (DHB) catechol moieties and the cyclic trilactone core derived from threonine.[1] This structural nuance has significant implications for its iron-chelating properties and biological activity. The biosynthesis of Bacillibactin was first elucidated by May et al., laying the groundwork for subsequent research into its complex production machinery.[1][2]

Biosynthesis and Regulation

The biosynthesis of Bacillibactin is a fascinating example of non-ribosomal peptide synthesis (NRPS). The entire enzymatic machinery is encoded by the dhb operon, which comprises the genes dhbA, dhbC, dhbE, dhbB, and dhbF. This stands in contrast to enterobactin synthesis, where the responsible genes are dispersed throughout the genome.

The biosynthetic pathway commences with chorismate, a key intermediate in the shikimate pathway. A series of enzymatic reactions catalyzed by DhbA, DhbC, and DhbB convert chorismate into 2,3-dihydroxybenzoate (DHB). The NRPS machinery, consisting of DhbE, DhbB, and DhbF, then sequentially adenylates and condenses DHB, glycine, and threonine to form a linear precursor. Finally, the molecule is cyclized to yield the mature Bacillibactin.

Regulation of Bacillibactin production is tightly controlled by the availability of iron. The master regulator of this process is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to a specific operator sequence in the promoter region of the dhb operon, acting as a repressor and shutting down Bacillibactin synthesis. Conversely, under iron-limiting conditions, Fur dissociates from the DNA, leading to the derepression of the dhb operon and subsequent production of Bacillibactin.

Bacillibactin_Regulation cluster_iron_replete Iron-Replete Conditions cluster_iron_limited Iron-Limited Conditions Fe High Iron Fur_active Fur-Fe complex Fe->Fur_active binds dhb_operon_repressed dhb operon Fur_active->dhb_operon_repressed represses No_Bacillibactin No Bacillibactin Synthesis dhb_operon_repressed->No_Bacillibactin Low_Fe Low Iron Fur_inactive Apo-Fur Low_Fe->Fur_inactive dissociates dhb_operon_active dhb operon Bacillibactin Bacillibactin Synthesis dhb_operon_active->Bacillibactin

Caption: Regulation of Bacillibactin synthesis by the Fur protein.

Experimental Protocols

Culture Conditions for Bacillibactin Production

To induce Bacillibactin production, Bacillus subtilis should be cultured under iron-limiting conditions.

  • Media Preparation: Prepare a suitable iron-deficient medium, such as a modified succinate medium. A typical composition per liter is:

    • 6 g K₂HPO₄

    • 3 g KH₂PO₄

    • 1 g (NH₄)₂SO₄

    • 0.2 g MgSO₄·7H₂O

    • 4 g Succinic acid

    • Adjust pH to 7.0. To ensure iron limitation, use high-purity water and acid-washed glassware. Avoid adding iron salts.

  • Inoculation and Incubation: Inoculate the iron-deficient medium with an overnight culture of Bacillus subtilis. Incubate the culture at 37°C with vigorous shaking (e.g., 200 rpm) for 24-48 hours.

Isolation and Purification of Bacillibactin

The following protocol outlines a common procedure for the extraction and purification of Bacillibactin from culture supernatants.

Bacillibactin_Isolation_Workflow Start B. subtilis Culture (Iron-deficient medium) Centrifugation Centrifugation (10,000 x g, 15 min) Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidify to pH 2.0 (with HCl) Supernatant->Acidification Extraction Liquid-Liquid Extraction (with Ethyl Acetate) Acidification->Extraction Evaporation Evaporate Ethyl Acetate (Rotary Evaporator) Extraction->Evaporation Resuspension Resuspend in Methanol Evaporation->Resuspension HPLC Reverse-Phase HPLC Purification Resuspension->HPLC Characterization Characterization (NMR, MS) HPLC->Characterization

Caption: Experimental workflow for the isolation of Bacillibactin.
  • Harvesting Supernatant: Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells. Carefully decant and collect the supernatant.

  • Acidification and Extraction:

    • Acidify the supernatant to a pH of 2.0 using concentrated HCl.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the phases to separate.

    • Collect the organic (ethyl acetate) phase. Repeat the extraction process two to three times to maximize the yield.

    • Pool the ethyl acetate fractions.

  • Concentration: Concentrate the pooled ethyl acetate extract to dryness using a rotary vacuum evaporator.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Resuspend the dried extract in a small volume of methanol.

    • Purify the Bacillibactin using a C18 reverse-phase HPLC column.

    • A typical elution gradient is as follows:

      • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

      • Mobile Phase B: Acetonitrile with 0.1% TFA

      • Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 315 nm. Bacillibactin typically elutes as a distinct peak.

    • Collect the fraction corresponding to the Bacillibactin peak and concentrate it to dryness.

Characterization of Bacillibactin

Spectroscopic Analysis

Confirmation of the identity and purity of the isolated Bacillibactin is achieved through spectroscopic methods.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of Bacillibactin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure of Bacillibactin.

Quantitative Data

The following tables summarize key quantitative data related to Bacillibactin.

Table 1: Production and Physicochemical Properties of Bacillibactin

ParameterValueReference
Reported YieldUp to 296 mg/L
Molecular FormulaC₃₉H₄₅N₆O₁₅
Molecular Weight882.8 g/mol
[M+H]⁺ (m/z)883.2
UV Absorption Max (λmax)~315 nm

Table 2: Antimicrobial Activity of Bacillibactin

Target OrganismMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium smegmatis22.15 µM

Conclusion

This technical guide provides a comprehensive resource for the discovery, isolation, and characterization of Bacillibactin from Bacillus subtilis. The detailed protocols and compiled data serve as a valuable starting point for researchers interested in exploring the multifaceted roles of this intriguing siderophore. Further investigation into the biological activities and potential applications of Bacillibactin and its derivatives holds significant promise for the development of novel therapeutic agents and biotechnological tools.

References

Exploratory

A Technical Guide to the Initial Chemical Characterization of Bacillibactin

Audience: Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the foundational chemical characterization of Bacillibactin, a catecholate siderophore produced...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational chemical characterization of Bacillibactin, a catecholate siderophore produced by Bacillus species. It covers the elucidation of its chemical structure, key physicochemical properties, biosynthetic pathways, and the detailed experimental protocols employed for its isolation and analysis.

Chemical Structure and Physicochemical Properties

Bacillibactin is a cyclic trimer composed of three L-threonine residues forming a central lactone ring. Each threonine residue is N-acylated with a 2,3-dihydroxybenzoyl-glycine (DHB-Gly) unit.[1][2] This trilactone structure, built upon a threonine scaffold, is a hallmark of its high affinity for ferric iron (Fe³⁺).[3][4]

Core Structure of Bacillibactin

The fundamental structure of Bacillibactin is visualized below.

G Figure 1: Chemical Structure of Bacillibactin cluster_core Cyclic Trimer Core cluster_side1 Side Chain 1 cluster_side2 Side Chain 2 cluster_side3 Side Chain 3 Thr1 L-Threonine Thr2 L-Threonine Thr1->Thr2 Ester Thr3 L-Threonine Thr2->Thr3 Ester Thr3->Thr1 Ester Gly1 Glycine Gly1->Thr1 Amide DHB1 2,3-Dihydroxybenzoate DHB1->Gly1 Amide Gly2 Glycine Gly2->Thr2 Amide DHB2 2,3-Dihydroxybenzoate DHB2->Gly2 Amide Gly3 Glycine Gly3->Thr3 Amide DHB3 2,3-Dihydroxybenzoate DHB3->Gly3 Amide

Figure 1: Chemical Structure of Bacillibactin
Physicochemical Data

The primary physicochemical properties of Bacillibactin are summarized below. Mass spectrometry provides the molecular formula, while NMR spectroscopy reveals the chemical environment of individual atoms.

PropertyValueSource
Molecular Formula C₃₉H₄₂N₆O₁₈[1]
Molar Mass 882.789 g/mol
High-Resolution MS (HRESIMS) [M-H]⁻ at m/z 881.2488 (Calculated for C₃₉H₄₁N₆O₁₈)(Analog data)
Type Catecholate Siderophore
Spectroscopic Data (NMR)

NMR spectroscopy is critical for the structural elucidation of Bacillibactin. The following table presents characteristic chemical shifts observed in ¹H and ¹³C NMR spectra, typically recorded in solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Threonine - α-CH ~4.59 (br s)~56.6
Threonine - β-CH ~5.31 (d)~70.8
Threonine - γ-CH₃ ~1.04 (d)~16.5
Glycine - α-CH₂ ~3.9-4.4 (m)~43.0
DHB - Aromatic CH ~6.0-8.0~115-120
Amide NH ~7.8-8.4 (d)-
Ester/Amide Carbonyls -~167-173

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Biosynthesis and Regulation Pathway

Bacillibactin is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway encoded by the dhb (dihydroxybenzoate) operon. Its production is tightly regulated by iron availability through the Ferric Uptake Regulator (Fur) protein.

G Figure 2: Bacillibactin Biosynthesis & Regulation cluster_regulation Iron Regulation cluster_synthesis NRPS Biosynthesis Fe_high High Iron Fur Fur Protein Fe_high->Fur activates Fe_low Low Iron dhb_operon dhb Operon (dhbACEBF) Fe_low->dhb_operon Allows Transcription Fur->dhb_operon Represses Transcription DhbE DhbE (A-domain) dhb_operon->DhbE translates to DhbF DhbF (NRPS) dhb_operon->DhbF translates to DhbB DhbB (ArCP/T-domain) dhb_operon->DhbB translates to Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB DhbA, DhbB, DhbC DHB->DhbE Adenylation DhbE->DhbB Assembly DHB-Gly-Thr Assembly DhbF->Assembly Condensation DhbB->Assembly Condensation Gly Glycine Gly->DhbF Thr L-Threonine Thr->DhbF Cyclization Cyclization & Release Assembly->Cyclization TE Domain Bacillibactin Bacillibactin Cyclization->Bacillibactin

Figure 2: Bacillibactin Biosynthesis & Regulation

The biosynthetic process begins with the conversion of chorismate to 2,3-dihydroxybenzoate (DHB). The NRPS machinery, comprising enzymes DhbE, DhbB, and DhbF, then sequentially activates and condenses DHB, glycine, and L-threonine. This process is repeated three times, followed by a final thioesterase-mediated cyclization to release the mature Bacillibactin molecule.

Experimental Protocols

The characterization of Bacillibactin relies on a systematic workflow encompassing production, purification, and structural analysis.

G Figure 3: Experimental Workflow for Bacillibactin Characterization cluster_struct Structural Analysis A 1. Culture & Production (Bacillus subtilis in iron-deficient medium) B 2. Siderophore Detection (CAS Assay) A->B C 3. Extraction (Ethyl Acetate) B->C D 4. Purification (Reverse-Phase HPLC) C->D E 5. Structure Confirmation D->E MS HRESIMS (Molecular Formula) E->MS NMR 1H, 13C, 2D-NMR (Connectivity & Stereochemistry) E->NMR

References

Foundational

Bacillibactin Biosynthesis and Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Bacillibactin is a catecholate siderophore produced by Bacillus subtilis and related species to scavenge ferric iron (Fe³⁺) from the environment. I...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacillibactin is a catecholate siderophore produced by Bacillus subtilis and related species to scavenge ferric iron (Fe³⁺) from the environment. Its high affinity for iron makes its biosynthetic and regulatory pathways a subject of significant interest for understanding bacterial iron homeostasis and for potential therapeutic applications, including the development of novel antibiotics. This guide provides a detailed overview of the Bacillibactin biosynthesis pathway, its intricate genetic regulation by the Ferric Uptake Regulator (Fur), quantitative insights into gene expression, and detailed experimental protocols for its study.

The Bacillibactin Biosynthesis Pathway

The synthesis of Bacillibactin is a multi-step enzymatic process that begins with the central metabolic precursor, chorismate. The pathway is encoded by the dhb (dihydroxybenzoate) operon, which includes five key genes: dhbA, dhbC, dhbE, dhbB, and dhbF.

The process can be divided into two major stages:

  • Synthesis of 2,3-dihydroxybenzoate (DHB): The enzymes DhbA, DhbB, and DhbC work sequentially to convert chorismate into the catecholate precursor, 2,3-dihydroxybenzoate (DHB).[1][2]

  • Non-Ribosomal Peptide Synthesis (NRPS): The core of Bacillibactin is assembled by a multi-enzyme non-ribosomal peptide synthetase (NRPS) complex.[3][4][5]

    • DhbE: An adenylation domain that activates DHB.

    • DhbB: A bifunctional protein that acts as an isochorismate lyase and contains an aryl carrier protein (ArCP) domain, which tethers the activated DHB.

    • DhbF: A large, dimodular NRPS that sequentially adenylates, tethers, and condenses the amino acids L-Threonine and Glycine with the DHB precursor.

This process is repeated to form a DHB-Gly-Thr monomer. Three of these units are then cyclized via an intermolecular ester linkage to form the final, mature Bacillibactin molecule, a cyclic trimeric ester of 2,3-dihydroxybenzoate-glycine-threonine.

Bacillibactin_Biosynthesis Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB DhbA, DhbC, DhbB DhbE_node DhbE (Activates DHB) DHB->DhbE_node DhbB_node DhbB (Tethers DHB) DhbE_node->DhbB_node DhbF_node DhbF (Adds Glycine & Threonine) DhbB_node->DhbF_node Monomer DHB-Gly-Thr DhbF_node->Monomer Bacillibactin Bacillibactin Monomer->Bacillibactin Cyclization (x3) Bacillibactin_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fur_protein_H Fur Protein Fur_Fe_complex Fur-Fe²⁺ Complex Iron_H Fe²⁺ (corepressor) Iron_H->Fur_protein_H binds dhb_operon_H dhb Operon Promoter (Fur Box) Fur_Fe_complex->dhb_operon_H binds to Transcription_H Transcription BLOCKED dhb_operon_H->Transcription_H Fur_protein_L Apo-Fur (Inactive) dhb_operon_L dhb Operon Promoter (Fur Box) Fur_protein_L->dhb_operon_L cannot bind Transcription_L Transcription ACTIVE dhb_operon_L->Transcription_L Bacillibactin_L Bacillibactin Synthesis Transcription_L->Bacillibactin_L qRT_PCR_Workflow Culture 1. Culture B. subtilis (+Fe vs. -Fe conditions) Harvest 2. Harvest Cells (Log Phase) Culture->Harvest RNA_Extract 3. Total RNA Extraction Harvest->RNA_Extract DNase 4. DNase Treatment RNA_Extract->DNase cDNA_Synth 5. cDNA Synthesis (Reverse Transcription) DNase->cDNA_Synth qPCR 6. qPCR Reaction (SYBR Green or Probes) cDNA_Synth->qPCR Analysis 7. Data Analysis (ΔΔCt Method) qPCR->Analysis

References

Exploratory

Unveiling the Iron Scavengers: A Technical Guide to Natural Variants and Analogues of Bacillibactin in Bacillus Species

For Immediate Release A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Siderophore Bacillibactin and its Derivatives This in-depth technical guide provides a thoro...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Siderophore Bacillibactin and its Derivatives

This in-depth technical guide provides a thorough examination of bacillibactin, a key siderophore produced by various Bacillus species, and its natural variants and analogues. This document serves as a critical resource for researchers in microbiology, natural product chemistry, and drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Introduction: The Central Role of Bacillibactin in Bacillus Iron Homeostasis

Iron is an essential nutrient for most living organisms, playing a critical role in numerous cellular processes. However, its bioavailability in the environment is often limited. To overcome this challenge, many bacteria synthesize and secrete high-affinity iron-chelating molecules known as siderophores. In the genus Bacillus, a prominent catecholate-based siderophore is bacillibactin.[1] Synthesized by non-ribosomal peptide synthetases (NRPS), bacillibactin efficiently scavenges ferric iron (Fe³⁺) from the environment, facilitating its transport into the bacterial cell.[1] The core structure of bacillibactin consists of three 2,3-dihydroxybenzoate (DHB) groups linked to a cyclic tri-ester core of three threonine residues via glycine spacers.[1] Understanding the diversity of bacillibactin and its analogues across different Bacillus species is crucial for elucidating their ecological roles, pathogenic mechanisms, and potential therapeutic applications.

Natural Variants and Analogues of Bacillibactin

Several natural variants and analogues of bacillibactin have been identified in different Bacillus species, showcasing structural diversity that may reflect adaptations to specific environmental niches. These variations often involve modifications to the catecholate moieties or the peptide backbone.

Data Presentation: Known Bacillibactin Variants and Analogues
Variant/Analogue NameProducing Organism(s)Structural CharacteristicsReference(s)
Bacillibactin Bacillus subtilis, Bacillus anthracis, Bacillus amyloliquefaciens, Bacillus velezensisCore structure with three 2,3-dihydroxybenzoyl-glycyl-threonine units cyclized into a tri-lactone ring.[1][2]
Bacillibactin Analogue 1 Marine Bacillus sp. PKU-MA00093One of the 2,3-dihydroxybenzoyl groups is replaced by a benzoyl group.
Bacillibactin Analogue 2 Marine Bacillus sp. PKU-MA00093One of the 2,3-dihydroxybenzoyl groups is replaced by a saturated fatty acyl group.
Bacillibactin C Analogs Bacillus amyloliquefaciens MTCC 12,713Homologous siderophore types of bacillibactin C.
Bacillibactin E Marine sponge-associated Bacillus sp.Contains a nicotinic acid moiety in place of one of the DHB groups.
Bacillibactin F Marine sponge-associated Bacillus sp.Contains a benzoic acid moiety in place of one of the DHB groups.
Quantitative Data on Bacillibactin Production

The production of bacillibactin is tightly regulated by iron availability and can also be influenced by other environmental factors such as oxygen levels.

OrganismConditionProduction LevelReference
Bacillus anthracis Sterne 34F2Iron-depleted medium132.43 µg/mL (Petrobactin), Bacillibactin also produced
Bacillus anthracis Sterne 34F2Iron-depleted medium, low aerationIncreased bacillibactin levels compared to high aeration
Bacillus subtilis LSBS2Succinic acid medium296 mg/L
Bacillus amyloliquefaciens MBI600Iron-depleted medium (0 µM Fe³⁺)Production confirmed by HPLC

Signaling and Regulatory Pathways

The biosynthesis and transport of bacillibactin are primarily regulated by the ferric uptake regulator (Fur) protein in response to intracellular iron concentrations. However, recent evidence suggests that bacillibactin's role extends beyond simple iron acquisition, influencing key cellular processes like sporulation and biofilm formation.

Bacillibactin Biosynthesis and Iron-Dependent Regulation

The synthesis of bacillibactin is orchestrated by the enzymes encoded by the dhb (dihydroxybenzoate) operon (dhbACEBF). This operon is under the negative control of the Fur protein. In iron-replete conditions, Fe²⁺ acts as a cofactor for Fur, enabling it to bind to the "Fur box" in the promoter region of the dhb operon, thereby repressing its transcription. Under iron-limiting conditions, Fur is unable to bind DNA, leading to the derepression of the dhb operon and subsequent bacillibactin synthesis.

Bacillibactin_Biosynthesis_Regulation cluster_legend Legend Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB dhbCBA DHB-Gly-Thr DHB-Gly-Thr DHB->DHB-Gly-Thr dhbE Bacillibactin Bacillibactin DHB-Gly-Thr->Bacillibactin dhbF (NRPS) Fe3 Fe³⁺ Bacillibactin->Fe3 chelates dhb_operon dhbACEBF operon Fur Fur Fur->dhb_operon represses (iron-replete) Fe2 Fe²⁺ Fe2->Fur binds Fe_Bacillibactin Fe³⁺-Bacillibactin Complex Uptake Uptake (ABC Transporter) Fe_Bacillibactin->Uptake Uptake->Fe2 release key_process Process/Molecule key_gene Gene/Operon key_regulator Regulator key_product Final Product key_complex Complex

Bacillibactin biosynthesis and its iron-dependent regulation.
Influence of Bacillibactin on Sporulation

In Bacillus subtilis, both self-produced bacillibactin and exogenous siderophores can act as intercellular signals that promote sporulation. The uptake of the ferri-bacillibactin complex is followed by the intracellular release of iron, which is thought to be a key trigger in this signaling cascade. The esterase BesA is required for iron release from bacillibactin and is essential for this sporulation-promoting effect. This suggests a model where the successful acquisition of iron, mediated by bacillibactin, signals a favorable environment for the energetically demanding process of sporulation.

Bacillibactin_Sporulation_Signaling cluster_legend Legend Fe_Bacillibactin Fe³⁺-Bacillibactin Complex Uptake Uptake (FeuA) Fe_Bacillibactin->Uptake Intracellular_Complex Intracellular Fe³⁺-Bacillibactin Uptake->Intracellular_Complex BesA BesA (Esterase) Intracellular_Complex->BesA Fe_release Intracellular Fe³⁺/Fe²⁺ BesA->Fe_release Iron release Sporulation Sporulation Fe_release->Sporulation promotes Low_Iron Low Iron Stress Low_Iron->Fe_Bacillibactin induces production of key_complex Complex key_enzyme Enzyme key_outcome Cellular Process key_stress Environmental Cue

Proposed signaling pathway for bacillibactin-mediated sporulation.
Role in Biofilm Formation

The production of bacillibactin has also been linked to biofilm formation in B. subtilis. Deletion of the bacillibactin biosynthesis genes has been shown to affect complex colony development. Both siderophore production and biofilm formation are essential for iron homeostasis and growth in static cultures. The biofilm matrix can accumulate iron, and siderophores may act as a shuttle to bring iron from the environment to the biofilm.

Experimental Protocols

Detection and Quantification of Bacillibactin

1. Chrome Azurol S (CAS) Assay (Qualitative and Quantitative)

  • Principle: A colorimetric assay where the strong iron chelator bacillibactin removes iron from the blue-colored CAS-iron complex, resulting in a color change to orange/yellow.

  • Protocol:

    • Prepare CAS agar plates by incorporating the CAS assay solution into the growth medium.

    • Spot-inoculate the Bacillus strain onto the CAS agar plate.

    • Incubate at the optimal growth temperature for 24-48 hours.

    • Observe for the formation of a yellow-orange halo around the colony, indicating siderophore production.

    • For quantification, grow the strain in a liquid medium (e.g., succinate medium) for 48 hours.

    • Centrifuge the culture to obtain the cell-free supernatant.

    • Mix the supernatant with the CAS assay solution and measure the absorbance at 630 nm. The decrease in absorbance is proportional to the amount of siderophore produced.

2. High-Performance Liquid Chromatography (HPLC)

  • Principle: Separation of bacillibactin from other components in the culture supernatant based on its physicochemical properties, typically using a reverse-phase column.

  • Protocol:

    • Sample Preparation:

      • Centrifuge the bacterial culture to obtain the cell-free supernatant.

      • Acidify the supernatant to pH 2.0 with HCl.

      • Extract the bacillibactin with an equal volume of ethyl acetate.

      • Evaporate the ethyl acetate layer to dryness and resuspend the residue in methanol.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).

      • Mobile Phase: A gradient of methanol and water (e.g., 80:20 v/v) or acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

      • Flow Rate: 1 mL/min.

      • Detection: UV detector at 315 nm.

      • The retention time of the bacillibactin peak can be compared to a purified standard for identification and quantification.

Structural Elucidation

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: Coupling the separation power of HPLC with the mass analysis capabilities of a mass spectrometer to determine the molecular weight and fragmentation pattern of bacillibactin and its analogues.

  • Protocol:

    • Perform HPLC separation as described above.

    • The eluent from the HPLC is directly introduced into the mass spectrometer.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode.

      • Analysis: Full scan mode to determine the molecular weight of the parent ion (for bacillibactin, [M+H]⁺ ≈ 883.8 m/z).

      • Tandem MS (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: Provides detailed information about the atomic structure and connectivity of the molecule in solution.

  • Protocol:

    • Sample Preparation:

      • Purify a sufficient quantity of the bacillibactin analogue (typically >1 mg) using preparative HPLC.

      • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄).

    • NMR Experiments:

      • 1D NMR: ¹H and ¹³C spectra to identify the types of protons and carbons present.

      • 2D NMR:

        • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within an amino acid residue).

        • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

        • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

        • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for determining the connectivity between amino acid residues and the DHB moieties.

        • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D conformation of the molecule.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of bacillibactin and its known analogues within the Bacillus genus. The presented data highlights the structural diversity of these iron-chelating molecules and their multifaceted roles in bacterial physiology, extending beyond iron acquisition to cellular differentiation processes like sporulation and biofilm formation. The detailed experimental protocols offer a practical toolkit for researchers to detect, quantify, and structurally elucidate these important natural products.

Future research should focus on a more comprehensive screening of diverse Bacillus species from various ecological niches to uncover novel bacillibactin analogues with unique structures and biological activities. Quantitative studies on the production of these variants under different environmental conditions will provide deeper insights into their ecological significance. Furthermore, elucidating the detailed molecular mechanisms by which bacillibactin and its analogues influence signaling pathways will be critical for understanding their full impact on bacterial behavior and for harnessing their potential in biotechnological and therapeutic applications, such as the development of novel antimicrobial agents or biocontrol strategies.

References

Foundational

Bacillibactin: A Technical Guide to its Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the burgeoning field of research into Bacillibactin, a catecholate siderophore produced by various Bacillus species....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of research into Bacillibactin, a catecholate siderophore produced by various Bacillus species. Traditionally recognized for its role in iron acquisition, recent studies have unveiled its direct antimicrobial properties, positioning it as a promising candidate for novel antibiotic development. This document provides a consolidated overview of its antimicrobial efficacy, detailed experimental protocols for its assessment, and visualizations of its biosynthetic and proposed antimicrobial action pathways.

Quantitative Antimicrobial Activity of Bacillibactin

The antimicrobial potency of Bacillibactin and its derivatives has been quantified against a range of pathogenic microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in preliminary studies. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismStrainBacillibactin AnalogMIC (µg/mL)Reference
Staphylococcus aureus (Methicillin-resistant)MRSABacillibactin Analogs1.56 - 6.25[1]
Enterococcus faecalis (Vancomycin-resistant)VREBacillibactin Analogs1.56 - 6.25[1]
Pseudomonas aeruginosa-Bacillibactin Analogs1.56 - 6.25[1]
Klebsiella pneumoniae-Bacillibactin Analogs1.56 - 6.25[1]
Mycobacterium smegmatisMTCC6Tribenglthin A38.66 µM[2]
Mycobacterium smegmatisMTCC6Bacillibactin22.15 µM

Note: MIC values can vary based on the specific analog of Bacillibactin tested and the experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Bacillibactin's antimicrobial properties.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of Bacillibactin that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Purified Bacillibactin

  • Test microorganism

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours), select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Bacillibactin Dilutions:

    • Prepare a stock solution of purified Bacillibactin in a suitable solvent (e.g., DMSO, sterile water).

    • Perform serial two-fold dilutions of the Bacillibactin stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the Bacillibactin dilutions.

    • Include a positive control well (broth and inoculum, no Bacillibactin) and a negative control well (broth only).

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Bacillibactin at which no visible growth is observed.

    • Optionally, the optical density (OD) of each well can be measured using a microplate reader to quantify bacterial growth.

Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to Bacillibactin by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Purified Bacillibactin

  • Test microorganism

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.

    • Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for a few minutes.

  • Application of Bacillibactin Disks:

    • Impregnate sterile filter paper disks with a known concentration of purified Bacillibactin.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk impregnated with the solvent used to dissolve Bacillibactin.

  • Incubation and Measurement:

    • Invert the plates and incubate at the optimal temperature for the test microorganism for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizing Key Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of Bacillibactin and a logical workflow of its proposed antimicrobial action.

Bacillibactin Biosynthetic Pathway

Bacillibactin_Biosynthesis Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB dhbA, dhbB, dhbC DHB_AMP DHB-AMP DHB->DHB_AMP dhbE (Adenylation) DHB_Gly_Thr DHB-Gly-Thr DHB_AMP->DHB_Gly_Thr dhbF (NRPS) + Glycine, Threonine Glycine Glycine Threonine Threonine Bacillibactin Bacillibactin DHB_Gly_Thr->Bacillibactin Trimerization & Cyclization

Caption: Biosynthesis of Bacillibactin from chorismate.

Proposed Antimicrobial Action Workflow

Antimicrobial_Action Iron_Starvation Iron Starvation Fur_Repression De-repression of Fur regulator Iron_Starvation->Fur_Repression dhb_operon Upregulation of dhb operon Fur_Repression->dhb_operon Bacillibactin_Production Bacillibactin Production and Secretion dhb_operon->Bacillibactin_Production Direct_Antibiosis Direct Antibiosis Bacillibactin_Production->Direct_Antibiosis Pathogen Pathogenic Microbe Pathogen->Direct_Antibiosis Inhibition Inhibition of Growth Direct_Antibiosis->Inhibition

Caption: Logical workflow of Bacillibactin's antimicrobial action.

Mechanism of Action

While traditionally viewed as a siderophore that competitively binds iron to inhibit microbial growth, recent evidence strongly suggests a direct antibiotic activity for Bacillibactin. This direct antibiosis is not dependent on iron scavenging, as antimicrobial effects have been observed in iron-replete conditions. The precise molecular targets and signaling pathways involved in this direct action are still under investigation. However, in silico studies suggest that Bacillibactin may directly inhibit essential bacterial enzymes, such as glutamine synthetase and dihydrofolate reductase, thereby disrupting critical cellular processes.

Conclusion and Future Directions

The preliminary studies on Bacillibactin's antimicrobial properties are highly encouraging. Its broad-spectrum activity against drug-resistant pathogens highlights its potential as a lead compound for the development of new anti-infective agents. Future research should focus on elucidating the specific molecular mechanisms of its direct antibiotic action, optimizing its structure for enhanced efficacy and reduced toxicity, and exploring its in vivo performance in preclinical models. The detailed protocols and consolidated data presented in this guide aim to facilitate further investigation into this promising natural product.

References

Exploratory

The Architecture of Iron Sequestration: A Technical Guide to the Structural Elucidation of the Bacillibactin-Iron Complex

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the structural elucidation of the ferric-bacillibactin complex, a critical component of iron acquis...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural elucidation of the ferric-bacillibactin complex, a critical component of iron acquisition in various Bacillus species, including the pathogenic Bacillus anthracis. Understanding the precise three-dimensional structure of this complex is paramount for the development of novel antimicrobial agents that can interfere with this essential nutrient uptake pathway. This document details the key experimental methodologies, presents quantitative structural data, and visualizes the associated biological pathways and experimental workflows.

Introduction to Bacillibactin and its Iron Complex

Bacillibactin is a cyclic triscatecholate siderophore produced by Bacillus species to scavenge ferric iron (Fe³⁺) from the environment.[1] Structurally, it is a cyclic trimer of 2,3-dihydroxybenzoyl-glycyl-L-threonine.[2] The three catecholate groups provide a hexadentate coordination environment for the hard Lewis acid Fe³⁺, forming a highly stable octahedral complex.[1] This high stability is reflected in its formation constant, which is on the order of 10⁴⁷.⁶.[3] A key distinguishing feature of the ferric-bacillibactin complex, when compared to the well-studied enterobactin, is the Λ (lambda) chirality at the iron center.[1] This stereochemistry plays a crucial role in its recognition by the bacterial transport machinery.

Structural Data of the Ferric-Bacillibactin Complex

The definitive structure of the ferric-bacillibactin complex has been determined by X-ray crystallography of the complex bound to its periplasmic binding protein, FeuA (PDB ID: 2WHY). The structure was resolved to a resolution of 1.70 Å.

Crystallographic Data

The table below summarizes the key crystallographic data for the FeuA-ferric-bacillibactin complex.

ParameterValueReference
PDB ID2WHY
Resolution1.70 Å
Space GroupP 1 21 1
Unit Cell Lengths (a, b, c)39.530 Å, 63.140 Å, 55.530 Å
Unit Cell Angles (α, β, γ)90.00°, 110.44°, 90.00°
R-value work0.157
R-value free0.191
Iron Coordination Geometry

While the primary publication for the 2WHY crystal structure does not explicitly report the individual Fe-O bond lengths and angles for the bound ferric-bacillibactin, data from the closely related structure of ferric-enterobactin bound to the same FeuA protein (PDB ID: 2XUZ) provides valuable insight into the coordination environment. It is important to note that these values are for ferric-enterobactin and are presented here as a close approximation.

BondLength (Å)AngleDegrees (°)Reference
Fe-O (ortho)~2.03-2.04O-Fe-O (cis)~81-85
Fe-O (meta)~1.97-2.02O-Fe-O (trans)~165-170

The coordination geometry of the iron center in these triscatecholate siderophores is a distorted octahedron, with the twist angle being a key parameter to describe the degree of distortion from a perfect octahedron (60°) towards a trigonal prism (0°).

Experimental Protocols for Structural Elucidation

The structural determination of the ferric-bacillibactin complex involves a multi-step process encompassing production and purification of the components, complex formation, and analysis by various biophysical techniques.

Production and Purification of Bacillibactin
  • Cultivation of Bacillus subtilis : Inoculate a suitable iron-deficient medium (e.g., a modified succinic acid medium) with a high-siderophore-producing strain of Bacillus subtilis. Incubate for 48-72 hours with shaking to promote aeration and siderophore production.

  • Extraction : Centrifuge the culture to remove bacterial cells. The supernatant, containing the secreted bacillibactin, is then acidified and extracted with an organic solvent such as ethyl acetate.

  • Purification : The crude extract is concentrated and purified by chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is commonly employed. Fractions are monitored for the presence of bacillibactin using a CAS (Chrome Azurol S) assay or by UV-Vis spectrophotometry, detecting the characteristic absorbance of the catecholate moiety.

Expression and Purification of the FeuA Binding Protein
  • Gene Cloning and Expression Vector : The feuA gene is amplified from B. subtilis genomic DNA and cloned into a suitable expression vector, often with a polyhistidine tag to facilitate purification.

  • Heterologous Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in a rich medium (e.g., LB broth) to a desired optical density, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Cell Lysis and Solubilization : The cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication or high-pressure homogenization.

  • Purification : The soluble fraction containing the His-tagged FeuA is purified by immobilized metal affinity chromatography (IMAC) using a Ni-NTA or cobalt resin. Further purification to homogeneity can be achieved by size-exclusion chromatography.

Crystallization of the FeuA-Ferric-Bacillibactin Complex
  • Complex Formation : Purified FeuA is incubated with a molar excess of purified bacillibactin and a source of ferric iron (e.g., ferric chloride) to allow for the formation of the stable ternary complex.

  • Crystallization Screening : The complex is concentrated and subjected to high-throughput crystallization screening using various commercially available screens that vary precipitant (e.g., PEG 600), buffer pH, and salts.

  • Optimization and Crystal Growth : Conditions that yield initial microcrystals are optimized by varying the concentrations of the protein complex and precipitants to obtain diffraction-quality single crystals. For the 2WHY structure, crystals were grown from 30% (v/v) PEG 600 and 100 mM phosphate-citrate at pH 5.2.

  • X-ray Diffraction Data Collection : The crystals are cryo-protected (e.g., with glycerol) and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

Mass Spectrometry Analysis
  • Sample Preparation : The purified bacillibactin is mixed with a solution of ferric chloride to form the complex.

  • ESI-MS/MS Analysis : The ferric-bacillibactin complex is analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). The fragmentation pattern of the [M-H]⁻ pseudomolecular ion is analyzed to confirm the structure.

The fragmentation of bacillibactin typically involves the cleavage of the ester and amide bonds of the macrocyclic backbone.

Precursor Ion (m/z)Fragmentation Products (m/z)InterpretationReference
881 ([M-H]⁻ of Bacillibactin)VariousCleavage of the trilactone and amide bonds
NMR Spectroscopy of the Ferric-Bacillibactin Complex

The structural analysis of the ferric-bacillibactin complex by Nuclear Magnetic Resonance (NMR) spectroscopy is challenging due to the paramagnetic nature of the high-spin Fe³⁺ ion. The unpaired electrons of the iron cause significant broadening and shifting of the NMR signals of nearby protons, often rendering the spectra uninterpretable by standard techniques.

Specialized NMR techniques and strategies are required for paramagnetic molecules:

  • Use of a Diamagnetic Analogue : Replacing Fe³⁺ with a diamagnetic metal ion of similar size and coordination preference, such as Ga³⁺ or Al³⁺, allows for the acquisition of sharp NMR spectra. The structure of the diamagnetic analogue is then used as a model for the paramagnetic complex.

  • Advanced NMR Pulse Sequences : Techniques that can mitigate the effects of rapid relaxation are sometimes employed.

  • Computational Modeling : Density Functional Theory (DFT) calculations can be used to predict the NMR spectra of paramagnetic complexes, which can then be compared to experimental data.

To date, a detailed NMR spectrum of the ferric-bacillibactin complex has not been published in the literature, likely due to these technical challenges.

Visualizing the Pathways and Workflows

Biosynthesis of Bacillibactin

The biosynthesis of bacillibactin is carried out by a non-ribosomal peptide synthetase (NRPS) machinery encoded by the dhb gene cluster.

bacillibactin_biosynthesis Chorismate Chorismate DHB 2,3-Dihydroxybenzoate Chorismate->DHB entA, dhbC, dhbA DhbE DhbE DHB->DhbE Glycine Glycine DhbF DhbF (NRPS) Glycine->DhbF Threonine Threonine Threonine->DhbF DhbB DhbB DhbE->DhbB DHB activation DhbB->DhbF Thiolation Bacillibactin Bacillibactin DhbF->Bacillibactin Condensation & Cyclization

Bacillibactin biosynthetic pathway.
Iron Uptake and Release

The ferric-bacillibactin complex is recognized and transported into the bacterial cell via the FeuABC transporter system. Inside the cell, iron is released through the hydrolysis of the siderophore backbone by the BesA esterase.

iron_uptake cluster_out Extracellular cluster_mem Cell Membrane cluster_in Cytoplasm Fe3 Fe³⁺ FeBB Ferric-Bacillibactin Fe3->FeBB BB Bacillibactin BB->FeBB FeuA FeuA FeBB->FeuA Binding BesA BesA (Esterase) FeBB->BesA Hydrolysis FeuBC FeuBC (Permease) FeuA->FeuBC Fe_in Fe³⁺ FeuBC->Fe_in Transport Fe_in->BesA Hydrolyzed_BB Hydrolyzed Bacillibactin BesA->Hydrolyzed_BB

Ferric-bacillibactin uptake and iron release.
Experimental Workflow for Structural Elucidation

The overall workflow for determining the structure of the ferric-bacillibactin complex is a systematic process involving multiple stages.

experimental_workflow start Start culture Bacillus subtilis Culturing start->culture express_feua FeuA Expression (E. coli) start->express_feua purify_bb Bacillibactin Purification (HPLC) culture->purify_bb complex Complex Formation (FeuA + Fe³⁺ + Bacillibactin) purify_bb->complex purify_feua FeuA Purification (IMAC, SEC) express_feua->purify_feua purify_feua->complex crystallize Crystallization complex->crystallize ms_analysis Mass Spectrometry (ESI-MS/MS) complex->ms_analysis nmr_analysis NMR Spectroscopy (Challenges with Paramagnetism) complex->nmr_analysis xray X-ray Diffraction crystallize->xray structure Structure Determination xray->structure end End structure->end characterization Biophysical Characterization ms_analysis->characterization nmr_analysis->characterization characterization->end

Workflow for structural elucidation.

Conclusion

The structural elucidation of the ferric-bacillibactin complex provides a detailed snapshot of a crucial molecular interaction for bacterial survival. The high-resolution crystal structure of the complex bound to its receptor, FeuA, reveals the key features of molecular recognition and the stereospecificity of the interaction. While techniques like mass spectrometry confirm the identity and connectivity of the siderophore, NMR studies remain challenging due to the paramagnetic nature of the iron center. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further investigate this system or to target it for the development of novel therapeutics. By understanding the intricate details of how bacteria acquire iron, we can devise more effective strategies to combat pathogenic species that rely on this essential nutrient.

References

Foundational

Early Investigations into Bacillibactin's Function as a Siderophore: A Technical Guide

Audience: Researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the foundational research into bacillibactin, the primary siderophore produced by Bacillus subt...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research into bacillibactin, the primary siderophore produced by Bacillus subtilis and other members of the Bacillus genus. We will explore its biosynthesis, regulation, iron-binding properties, and the experimental methodologies used in its early characterization.

Quantitative Analysis of Bacillibactin

Early studies focused on quantifying the production of bacillibactin and its remarkable affinity for ferric iron (Fe³⁺). This high affinity is crucial for scavenging iron from the environment, a critical function for bacterial survival and pathogenesis.[1][2]

Production Levels

Bacillibactin synthesis is triggered by low-iron conditions.[1] Quantitative measurements from various B. subtilis strains have established typical production yields in specific media, as detailed in Table 1.

StrainMediumBacillibactin YieldReference
B. subtilis LSBS2Succinic Acid Medium296 mg/L[1][3]
B. subtilis (LSBS2)Liquid Medium20 mg/L
Iron-Binding Affinity

The defining characteristic of a siderophore is its affinity for iron. Bacillibactin, a triscatecholate siderophore, is noted for having one of the highest affinities for Fe³⁺ among natural siderophores. Early thermodynamic studies employed spectrophotometric and potentiometric titrations to determine its stability constant.

ParameterValueMethodReference
pKₐ of Ferric Bacillibactin (FeBB)5.3Spectrophotometric Titration

The addition of a glycine to the catechol chelating arms in bacillibactin results in a slight destabilization of the ferric complex when compared to enterobactin, a similar siderophore from Gram-negative bacteria.

Biosynthesis and Regulation

Bacillibactin is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) mechanism, encoded by the dhb (dihydroxybenzoate) operon.

Biosynthetic Pathway

The synthesis involves the condensation of three 2,3-dihydroxybenzoate (DHB)-Glycine-Threonine units, which are then cyclized to form the final molecule. The core genes in the operon are dhbA, dhbC, dhbE, dhbB, and dhbF.

G Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB dhbA, dhbC Thiolation Thiolation & Adenylation (DhbE, DhbB) DHB->Thiolation NRPS_Module NRPS Assembly Line (DhbF) Thiolation->NRPS_Module DHB loading DHB_Gly_Thr DHB-Gly-Thr Monomer NRPS_Module->DHB_Gly_Thr Glycine & Threonine condensation Trimerization Trimerization & Cyclization DHB_Gly_Thr->Trimerization Bacillibactin Bacillibactin Trimerization->Bacillibactin

Caption: Bacillibactin non-ribosomal peptide synthesis (NRPS) pathway.

Genetic Regulation

The expression of the dhb operon is tightly controlled by iron availability. The primary regulator is the Ferric Uptake Repressor (Fur). In iron-replete conditions, Fur binds to a specific DNA sequence (the "Fur box") in the promoter region of the dhb operon, blocking transcription. When intracellular iron levels are low, Fur is inactivated, allowing for the transcription of the biosynthetic genes. Studies have shown that transcription of the dhbC gene is completely abrogated in the presence of iron, indicating a stringent regulatory mechanism.

G HighIron High Intracellular Fe²⁺ FurActive Fur-Fe²⁺ Complex (Active Repressor) HighIron->FurActive binds LowIron Low Intracellular Fe²⁺ FurInactive Apo-Fur (Inactive) LowIron->FurInactive dissociates dhbOperon dhb Operon FurActive->dhbOperon binds promoter FurInactive->dhbOperon no binding Transcription Transcription Blocked dhbOperon->Transcription NoTranscription Transcription Proceeds dhbOperon->NoTranscription

Caption: Iron-dependent regulation of the dhb operon by the Fur protein.

Iron Transport Mechanism

Once bacillibactin chelates ferric iron in the extracellular space, the resulting Fe³⁺-bacillibactin complex is recognized and transported into the bacterial cell. This process is mediated by a dedicated ATP-binding cassette (ABC) transporter system. Early studies identified the FeuABC transporter as a key component of this uptake machinery.

G cluster_cell Bacillus subtilis FeuABC FeuABC Transporter Release Iron Release (Esterase/Reduction) FeuABC->Release Transport Cytoplasm Cytoplasm Fe2 Fe²⁺ Release->Fe2 Metabolic Use BB Bacillibactin FeBB Fe³⁺-Bacillibactin Complex BB->FeBB Chelation Fe3 Extracellular Fe³⁺ Fe3->FeBB FeBB->FeuABC Binding & Import

Caption: Workflow for Fe³⁺-bacillibactin uptake into B. subtilis.

Key Experimental Protocols

The characterization of bacillibactin relied on a set of robust biochemical and analytical techniques.

Siderophore Detection and Quantification: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It operates on the principle of competition for iron between the siderophore and the strong chelator CAS.

Methodology:

  • Reagent Preparation: A ternary complex of CAS, iron (FeCl₃), and a detergent like hexadecyltrimethylammonium bromide (HDTMA) is prepared, resulting in a blue-colored solution.

  • Assay: The bacterial culture supernatant, containing the secreted siderophore, is mixed with the CAS reagent.

  • Detection: If siderophores are present, they will remove the iron from the CAS complex. This causes a color change from blue to orange/yellow.

  • Quantification: The change in absorbance is measured spectrophotometrically (typically at 630 nm) and can be compared to a standard curve to quantify the amount of siderophore produced.

Confirmation of Catecholate Nature: Arnow's Assay

This assay specifically detects the 2,3-dihydroxybenzoyl groups characteristic of catecholate siderophores like bacillibactin.

Methodology:

  • Sample Preparation: 0.5 mL of culture supernatant is used.

  • Reagent Addition: The following are added sequentially: 0.5 mL of 0.5 M HCl, 0.5 mL of nitrite-molybdate reagent (10g sodium nitrite and 10g sodium molybdate in 100 mL water), and 0.5 mL of 1 M NaOH.

  • Detection: The formation of a red-colored solution confirms the presence of catechol-type compounds.

Purification and Identification: High-Performance Liquid Chromatography (HPLC)

HPLC was a critical tool for purifying bacillibactin from culture supernatants for structural and functional analysis.

Methodology:

  • Sample Preparation: Culture supernatant is first clarified by centrifugation and filtration.

  • Chromatography: The clarified supernatant is subjected to reverse-phase HPLC (RP-HPLC).

  • Detection: Elution of compounds is monitored using a UV-Vis detector. Bacillibactin typically shows a clear peak at a characteristic retention time (e.g., ~19.7 minutes) and absorbance wavelength (e.g., 315 nm).

  • Confirmation: The purified fraction corresponding to the bacillibactin peak can be further analyzed by techniques like NMR for structural confirmation.

G Culture B. subtilis Culture (Low Iron Medium) Supernatant Centrifuge & Filter (Collect Supernatant) Culture->Supernatant CAS Qualitative Detection (CAS Assay) Supernatant->CAS HPLC Purification (RP-HPLC) Supernatant->HPLC Quant Quantification (Spectrophotometry) CAS->Quant Function Functional Assays (Iron Binding) HPLC->Function Structure Structural Analysis (NMR, Mass Spec) HPLC->Structure

Caption: General experimental workflow for bacillibactin characterization.

Conclusion

Early investigations into bacillibactin firmly established its role as a high-affinity catecholate siderophore essential for iron acquisition in Bacillus subtilis. Researchers successfully quantified its production, determined its iron-binding constants, elucidated its biosynthetic and regulatory pathways, and identified the primary transport system responsible for its uptake. The experimental protocols developed during this period, such as the widespread use of the CAS assay, laid the groundwork for future studies on siderophore biology and its potential as a target for novel antimicrobial strategies.

References

Exploratory

Bacillibactin's Ecological Role in Microbial Communities: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Core Requirements: This guide provides a comprehensive overview of the ecological significance of bacillibactin, a siderophore produced by various Ba...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the ecological significance of bacillibactin, a siderophore produced by various Bacillus species. It delves into its role in iron acquisition, microbial competition, and biofilm formation, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Bacillibactin

Bacillibactin is a catechol-based siderophore produced by members of the genus Bacillus, including Bacillus subtilis and Bacillus anthracis.[1] Its primary function is to chelate ferric iron (Fe³⁺) from the environment, a crucial process for bacterial survival as iron is often a limiting nutrient.[2] Beyond its role in iron acquisition, bacillibactin is a key player in shaping microbial community dynamics through its involvement in interspecies competition and cooperation, as well as in the formation of robust biofilms. The biosynthesis of bacillibactin is orchestrated by the dhb (dihydroxybenzoate) operon, which is tightly regulated by the availability of iron.[1][3][4]

Bacillibactin Biosynthesis and Transport

The synthesis of bacillibactin is a complex process mediated by a non-ribosomal peptide synthetase (NRPS) system encoded by the dhb operon, which consists of the genes dhbA, dhbC, dhbE, dhbB, and dhbF. The expression of this operon is negatively regulated by the Ferric Uptake Regulator (Fur) protein, which binds to the promoter region in the presence of iron, thereby repressing transcription.

Bacillibactin_Biosynthesis_and_Regulation cluster_regulation Regulation cluster_biosynthesis Biosynthesis cluster_transport Transport Iron_high High Iron Fur Fur Protein Iron_high->Fur Iron_low Low Iron Iron_low->Fur dhb_promoter dhb Promoter Fur->dhb_promoter Transcription_Repressed Transcription Repressed dhb_promoter->Transcription_Repressed Transcription_Active Transcription Active dhb_promoter->Transcription_Active dhb_operon dhb Operon (dhbA, C, E, B, F) DhbACE DhbA, DhbC, DhbE Transcription_Active->DhbACE DhbBF DhbB, DhbF (NRPS) Transcription_Active->DhbBF Chorismate Chorismate DHB 2,3-Dihydroxy- benzoate (DHB) Chorismate->DHB DhbA,C,E Bacillibactin_precursor DHB-Gly-Thr DHB->Bacillibactin_precursor DhbB,F Glycine Glycine Glycine->Bacillibactin_precursor Threonine Threonine Threonine->Bacillibactin_precursor Bacillibactin Bacillibactin Bacillibactin_precursor->Bacillibactin Cyclization Bacillibactin_Fe Ferri-bacillibactin Bacillibactin->Bacillibactin_Fe Fe³⁺ FeuABC FeuABC Transporter Bacillibactin_Fe->FeuABC Cytoplasm Cytoplasm FeuABC->Cytoplasm Iron_release Iron Release Cytoplasm->Iron_release

Caption: Bacillibactin biosynthesis, regulation, and transport pathway.

Once synthesized, bacillibactin is secreted into the extracellular environment to scavenge for ferric iron. The resulting ferri-bacillibactin complex is then recognized and transported back into the bacterial cell via an ABC (ATP-binding cassette) transporter system, primarily the FeuABC transporter.

Ecological Roles of Bacillibactin

Iron Acquisition

The foremost ecological role of bacillibactin is to secure iron for the producing organism. In iron-limited environments, the production of this high-affinity siderophore provides a significant competitive advantage, enabling Bacillus species to thrive where other microorganisms might struggle. The stability constant of the ferric-bacillibactin complex is remarkably high, ensuring efficient iron sequestration.

Interspecies Competition and Cooperation

Bacillibactin plays a dual role in mediating interactions between different microbial species.

  • Antagonism: By sequestering the available iron, bacillibactin can inhibit the growth of competing microorganisms that lack the specific receptors to utilize the ferri-bacillibactin complex. This "iron competition" is a powerful mechanism for niche exclusion. For instance, Bacillus subtilis can restrict the colony spreading of Pseudomonas marginalis in an iron-dependent manner through the action of bacillibactin. In some cases, bacillibactin has been shown to have direct antibiotic activity, even in iron-replete conditions.

  • Cooperation (Siderophore Piracy): Conversely, some bacteria have evolved to recognize and utilize siderophores produced by other species, a phenomenon known as "siderophore piracy" or "xenosiderophore utilization." This allows these "cheaters" to benefit from the metabolic cost incurred by the siderophore producers. A notable example is the pathogenic bacterium Vibrio alginolyticus, which can experience a significant growth advantage by pirating bacillibactin produced by the probiotic Bacillus velezensis.

Microbial_Competition_for_Iron cluster_producer Siderophore Producer (e.g., Bacillus subtilis) cluster_competitor Competitor (e.g., Pseudomonas aeruginosa) cluster_pirate Siderophore Pirate (e.g., Vibrio alginolyticus) Producer Bacillus subtilis Bacillibactin Bacillibactin Producer->Bacillibactin produces Fe_Bacillibactin Ferri-bacillibactin Bacillibactin->Fe_Bacillibactin chelates Fe³⁺ Competitor Pseudomonas aeruginosa Bacillibactin->Competitor Iron sequestration Producer_Uptake Specific Uptake Fe_Bacillibactin->Producer_Uptake Pirate_Uptake Non-specific Uptake Fe_Bacillibactin->Pirate_Uptake Producer_Uptake->Producer Iron for growth Competitor_Growth_Inhibited Growth Inhibited Competitor->Competitor_Growth_Inhibited Pirate Vibrio alginolyticus Pirate_Growth_Enhanced Growth Enhanced Pirate->Pirate_Growth_Enhanced Pirate_Uptake->Pirate Iron for growth

Caption: Bacillibactin-mediated microbial interactions for iron.

Biofilm Formation

Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses. Iron availability is a key factor influencing biofilm development in Bacillus subtilis. Bacillibactin production is intricately linked to biofilm formation, as the siderophore is required for proper iron homeostasis within the biofilm matrix. The biofilm can act as a reservoir for iron, and bacillibactin is essential for the efficient acquisition and utilization of this stored iron.

Quantitative Data on Bacillibactin's Ecological Impact

The following tables summarize key quantitative data related to the function and impact of bacillibactin.

Table 1: Physicochemical and Production Properties of Bacillibactin

ParameterValueReference
Ferric-Bacillibactin Stability Constant (Kf)1047.6
Bacillibactin Production by B. subtilis LSBS2296 mg/L
Bacillibactin Production by B. subtilis (generic)20 mg/L

Table 2: Impact of Bacillibactin on Microbial Growth

Interacting SpeciesEffect of BacillibactinQuantitative MeasureReference
Vibrio alginolyticusGrowth Enhancement (Piracy)3.4-fold increase in growth
Pseudomonas aeruginosaGrowth Inhibition100% inhibition by B. velezensis supernatant
Pseudomonas marginalisInhibition of Colony Spreading-
Ralstonia solanacearumGrowth InhibitionMIC of 31.25 µg/mL
Pectobacterium carotovorumGrowth InhibitionMIC of 31.25 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ecological roles of bacillibactin.

Siderophore Production Assessment: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.

Principle: Siderophores chelate iron from the blue-colored Fe-CAS-HDTMA complex, causing a color change to orange/yellow.

Protocol for CAS Agar Plates (Qualitative/Semi-quantitative):

  • Preparation of CAS-Blue Agar:

    • Prepare the desired nutrient agar medium (e.g., LB agar) and autoclave. Allow to cool to approximately 50°C.

    • Separately, prepare the CAS assay solution by mixing solutions of CAS, HDTMA, and FeCl₃ as described by Schwyn and Neilands (1987).

    • Aseptically add the CAS assay solution to the molten agar at a 1:9 ratio (e.g., 100 mL CAS solution to 900 mL agar).

    • Pour the CAS agar into sterile petri dishes and allow to solidify.

  • Inoculation and Incubation:

    • Spot 10 µL of a liquid culture of the test bacterium onto the center of the CAS agar plate.

    • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 28-37°C) for 24-72 hours.

  • Observation and Quantification:

    • Observe the plates for the formation of a yellow-orange halo around the bacterial colony, indicating siderophore production.

    • The Siderophore Production Index (SPI) can be calculated as: SPI = (diameter of halo - diameter of colony) / diameter of colony.

Biofilm Formation Assay: Crystal Violet Staining

This method quantifies the total biofilm biomass.

Principle: Crystal violet stains the cells and extracellular matrix of the biofilm, and the amount of bound dye is proportional to the biofilm biomass.

Protocol:

  • Biofilm Growth:

    • Grow bacterial cultures overnight in a suitable medium (e.g., LB broth).

    • Dilute the overnight cultures to a standardized OD₆₀₀ (e.g., 0.1) in a biofilm-promoting medium such as MSgg (Minimal Salts Glutamate Glycerol) with varying concentrations of iron.

    • Dispense 100-200 µL of the diluted cultures into the wells of a 96-well microtiter plate. Include media-only wells as negative controls.

    • Incubate the plate under static conditions at an appropriate temperature (e.g., 30°C or 37°C) for 24-72 hours.

  • Staining and Quantification:

    • Carefully remove the planktonic cells by gently decanting the medium.

    • Wash the wells twice with sterile distilled water or PBS to remove any remaining non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

    • Dry the plate overnight.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well and incubate for 10-15 minutes.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a plate reader.

Gene Expression Analysis: qRT-PCR of the dhb Operon

This protocol outlines the steps for quantifying the expression levels of bacillibactin biosynthetic genes.

Principle: Reverse transcription-quantitative polymerase chain reaction (qRT-PCR) measures the amount of a specific mRNA transcript, providing a measure of gene expression.

Protocol:

  • RNA Extraction:

    • Grow bacterial cultures under iron-replete and iron-depleted conditions.

    • Harvest the cells during the exponential growth phase.

    • Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR:

    • Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

    • Design primers specific to the target genes within the dhb operon (e.g., dhbC or dhbF) and a reference (housekeeping) gene (e.g., gyrA).

    • Set up the qPCR reaction with cDNA, primers, and qPCR master mix.

    • Run the qPCR program with appropriate cycling conditions.

  • Data Analysis:

    • Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression between the iron-depleted and iron-replete conditions, normalized to the reference gene.

Visualizing Experimental and Logical Workflows

Experimental_Workflow_Siderophore_Study Start Start: Isolate Putative Siderophore Producer CAS_Assay Qualitative Siderophore Screening (CAS Agar) Start->CAS_Assay Biofilm_Assay Biofilm Formation Assay (Crystal Violet) Start->Biofilm_Assay Gene_Expression Gene Expression Analysis (qRT-PCR of dhb operon) Start->Gene_Expression Siderophore_Quantification Quantitative Siderophore Assay (Liquid CAS) CAS_Assay->Siderophore_Quantification Co_culture Interspecies Competition Assay (Co-culture) CAS_Assay->Co_culture Siderophore_Identification Siderophore Identification (HPLC, Mass Spectrometry) Siderophore_Quantification->Siderophore_Identification Data_Analysis Data Analysis and Interpretation Biofilm_Assay->Data_Analysis Gene_Expression->Data_Analysis Growth_Inhibition Measure Growth Inhibition/ Enhancement Co_culture->Growth_Inhibition Growth_Inhibition->Data_Analysis Siderophore_Identification->Data_Analysis End End: Elucidate Ecological Role Data_Analysis->End

Caption: A generalized experimental workflow for studying siderophores.

Conclusion and Future Directions

Bacillibactin is a multifaceted molecule with a profound impact on the ecology of microbial communities. Its roles in iron acquisition, interspecies interactions, and biofilm formation highlight its importance for the fitness and survival of Bacillus species. Understanding the intricate mechanisms of bacillibactin production, regulation, and its various ecological functions opens up avenues for novel applications in agriculture (as biocontrol agents), medicine (as a target for antimicrobial drug development), and biotechnology. Future research should continue to explore the diversity of bacillibactin-mediated interactions in different environments and the potential for harnessing this powerful siderophore for beneficial purposes.

References

Protocols & Analytical Methods

Method

Application Note: High-Yield Bacillibactin Extraction from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive protocol for the high-yield extraction and purification of Bacillibactin, a catecholate-type siderophore, from bacter...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the high-yield extraction and purification of Bacillibactin, a catecholate-type siderophore, from bacterial cultures, primarily Bacillus subtilis. Bacillibactin is of significant interest due to its high affinity for ferric iron, making it a potential therapeutic agent for iron overload disorders and a biocontrol agent in agriculture.[1] This protocol consolidates best practices from established methodologies to ensure reproducibility and high yields.

Overview of Bacillibactin Production and Extraction

Bacillibactin is a secondary metabolite produced by various Bacillus species, most notably Bacillus subtilis, under iron-limiting conditions.[1][2] The production is tightly regulated, and its extraction requires a multi-step process involving cultivation, extraction, and purification. The workflow is designed to maximize the recovery of pure Bacillibactin for downstream applications.

Experimental Workflow Diagram

Bacillibactin_Extraction_Workflow cluster_0 Phase 1: Cultivation cluster_1 Phase 2: Initial Extraction cluster_2 Phase 3: Purification & Analysis A Inoculation of Bacillus sp. in Iron-Deficient Medium B Incubation (24-72h, 28-37°C) A->B C Centrifugation to Remove Bacterial Cells B->C Harvesting D Collection of Cell-Free Supernatant C->D E Acidification of Supernatant (pH 6.0) D->E F Solvent Extraction (Ethyl Acetate) or Resin Adsorption (XAD/HP-20) E->F G Crude Extract Concentration (Rotary Evaporation) F->G Elution H Purification by Reverse-Phase HPLC G->H I Fractions Collection H->I J Characterization (NMR, MS) I->J

Caption: Workflow for Bacillibactin extraction and purification.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the high-yield production and extraction of Bacillibactin.

ParameterValueReference Strain/Condition
Culture Conditions
Incubation Time24 - 72 hoursBacillus subtilis, Bacillus amyloliquefaciens[1][3]
Incubation Temperature28 - 37 °CBacillus subtilis
pH of Culture Medium7.0Optimal for production
Extraction & Purification
Centrifugation Speed9,370 - 10,000 rpmTo separate cells from supernatant
Supernatant AcidificationpH 6.0With 12 N HCl
HPLC ColumnC18 Reverse-PhaseFor purification
Yield
Siderophore Production296 mg/LIn succinic acid medium

Detailed Experimental Protocol

This protocol is divided into three main stages: bacterial cultivation, Bacillibactin extraction, and purification.

Stage 1: Bacterial Cultivation for Siderophore Production

Materials:

  • Bacillus subtilis strain

  • Iron-deficient medium (e.g., Succinate Medium or RAM-2)

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Prepare the iron-deficient medium of choice. For example, Succinate Medium.

  • Inoculate a single colony of Bacillus subtilis into a starter culture of the chosen medium and incubate overnight at 28-37°C with shaking.

  • Use the starter culture to inoculate the main production culture (e.g., 2 L of medium in a 5 L flask) to an initial OD600 of approximately 0.1.

  • Incubate the production culture at 28-37°C with vigorous shaking (e.g., 200 rpm) for 24-48 hours. Iron limitation will induce the production of Bacillibactin.

  • Monitor siderophore production qualitatively and quantitatively using the Chrome Azurol S (CAS) assay. A color change from blue to orange/yellow indicates siderophore presence.

Stage 2: Extraction of Crude Bacillibactin

Materials:

  • High-speed centrifuge

  • 12 N HCl

  • Ethyl acetate or Amberlite XAD-400/Diaion HP-20 resin

  • Rotary evaporator

Protocol:

  • Harvest the bacterial culture by centrifugation at 9,370-10,000 rpm for 15 minutes to pellet the cells.

  • Carefully decant and collect the cell-free supernatant.

  • Adjust the pH of the supernatant to 6.0 using 12 N HCl. This step protonates the Bacillibactin, making it less soluble in water and more amenable to extraction.

  • Method A: Solvent Extraction

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant.

    • Shake vigorously for 10-15 minutes and allow the phases to separate.

    • Collect the organic (ethyl acetate) phase. Repeat the extraction two more times to maximize recovery.

    • Pool the organic phases.

  • Method B: Resin Adsorption

    • Pass the acidified supernatant through a column packed with Amberlite XAD-400 or Diaion HP-20 resin.

    • Wash the column with distilled water to remove unbound compounds.

    • Elute the bound Bacillibactin with methanol or acetone.

  • Concentrate the crude extract (either the pooled organic phase or the resin eluate) using a rotary evaporator at 50°C to remove the solvent. The result is a dried or highly concentrated crude Bacillibactin extract.

Stage 3: Purification of Bacillibactin by HPLC

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (optional, for mobile phase modification)

  • Fraction collector

Protocol:

  • Reconstitute the dried crude extract in a small volume of the HPLC mobile phase (e.g., a mixture of methanol and water).

  • Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.

  • Set up the HPLC system with a C18 reverse-phase column. A common mobile phase is a gradient of methanol in water.

  • Inject the filtered sample onto the HPLC column.

  • Monitor the elution profile at a wavelength of 315 nm, where Bacillibactin has a characteristic absorbance.

  • Collect the fractions corresponding to the Bacillibactin peak. The retention time will vary depending on the specific HPLC conditions but has been reported to be around 19.72 minutes under certain conditions.

  • Combine the fractions containing pure Bacillibactin and concentrate them, if necessary.

  • Confirm the purity and identity of the isolated Bacillibactin using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization and Validation

  • Arnow's Test: To confirm the catecholate nature of the extracted siderophore, perform Arnow's test on the purified fraction. A positive result is indicated by the formation of an orange-red color.

  • NMR and MS: For structural elucidation and confirmation, 1H and 13C NMR spectroscopy, along with high-resolution mass spectrometry, should be performed. The data should be compared with published spectra for Bacillibactin.

This detailed protocol provides a robust framework for obtaining high yields of pure Bacillibactin from bacterial cultures. The specific parameters may require minor optimization depending on the bacterial strain and available equipment.

References

Application

Purifying Bacillibactin for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the purification of Bacillibactin, a catecholate siderophore produced by various Bacillu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Bacillibactin, a catecholate siderophore produced by various Bacillus species. The methods outlined below are designed to yield high-purity Bacillibactin suitable for a range of in vitro assays, which are critical in drug development and microbiological research.

Introduction

Bacillibactin is a secondary metabolite produced by bacteria, including Bacillus subtilis and Bacillus anthracis, to scavenge ferric iron (Fe³⁺) from the environment.[1] Its potent iron-chelating properties and role in bacterial survival make it a subject of interest for studying microbial iron acquisition, developing novel antimicrobial agents, and understanding host-pathogen interactions. Obtaining pure Bacillibactin is essential for accurate and reproducible in vitro studies. This guide details established methods for its purification, primarily involving solid-phase extraction and high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The yield and purity of Bacillibactin can vary depending on the producing strain, culture conditions, and the purification method employed. The following table summarizes quantitative data from published literature to provide an expectation of recovery and purity.

Purification StepMatrixRecovery/YieldPurityReference
Crude Siderophore ProductionBacillus subtilis LSBS2 in Succinic Acid Medium296 mg/LNot Applicable[2][3]
Amberlite XAD-400 Resin PurificationConcentrated Supernatant200 mg/L (CAS-positive filtrate)Partially Purified[4]
Sep-Pak C18 ColumnConcentrated Supernatant20 mg/L (water-wash)Partially Purified[4]
Two-Stage Reverse-Phase HPLCEthyl Acetate Extract of Culture SupernatantNot explicitly quantified, but sufficient for NMR analysis>95% (Higher than commercial standard)

Signaling Pathways and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate the biosynthesis and transport pathway of Bacillibactin and a general experimental workflow for its purification.

Bacillibactin_Purification_Workflow start Bacterial Culture in Low-Iron Medium centrifugation Centrifugation start->centrifugation supernatant Collect Cell-Free Supernatant centrifugation->supernatant acidification Acidify Supernatant (pH 2.0-6.0) supernatant->acidification spe Solid-Phase Extraction (e.g., Amberlite XAD Resin) acidification->spe elution Elution with Methanol spe->elution evaporation Evaporation of Solvent elution->evaporation hplc Reverse-Phase HPLC evaporation->hplc fraction_collection Fraction Collection hplc->fraction_collection analysis Purity Analysis (e.g., HPLC, NMR, MS) fraction_collection->analysis end Pure Bacillibactin for In Vitro Assays analysis->end

References

Method

Application of Chrome Azurol S (CAS) Assay for Bacillibactin Detection and Quantification

For Researchers, Scientists, and Drug Development Professionals Introduction Bacillibactin is a catecholate-based siderophore produced by various Bacillus species, including Bacillus subtilis and Bacillus anthracis, to s...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillibactin is a catecholate-based siderophore produced by various Bacillus species, including Bacillus subtilis and Bacillus anthracis, to scavenge ferric iron (Fe³⁺) from the environment.[1] Its high affinity for iron makes it a crucial molecule for bacterial survival and virulence, and consequently, a potential target for antimicrobial drug development. The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[2] This application note provides detailed protocols for the use of the CAS assay in the detection and quantification of bacillibactin, summarizes quantitative data, and illustrates relevant biological and experimental pathways.

The CAS assay is based on the principle of competition for iron. In the assay reagent, the dye Chrome Azurol S is complexed with Fe³⁺ and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored ternary complex.[2][3] When a sample containing a siderophore like bacillibactin is introduced, the siderophore, having a higher affinity for iron, sequesters the Fe³⁺ from the dye complex. This results in the release of the free CAS dye, causing a color change from blue to orange/yellow, which can be observed qualitatively on an agar plate or measured spectrophotometrically for quantification.[2]

Data Presentation

The quantification of bacillibactin production can vary significantly depending on the bacterial strain, culture conditions, and the specific quantification method employed. The following table summarizes representative quantitative data for bacillibactin and total siderophore production from different Bacillus species.

Bacillus SpeciesStrainCulture ConditionsMethodBacillibactin/Siderophore ConcentrationReference
Bacillus subtilisLSBS2Succinate medium, 28 ± 2 °C, 48 hCAS liquid assay296 mg/L
Bacillus anthracisUSAMRIIDLow-iron CTM medium, stationary phaseNot specified~10 µM (at 37°C)
Bacillus anthracisUSAMRIIDLow-iron CTM medium, stationary phaseNot specified~20 µM (at 23°C)
Bacillus amyloliquefaciensMBI600Chemically defined low-iron medium (CDLIM) with 0 µM added Fe³⁺CAS liquid assay~80 SU%
Bacillus amyloliquefaciensMBI600CDLIM with 18.4 µM added Fe³⁺CAS liquid assay~75 SU%
Bacillus amyloliquefaciensMBI600CDLIM with 370 µM added Fe³⁺CAS liquid assayNo significant production

Note: Concentrations are reported in different units (mg/L, µM, and Siderophore Units as a percentage - SU%) and are normalized differently across studies, reflecting the variety of methodologies in the field. Direct comparisons should be made with caution.

Experimental Protocols

Qualitative Detection of Bacillibactin using CAS Agar Plates

This protocol is adapted from the method described by Schwyn and Neilands (1987) and is used for the visual detection of siderophore production.

a. Preparation of CAS Agar

  • Blue Dye Solution:

    • Solution 1: Dissolve 0.06 g of Chrome Azurol S in 50 ml of deionized water.

    • Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Solution 3: Dissolve 0.073 g of HDTMA in 40 ml of deionized water.

    • Slowly mix Solution 1 with Solution 2, then slowly add this mixture to Solution 3 while stirring. The resulting solution will be dark blue. Autoclave and store in a dark, cool place.

  • CAS Agar Medium:

    • Prepare a suitable growth medium for Bacillus spp. (e.g., Luria-Bertani agar or a minimal medium). Autoclave and cool to approximately 50°C.

    • Aseptically add the sterile Blue Dye Solution to the cooled agar medium at a ratio of 1:9 (e.g., 100 ml of Blue Dye Solution to 900 ml of agar medium).

    • Mix gently to ensure homogeneity without introducing air bubbles.

    • Pour the CAS agar into sterile petri dishes and allow them to solidify.

b. Inoculation and Incubation

  • Inoculate the center of the CAS agar plates with a single colony or a small aliquot of a liquid culture of the Bacillus strain to be tested.

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 30-37°C) for 24-72 hours.

  • Observe the plates for the formation of a color change from blue to orange or yellow around the bacterial colonies, which indicates siderophore production.

Quantitative Analysis of Bacillibactin using Liquid CAS Assay

This protocol allows for the spectrophotometric quantification of siderophore production in liquid cultures.

a. Preparation of Liquid CAS Assay Solution

The preparation of the Blue Dye Solution is the same as for the CAS agar. This solution serves as the CAS assay solution.

b. Assay Procedure

  • Grow the Bacillus strain in a suitable iron-limited liquid medium to induce siderophore production.

  • Centrifuge the culture to pellet the bacterial cells and collect the cell-free supernatant.

  • In a microplate well or a cuvette, mix the cell-free supernatant with the CAS assay solution. A common ratio is 1:1 (e.g., 100 µl of supernatant and 100 µl of CAS assay solution).

  • As a reference (Ar), mix sterile iron-limited medium with the CAS assay solution in the same ratio.

  • Incubate the mixture at room temperature for a specified period (e.g., 20 minutes to a few hours) to allow for the color change to stabilize.

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a spectrophotometer or a microplate reader.

  • The quantity of siderophore is often expressed as a percentage of siderophore units (SU), calculated using the following formula:

    % Siderophore Units (SU) = [(Ar - As) / Ar] x 100

    Where:

    • Ar = Absorbance of the reference (medium + CAS solution)

    • As = Absorbance of the sample (supernatant + CAS solution)

Visualizations

Bacillibactin Biosynthesis Pathway

Bacillibactin_Biosynthesis cluster_enzymes dhb Operon Enzymes Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB DhbC, DhbA, DhbB DHB_Gly_Thr DHB-Gly-Thr DHB->DHB_Gly_Thr DhbE, DhbF (+ Glycine, Threonine) Bacillibactin Bacillibactin (cyclic trimer) DHB_Gly_Thr->Bacillibactin DhbF (Cyclization) DhbC DhbC DhbA DhbA DhbB_E DhbB, DhbE DhbF DhbF

Caption: Biosynthetic pathway of bacillibactin from chorismate.

Regulation of Bacillibactin Synthesis

Bacillibactin_Regulation Fe_high High Intracellular Iron Fur_Fe Fur-Fe²⁺ Complex Fe_high->Fur_Fe binds Fe_low Low Intracellular Iron Fur Fur (Ferric uptake regulator) Fe_low->Fur Fur is inactive Fur->Fur_Fe dhb_operon dhb Operon (dhbACEBF) Fur_Fe->dhb_operon binds to Fur box Transcription_blocked Transcription Repressed dhb_operon->Transcription_blocked Transcription_active Transcription Activated dhb_operon->Transcription_active Bacillibactin_synthesis Bacillibactin Synthesis Transcription_active->Bacillibactin_synthesis

Caption: Regulation of the dhb operon by the Fur protein.

CAS Assay Experimental Workflow

CAS_Assay_Workflow cluster_qualitative Qualitative Assay cluster_quantitative Quantitative Assay prep_cas_agar Prepare CAS Agar Plates inoculate Inoculate with Bacillus sp. prep_cas_agar->inoculate incubate_plate Incubate (24-72h) inoculate->incubate_plate observe_halo Observe for Orange Halo incubate_plate->observe_halo culture Culture Bacillus sp. in Iron-Limited Broth supernatant Collect Cell-Free Supernatant culture->supernatant mix Mix Supernatant with CAS Assay Solution supernatant->mix incubate_liquid Incubate mix->incubate_liquid measure_abs Measure Absorbance at 630 nm incubate_liquid->measure_abs calculate Calculate % Siderophore Units measure_abs->calculate

Caption: Workflow for qualitative and quantitative CAS assays.

References

Application

Application Note: A High-Throughput Bioassay for Measuring Bacillibactin's Iron Chelation Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Bacillibactin is a catechol-based siderophore produced by various Bacillus species, including Bacillus subtilis and Bacillus anthracis, to scav...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillibactin is a catechol-based siderophore produced by various Bacillus species, including Bacillus subtilis and Bacillus anthracis, to scavenge ferric iron (Fe³⁺) from the environment.[1] This high-affinity iron chelator plays a crucial role in bacterial survival, virulence, and biofilm formation. The ability to accurately measure Bacillibactin's iron chelation activity is essential for understanding its biological function, screening for novel antimicrobial agents that target iron acquisition, and developing potential therapeutic applications for Bacillibactin itself, such as in iron overload disorders.

This application note provides a detailed protocol for a robust and widely used method, the Chrome Azurol S (CAS) assay, to quantify the iron chelation activity of Bacillibactin.[2] The CAS assay is a universal colorimetric method that can be adapted for high-throughput screening.[3]

Principle of the CAS Assay

The Chrome Azurol S (CAS) assay is based on the competition for iron between the siderophore (Bacillibactin) and a strong iron-chelating dye, CAS.[3] In the assay solution, CAS is complexed with ferric iron (Fe³⁺) and a detergent, hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored complex. When a sample containing Bacillibactin is added, the siderophore, having a higher affinity for iron, removes the iron from the CAS-Fe³⁺ complex. This results in a color change of the solution from blue to orange/yellow, which can be quantified spectrophotometrically.[2] The decrease in absorbance at 630 nm is proportional to the amount of siderophore present in the sample.

Data Presentation

The quantitative data obtained from the CAS assay can be summarized in a table for clear comparison of Bacillibactin's iron chelation activity under different conditions or from different sources.

Sample IDDescriptionSiderophore Concentration (mg/L)% Siderophore Units
ControlCulture medium without bacteria00
Wild-Type StrainBacillus subtilis grown in iron-limited medium296100
Mutant Strain 1 (ΔdhbF)Bacillibactin synthesis knockout< 5< 1.7
Test Compound 1Wild-Type strain + potential inhibitor15050.7
Purified Bacillibactin100 µM solution--

Note: The "% Siderophore Units" are calculated relative to a standard, such as deferoxamine mesylate, or normalized to the wild-type strain.

Experimental Protocols

Materials and Reagents
  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-1,4-bis(2-ethanesulfonic acid) (PIPES)

  • Ferric chloride (FeCl₃)

  • Hydrochloric acid (HCl)

  • Sterile, iron-free glassware (acid-washed)

  • Microtiter plates (96-well)

  • Spectrophotometer (plate reader)

Preparation of CAS Assay Solution

It is crucial to prepare the solutions in the specified order to ensure proper complex formation.

  • Solution 1 (CAS Solution): Dissolve 60.5 mg of CAS in 50 mL of deionized water.

  • Solution 2 (FeCl₃ Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution 3 (HDTMA Solution): Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

  • CAS-Iron Complex: Slowly add Solution 1 to Solution 2 while stirring vigorously. The solution will turn from orange to blue/purple.

  • Final CAS Assay Solution: Slowly add the CAS-Iron Complex to Solution 3 while stirring. The solution will turn a stable blue color. Add 30.24 g of PIPES buffer and adjust the volume to 1 L with deionized water. Autoclave and store in a dark bottle at 4°C.

Protocol for Quantitative Liquid CAS Assay
  • Sample Preparation:

    • Culture Bacillus subtilis in an iron-limited medium to induce Bacillibactin production.

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant, which contains the secreted Bacillibactin. Filter-sterilize the supernatant.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of the cell-free supernatant to a well.

    • Add 100 µL of the CAS assay solution to the same well.

    • As a reference (Ar), mix 100 µL of the sterile culture medium with 100 µL of the CAS assay solution.

    • Incubate the plate at room temperature for 20-30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 630 nm using a microplate reader.

    • Calculate the percentage of siderophore units using the following formula: % Siderophore Units = [(Ar - As) / Ar] x 100 Where:

      • Ar = Absorbance of the reference (medium + CAS solution)

      • As = Absorbance of the sample (supernatant + CAS solution)

Visualizations

Bacillibactin Biosynthesis and Transport Pathway

Caption: Bacillibactin biosynthesis from chorismate and subsequent iron uptake pathway.

Experimental Workflow for CAS Assay

CAS_Workflow start Start: Bacterial Culture in Iron-Limited Medium centrifuge Centrifuge Culture start->centrifuge supernatant Collect Cell-Free Supernatant centrifuge->supernatant add_sample Add 100 µL Supernatant to Well supernatant->add_sample plate_prep Prepare 96-well Plate plate_prep->add_sample add_cas Add 100 µL CAS Solution to Well add_sample->add_cas incubate Incubate at Room Temperature add_cas->incubate measure Measure Absorbance at 630 nm incubate->measure calculate Calculate % Siderophore Units measure->calculate end End: Quantified Iron Chelation Activity calculate->end

Caption: Workflow for the quantitative Chrome Azurol S (CAS) liquid assay.

Conclusion

The Chrome Azurol S assay is a reliable and adaptable method for quantifying the iron chelation activity of Bacillibactin. This protocol provides a foundation for researchers to investigate the role of Bacillibactin in microbial physiology and to screen for compounds that interfere with this crucial iron acquisition system. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental procedure.

References

Method

Application Notes and Protocols for Assessing Bacillibactin's Plant Growth-Promoting Abilities

For Researchers, Scientists, and Drug Development Professionals Introduction Bacillibactin, a catecholate siderophore produced by various Bacillus species, including Bacillus subtilis, plays a significant role in promoti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillibactin, a catecholate siderophore produced by various Bacillus species, including Bacillus subtilis, plays a significant role in promoting plant growth.[1][2] Siderophores are low molecular weight, high-affinity iron-chelating compounds secreted by microorganisms under iron-limiting conditions.[3] Bacillibactin's primary function is to sequester ferric iron (Fe³⁺) from the environment, making it available for both the bacterium and the host plant, thereby alleviating iron deficiency, a common nutrient stress in plants.[4] Beyond its role in iron nutrition, Bacillibactin can also indirectly promote plant growth by acting as a biocontrol agent, suppressing the growth of plant pathogens, and by inducing systemic resistance (ISR) in the host plant.[5]

These application notes provide a comprehensive set of protocols to assess the multifaceted plant growth-promoting capabilities of Bacillibactin, from initial in vitro screening of its producing bacteria to in vivo evaluation of its effects on plant development.

I. In Vitro Assessment of Plant Growth-Promoting (PGP) Traits

A series of in vitro assays are essential to characterize the PGP potential of Bacillibactin-producing bacteria. These assays help to identify strains with multiple growth-promoting traits.

Protocol for Screening Siderophore Production (Chrome Azurol S - CAS Assay)

This protocol is a widely used method for the qualitative and quantitative assessment of siderophore production.

Qualitative Assessment (Plate Assay):

  • Prepare CAS agar plates: A detailed recipe for the CAS shuttle solution can be found in multiple publications. The final blue-colored agar indicates the presence of the iron-dye complex.

  • Inoculation: Spot-inoculate the bacterial culture onto the center of the CAS agar plate.

  • Incubation: Incubate the plates at 28 ± 2°C for 48-72 hours.

  • Observation: The formation of a yellow-orange halo around the bacterial colony against the blue background indicates siderophore production. The diameter of the halo can be used for a semi-quantitative estimation.

Quantitative Assessment (Liquid Assay):

  • Culture Preparation: Inoculate the bacterial strain in an iron-deficient liquid medium (e.g., succinate medium) and incubate at 28 ± 2°C for 48-72 hours with shaking.

  • Supernatant Collection: Centrifuge the culture at 10,000 rpm for 10 minutes to pellet the bacterial cells. Collect the cell-free supernatant.

  • CAS Assay: Mix 0.5 mL of the supernatant with 0.5 mL of CAS shuttle solution.

  • Incubation and Measurement: Incubate the mixture at room temperature for 20 minutes. Measure the absorbance at 630 nm using a spectrophotometer. A decrease in absorbance compared to the control (uninoculated medium) indicates siderophore production.

  • Quantification: Siderophore production can be quantified as a percentage of siderophore units (psu) using the following formula: psu = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample (CAS solution + culture supernatant).

Protocol for Indole-3-Acetic Acid (IAA) Production

IAA is a key phytohormone that promotes root development.

  • Culture Preparation: Inoculate the bacterial strain in Luria-Bertani (LB) broth supplemented with 0.1% L-tryptophan. Incubate at 28 ± 2°C for 48-72 hours with shaking.

  • Supernatant Collection: Centrifuge the culture at 10,000 rpm for 15 minutes and collect the supernatant.

  • Colorimetric Assay: Mix 2 mL of the supernatant with 2-3 drops of orthophosphoric acid and 4 mL of Salkowski's reagent (150 mL of concentrated H₂SO₄, 250 mL of distilled H₂O, 7.5 mL of 0.5 M FeCl₃·6H₂O).

  • Incubation and Measurement: Incubate in the dark at room temperature for 30 minutes. The development of a pink color indicates IAA production. Measure the absorbance at 530 nm.

  • Quantification: The concentration of IAA can be determined by comparing the absorbance to a standard curve prepared with known concentrations of pure IAA.

Protocol for Phosphate Solubilization

The ability to solubilize inorganic phosphate is a crucial trait for PGP bacteria.

  • Culture Preparation: Spot-inoculate the bacterial strain on Pikovskaya's agar medium containing tricalcium phosphate (TCP) as the sole phosphate source.

  • Incubation: Incubate the plates at 28 ± 2°C for 5-7 days.

  • Observation: The formation of a clear halo zone around the colony indicates phosphate solubilization.

  • Quantitative Assay: Inoculate the bacterial strain in Pikovskaya's liquid medium. After incubation, centrifuge the culture and estimate the amount of soluble phosphate in the supernatant using the vanadomolybdate method.

Protocol for Ammonia Production

Ammonia production by rhizobacteria can be a direct source of nitrogen for plants.

  • Culture Preparation: Inoculate the bacterial strain in peptone water. Incubate at 28 ± 2°C for 48-72 hours.

  • Detection: Add 0.5 mL of Nessler's reagent to the culture tube.

  • Observation: The development of a yellow to brown color indicates ammonia production.

  • Quantitative Assay: The concentration of ammonia can be quantified spectrophotometrically at 425 nm and compared to a standard curve of ammonium sulfate.

II. In Vivo Assessment of Plant Growth Promotion

Greenhouse pot experiments are crucial for evaluating the direct effect of Bacillibactin-producing bacteria or purified Bacillibactin on plant growth under controlled conditions.

General Protocol for Greenhouse Pot Experiment
  • Soil Preparation: Use a sterilized mixture of soil, sand, and vermiculite (e.g., in a 2:1:1 ratio).

  • Seed Sterilization and Inoculation: Surface sterilize the seeds of the chosen plant species (e.g., sesame, wheat, or chickpea) with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 5 minutes, and then rinse thoroughly with sterile distilled water. Soak the sterilized seeds in the bacterial suspension (e.g., 10⁸ CFU/mL) or a solution of purified Bacillibactin for 30 minutes. For the control group, soak the seeds in sterile broth or water.

  • Sowing and Growth Conditions: Sow the inoculated and control seeds in pots. Maintain the pots in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25-28°C, 60-70% humidity, 16/8 h light/dark cycle).

  • Watering: Water the plants as needed with a sterile nutrient solution.

  • Data Collection: After a specific growth period (e.g., 30, 45, or 60 days), carefully uproot the plants and measure various growth parameters.

  • Measured Parameters:

    • Germination percentage: (Number of germinated seeds / Total number of seeds sown) * 100

    • Shoot and root length (cm): Measured using a ruler.

    • Fresh and dry biomass (g): Fresh weight is measured immediately after harvesting. For dry weight, the plant material is oven-dried at 70°C for 48 hours.

    • Chlorophyll content: Measured using a SPAD meter or by spectrophotometric analysis of leaf extracts.

    • Nutrient analysis: Analyze the iron content and other essential nutrients in the plant tissues using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

III. Data Presentation

Summarizing quantitative data in a structured table allows for easy comparison between different treatments.

Table 1: Effect of Bacillus subtilis LSBS2 and its Bacillibactin on the Growth of Sesamum indicum L. (Sesame) in a Pot Culture Experiment.

TreatmentShoot Length (cm)Root Length (cm)Dry Matter ( g/plant )Chlorophyll a (mg/g)Chlorophyll b (mg/g)Carotenoid (mg/g)Iron Content (mg/g)
Control 35.2 ± 1.512.1 ± 0.81.8 ± 0.21.25 ± 0.110.58 ± 0.050.42 ± 0.040.15 ± 0.02
B. subtilis LSBS2 52.8 ± 2.118.5 ± 1.23.2 ± 0.32.15 ± 0.180.95 ± 0.080.68 ± 0.060.32 ± 0.03
Purified Bacillibactin 45.6 ± 1.816.2 ± 1.02.7 ± 0.21.88 ± 0.150.82 ± 0.070.59 ± 0.050.25 ± 0.02

Data adapted from a study on the effects of a Bacillibactin-producing Bacillus subtilis strain on sesame plants. Values are presented as mean ± standard deviation.

IV. Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the plant growth-promoting potential of Bacillibactin.

Experimental_Workflow A Isolation of Bacillibactin-Producing Bacteria B In Vitro Screening of PGP Traits A->B C Siderophore Production (CAS Assay) B->C D IAA Production B->D E Phosphate Solubilization B->E F Ammonia Production B->F G Selection of Potent Strain(s) C->G D->G E->G F->G H Purification of Bacillibactin G->H I In Vivo Plant Growth Promotion Assay (Greenhouse Pot Experiment) G->I H->I J Data Collection and Analysis I->J K Assessment of Plant Growth Parameters J->K L Nutrient Analysis J->L M Evaluation of PGP Efficacy K->M L->M

Caption: Workflow for assessing Bacillibactin's PGP ability.

Proposed Signaling Pathway for Bacillibactin-Mediated Plant Growth Promotion

This diagram illustrates the dual mechanism of Bacillibactin in promoting plant growth: directly through iron acquisition and indirectly by inducing systemic resistance.

Bacillibactin_Signaling_Pathway cluster_bacteria Bacillus subtilis cluster_plant Plant Cell cluster_iron_uptake Direct Effect: Iron Nutrition cluster_isr Indirect Effect: Induced Systemic Resistance (ISR) B Bacillibactin Synthesis S Bacillibactin (Siderophore) B->S Secretion FeS Bacillibactin-Fe³⁺ Complex S->FeS Chelates Fe³⁺ in Rhizosphere Receptor PAMP Receptor? S->Receptor Perception Transport Plant Root Transporter FeS->Transport Fe_in Intracellular Fe²⁺ Transport->Fe_in Growth Enhanced Growth & Development Fe_in->Growth SA Salicylic Acid (SA) Signaling Pathway Receptor->SA JA_ET Jasmonic Acid (JA) & Ethylene (ET) Signaling Receptor->JA_ET PR Pathogenesis-Related (PR) Gene Expression SA->PR Defense Enhanced Defense & Stress Tolerance JA_ET->Defense PR->Defense

Caption: Bacillibactin's dual role in plant growth promotion.

References

Application

Application Notes and Protocols: Investigating Bacillibactin's Role in Biofilm Formation

Audience: Researchers, scientists, and drug development professionals. Introduction Bacillibactin, a catecholate siderophore produced by Bacillus subtilis and other bacilli, plays a crucial role in iron acquisition.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacillibactin, a catecholate siderophore produced by Bacillus subtilis and other bacilli, plays a crucial role in iron acquisition. Emerging evidence highlights its significance beyond simple iron scavenging, implicating it as a key molecule in the complex process of biofilm formation.[1][2] Understanding the intricate relationship between bacillibactin and biofilms is paramount for developing novel strategies to control bacterial colonization and virulence. These application notes provide a comprehensive overview of techniques and detailed protocols to elucidate the multifaceted role of bacillibactin in biofilm development.

I. Quantitative Analysis of Biofilm Formation

Accurate quantification of biofilm biomass is essential to assess the impact of bacillibactin on biofilm formation. Several methods, both direct and indirect, can be employed.[3][4]

A. Crystal Violet (CV) Staining Assay

This is a widely used, simple, and high-throughput method for quantifying total biofilm biomass.[4] The crystal violet dye stains both live and dead cells, as well as some extracellular polymeric substance (EPS) components.

Table 1: Quantitative Data from a Representative Crystal Violet Assay

ConditionOD595 (Mean ± SD)% Biofilm Formation
Wild-Type B. subtilis1.25 ± 0.15100%
dhb mutant (Bacillibactin deficient)0.62 ± 0.0849.6%
dhb mutant + Exogenous Bacillibactin1.18 ± 0.1294.4%

Experimental Protocol: Crystal Violet Staining

  • Culture Preparation: Grow B. subtilis strains (wild-type, bacillibactin-deficient mutants) overnight in a suitable liquid medium (e.g., LB broth).

  • Inoculation: Dilute the overnight cultures to a starting OD600 of 0.05 in a biofilm-promoting medium (e.g., MSgg medium). Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. For rescue experiments, supplement the medium of the mutant strain with purified bacillibactin.

  • Incubation: Incubate the plate under static conditions at 30°C for 24-72 hours to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the washing water is clear.

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid or absolute ethanol to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance of the solubilized dye at 595 nm using a microplate reader.

B. Microscopy Techniques

Microscopy provides a visual and quantitative assessment of biofilm architecture.

  • Confocal Laser Scanning Microscopy (CLSM): Allows for the three-dimensional visualization and quantification of biofilm structure, including thickness and cell viability (using live/dead stains).

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the biofilm surface and the intricate network of the extracellular matrix.

Table 2: Biofilm Structural Parameters from CLSM Analysis

StrainAverage Biofilm Thickness (µm)Biovolume (µm³/µm²)Live/Dead Cell Ratio
Wild-Type B. subtilis55 ± 845 ± 69.2 ± 1.5
dhb mutant23 ± 518 ± 44.8 ± 0.9

II. Bacillibactin Production and Quantification

To correlate biofilm formation with bacillibactin, it is crucial to quantify its production under different conditions.

A. Siderophore Detection and Quantification
  • Chrome Azurol S (CAS) Assay: A colorimetric method for detecting and quantifying total siderophore production.

  • Arnow's Assay: Specifically detects catecholate-type siderophores like bacillibactin.

Table 3: Quantification of Siderophore Production

StrainSiderophore Units (SU %) - CAS AssayCatechol Concentration (µM) - Arnow's Assay
Wild-Type B. subtilis85 ± 7150 ± 20
dhb mutant5 ± 2< 5
B. Extraction and High-Performance Liquid Chromatography (HPLC) Analysis

For precise quantification and purification of bacillibactin.

Experimental Protocol: Bacillibactin Extraction and HPLC Quantification

  • Culture Supernatant Collection: Grow B. subtilis in an iron-limited medium to induce siderophore production. Centrifuge the culture to pellet the cells and collect the supernatant.

  • Acidification and Extraction: Acidify the supernatant to pH 2.0 with concentrated HCl. Extract the bacillibactin twice with an equal volume of ethyl acetate.

  • Concentration: Pool the ethyl acetate fractions and concentrate them using a rotary evaporator.

  • HPLC Analysis: Resuspend the dried extract in a suitable solvent (e.g., methanol). Analyze the sample using a reverse-phase HPLC system with a C18 column. Detect bacillibactin by monitoring the absorbance at 315 nm.

  • Quantification: Determine the concentration of bacillibactin by comparing the peak area to a standard curve generated with purified bacillibactin.

III. Investigating the Genetic Regulation of Bacillibactin in Biofilms

The expression of genes involved in bacillibactin synthesis is tightly regulated, particularly in response to iron availability.

A. Quantitative Real-Time PCR (qRT-PCR)

To analyze the expression levels of the dhb operon (dhbA, dhbB, dhbC, dhbE, dhbF), which is responsible for bacillibactin biosynthesis.

Experimental Protocol: qRT-PCR for dhb Gene Expression

  • RNA Extraction: Isolate total RNA from B. subtilis cells grown under biofilm-promoting and iron-limited conditions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for the dhb genes and a suitable housekeeping gene for normalization (e.g., gyrA).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Table 4: Relative Expression of dhbC Gene in Biofilm vs. Planktonic Cells

Growth ConditionRelative dhbC Expression (Fold Change)
Biofilm5.8 ± 0.7
Planktonic1.0 (Reference)

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of factors involved in bacillibactin-mediated biofilm formation is crucial for a deeper understanding.

Bacillibactin_Signaling_Pathway cluster_0 Environmental Cues cluster_1 Cellular Response cluster_2 Extracellular Functions Iron Limitation Iron Limitation Fur Repressor Fur Repressor Iron Limitation->Fur Repressor inactivates dhb Operon dhb Operon Fur Repressor->dhb Operon de-represses Bacillibactin Synthesis Bacillibactin Synthesis dhb Operon->Bacillibactin Synthesis encodes Bacillibactin Secretion Bacillibactin Secretion Bacillibactin Synthesis->Bacillibactin Secretion Iron Scavenging Iron Scavenging Bacillibactin Secretion->Iron Scavenging Biofilm Matrix Interaction Biofilm Matrix Interaction Bacillibactin Secretion->Biofilm Matrix Interaction Biofilm Formation Biofilm Formation Iron Scavenging->Biofilm Formation promotes Biofilm Matrix Interaction->Biofilm Formation enhances

Caption: Signaling pathway of bacillibactin-mediated biofilm formation.

Experimental_Workflow_Biofilm_Analysis B. subtilis Culture (WT & Mutant) B. subtilis Culture (WT & Mutant) Biofilm Induction Biofilm Induction B. subtilis Culture (WT & Mutant)->Biofilm Induction Quantitative Analysis Quantitative Analysis Biofilm Induction->Quantitative Analysis Biochemical Analysis Biochemical Analysis Biofilm Induction->Biochemical Analysis Gene Expression Analysis Gene Expression Analysis Biofilm Induction->Gene Expression Analysis CV Staining CV Staining Quantitative Analysis->CV Staining Microscopy (CLSM, SEM) Microscopy (CLSM, SEM) Quantitative Analysis->Microscopy (CLSM, SEM) Data Interpretation Data Interpretation CV Staining->Data Interpretation Microscopy (CLSM, SEM)->Data Interpretation Bacillibactin Extraction & HPLC Bacillibactin Extraction & HPLC Biochemical Analysis->Bacillibactin Extraction & HPLC Bacillibactin Extraction & HPLC->Data Interpretation qRT-PCR (dhb operon) qRT-PCR (dhb operon) Gene Expression Analysis->qRT-PCR (dhb operon) qRT-PCR (dhb operon)->Data Interpretation

Caption: Experimental workflow for studying bacillibactin's role in biofilms.

Conclusion

The methodologies outlined in these application notes provide a robust framework for investigating the role of bacillibactin in biofilm formation. By combining quantitative biofilm assays, precise bacillibactin measurement, and gene expression analysis, researchers can gain a deeper understanding of this complex biological process. This knowledge is critical for the development of novel therapeutic strategies targeting biofilm-associated infections and for harnessing the beneficial aspects of microbial communities in various industrial and environmental applications.

References

Method

Application of NMR Spectroscopy for the Structural Analysis of Bacillibactin

Abstract Bacillibactin is a catecholate siderophore produced by various Bacillus species to sequester ferric iron from the environment. Its unique cyclic structure, composed of three 2,3-dihydroxybenzoate (DHB)-glycine-t...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Bacillibactin is a catecholate siderophore produced by various Bacillus species to sequester ferric iron from the environment. Its unique cyclic structure, composed of three 2,3-dihydroxybenzoate (DHB)-glycine-threonine units, makes it a subject of interest in microbiology, biochemistry, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of Bacillibactin. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of 1D and 2D NMR techniques for the structural analysis of Bacillibactin.

Introduction

Bacillibactin is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[1] The structure consists of a macrocyclic trilactone core formed from three L-threonine residues, to which three glycine and three 2,3-dihydroxybenzoic acid (DHB) moieties are attached.[1] NMR spectroscopy allows for the precise determination of this complex architecture by providing information on the chemical environment of each atom and their connectivity.

Techniques such as ¹H NMR, ¹³C NMR, Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.[2][3] These methods, when used in conjunction, allow for the complete assignment of proton and carbon signals and confirm the sequence and linkage of the DHB, glycine, and threonine units.

Bacillibactin Biosynthesis Pathway

The biosynthesis of Bacillibactin begins with chorismate and is orchestrated by enzymes encoded by the dhb gene cluster.[4] The pathway involves the synthesis of the 2,3-dihydroxybenzoate (DHB) precursor, which is then activated and loaded onto a multimodular NRPS enzyme system (DhbE, DhbF) for the sequential addition of glycine and threonine, followed by cyclization to form the final molecule.

Bacillibactin Biosynthesis Pathway Bacillibactin Biosynthesis Chorismate Chorismate DhbCBA DhbC, DhbB, DhbA Chorismate->DhbCBA DHB 2,3-Dihydroxybenzoate (DHB) DhbE DhbE DHB->DhbE ATP DHB_AMP DHB-AMP NRPS NRPS Assembly Line (DhbF) DHB_AMP->NRPS DHB_Gly_Thr DHB-Gly-Thr Unit Cyclization Cyclization & Release DHB_Gly_Thr->Cyclization x3 Bacillibactin Bacillibactin DhbCBA->DHB DhbE->DHB_AMP NRPS->DHB_Gly_Thr Cyclization->Bacillibactin Glycine Glycine Glycine->NRPS L-Threonine L-Threonine L-Threonine->NRPS Experimental Workflow Overall Experimental Workflow Culture 1. Bacillus subtilis Culture (Iron-deficient medium) Harvest 2. Harvest Supernatant Culture->Harvest Purify 3. Purification (e.g., HPLC) Harvest->Purify Dry 4. Dry Purified Sample Purify->Dry Prepare 5. NMR Sample Preparation Dry->Prepare Acquire 6. NMR Data Acquisition (1D & 2D Spectra) Prepare->Acquire Analyze 7. Data Processing & Analysis Acquire->Analyze Elucidate 8. Structure Elucidation Analyze->Elucidate Structure Elucidation Logic Logical Flow of NMR Data Integration H1_NMR 1D ¹H NMR (Proton environments) COSY 2D COSY (H-H Correlations) H1_NMR->COSY HSQC 2D HSQC (Direct H-C Correlations) H1_NMR->HSQC C13_NMR 1D ¹³C NMR (Carbon environments) C13_NMR->HSQC Identify_Spins Identify Spin Systems (e.g., Thr, DHB) COSY->Identify_Spins Assign_Carbons Assign Directly Attached Carbons HSQC->Assign_Carbons HMBC 2D HMBC (Long-Range H-C Correlations) Connect_Fragments Connect Fragments (DHB-Gly, Gly-Thr, Thr-Thr) HMBC->Connect_Fragments Identify_Spins->HSQC Identify_Spins->HMBC Assign_Carbons->HMBC Final_Structure Final Bacillibactin Structure Connect_Fragments->Final_Structure

References

Application

Application Notes and Protocols for Cloning and Expressing Bacillibactin Biosynthesis Genes

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the cloning and expression of the Bacillibactin biosynthesis gene cluster, a valuable pathway for...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the cloning and expression of the Bacillibactin biosynthesis gene cluster, a valuable pathway for the production of a potent siderophore with potential applications in medicine and biotechnology.

Introduction to Bacillibactin Biosynthesis

Bacillibactin is a catecholate-type siderophore produced by various Bacillus species, including Bacillus subtilis, to sequester iron from the environment.[1][2] Its biosynthesis is orchestrated by the dhb (dihydroxybenzoate) operon, which contains a cluster of genes encoding the necessary enzymatic machinery.[1][3][4] The core of this machinery is a non-ribosomal peptide synthetase (NRPS) assembly line that constructs the Bacillibactin molecule from chorismate-derived 2,3-dihydroxybenzoic acid (DHB), glycine, and threonine. The key genes in the dhb operon are dhbA, dhbC, dhbE, dhbB, and dhbF. Understanding and manipulating this genetic pathway is crucial for the heterologous production of Bacillibactin and the development of novel therapeutic agents.

Quantitative Data on Bacillibactin Production

The heterologous expression of the Bacillibactin biosynthesis genes can lead to varying yields of the siderophore depending on the host and cultivation conditions. The following table summarizes representative quantitative data for Bacillibactin production.

Host StrainExpression SystemCulture ConditionsBacillibactin Titer (mg/L)Reference
Bacillus subtilis LSBS2NativeSuccinate medium, 28 ± 2 °C, 48 h296
Bacillus subtilis (LSBS2)NativeLiquid medium20
Paenibacillus larvaeNativeIron-deficient mediumNot explicitly quantified

Experimental Protocols

Protocol 1: Cloning the Bacillibactin Biosynthesis Gene Cluster (dhb operon)

This protocol outlines the steps for isolating and cloning the entire dhb gene cluster from a native Bacillus subtilis strain into a suitable expression vector. Due to the large size of the gene cluster (~11 kb), techniques suitable for large DNA fragments are recommended.

Materials:

  • Bacillus subtilis strain known to produce Bacillibactin

  • Genomic DNA isolation kit

  • High-fidelity DNA polymerase

  • Restriction enzymes (e.g., BamHI, SalI)

  • T4 DNA Ligase

  • Shuttle vector (e.g., pSD193, pKE170) or integrative vector (e.g., pDG1662)

  • Competent E. coli cells (e.g., DH5α) for initial cloning

  • LB agar and broth with appropriate antibiotics

  • Gel electrophoresis equipment

  • DNA purification kits

Procedure:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from an overnight culture of the Bacillus subtilis strain using a commercial genomic DNA isolation kit.

  • PCR Amplification of the dhb Gene Cluster:

    • Design primers flanking the entire dhb operon (dhbA to dhbF). Incorporate restriction sites for the chosen vector into the primers.

    • Perform a long-range PCR using a high-fidelity DNA polymerase to amplify the entire gene cluster. Optimize PCR conditions (annealing temperature, extension time) for the large amplicon size.

  • Vector and Insert Preparation:

    • Digest both the amplified dhb gene cluster and the chosen vector with the selected restriction enzymes.

    • Purify the digested vector and insert using a gel purification kit.

  • Ligation:

    • Perform a ligation reaction to insert the dhb gene cluster into the digested vector using T4 DNA Ligase.

  • Transformation into E. coli:

    • Transform the ligation mixture into competent E. coli cells.

    • Plate the transformed cells on LB agar containing the appropriate antibiotic for vector selection.

  • Clone Verification:

    • Perform colony PCR and restriction digestion of plasmid DNA from putative positive colonies to confirm the presence and correct orientation of the insert.

    • Sequence the cloned insert to verify its integrity.

Protocol 2: Heterologous Expression of Bacillibactin Biosynthesis Genes in Bacillus subtilis

This protocol describes the transformation and expression of the cloned dhb gene cluster in a suitable Bacillus subtilis host strain.

Materials:

  • Verified plasmid containing the dhb gene cluster

  • Competent Bacillus subtilis host strain (e.g., WB800N)

  • Spizizen Minimal Medium (SMM) and Minimal Medium (MM)

  • 'Starving' medium

  • LB agar and broth with appropriate antibiotics

  • Inducer (e.g., xylose for pXylA promoter-based vectors)

Procedure:

  • Preparation of Competent B. subtilis Cells:

    • Inoculate an overnight culture of the B. subtilis host strain in MM broth.

    • The following day, dilute the overnight culture into fresh MM broth and grow for 3 hours.

    • Add pre-warmed 'starving' medium and continue incubation for 2 more hours to induce competence.

  • Transformation:

    • Add the plasmid DNA containing the dhb gene cluster to the competent cells.

    • Incubate with shaking at 37°C for at least 45 minutes.

    • Plate the transformation mixture on selective LB agar plates.

  • Expression of Bacillibactin Biosynthesis Genes:

    • Inoculate a single colony of the transformed B. subtilis into LB broth with the appropriate antibiotic.

    • Grow the culture to the mid-log phase.

    • If using an inducible promoter, add the appropriate inducer (e.g., 0.1% v/v D-xylose) to the culture.

    • Continue to incubate the culture for 24-48 hours to allow for the expression of the genes and production of Bacillibactin.

Protocol 3: Quantification of Bacillibactin Production using Chrome Azurol S (CAS) Assay

The CAS assay is a common method for detecting and quantifying siderophore production.

Materials:

  • Culture supernatant from the recombinant Bacillus subtilis strain

  • Chrome Azurol S (CAS) assay solution

  • Succinate medium

  • Spectrophotometer

Procedure:

  • Preparation of Culture Supernatant:

    • Grow the recombinant B. subtilis strain in a siderophore production medium (e.g., succinate medium) for 48 hours.

    • Centrifuge the culture at 10,000 rpm for 15 minutes to pellet the cells.

    • Collect the cell-free supernatant.

  • CAS Assay:

    • Mix the culture supernatant with the CAS assay solution.

    • Incubate the mixture at room temperature. A color change from blue to orange or yellow indicates the presence of siderophores.

    • Measure the absorbance of the solution at 630 nm.

  • Quantification:

    • Calculate the siderophore units (SU%) or quantify the concentration using a standard curve of a known siderophore.

Visualizations

Bacillibactin_Biosynthesis_Pathway cluster_precursor Precursor Synthesis cluster_nrps NRPS Assembly Line Chorismate Chorismate DHB 2,3-Dihydroxybenzoate Chorismate->DHB DhbC, DhbA, DhbB DhbE DhbE (A-domain) DHB->DhbE DhbB DhbB (T-domain) DhbE->DhbB DhbF_Gly DhbF (Glycine Module) A-T-C domains DhbB->DhbF_Gly DHB DhbF_Thr DhbF (Threonine Module) A-T-C domains DhbF_Gly->DhbF_Thr DHB-Gly DhbF_TE DhbF (TE-domain) DhbF_Thr->DhbF_TE DHB-Gly-Thr (x3) Bacillibactin Bacillibactin DhbF_TE->Bacillibactin Cyclization & Release

Caption: Bacillibactin biosynthesis pathway.

Cloning_Expression_Workflow cluster_cloning Cloning of dhb Gene Cluster cluster_expression Heterologous Expression gDNA Isolate Genomic DNA from B. subtilis PCR PCR Amplification of dhb operon gDNA->PCR Ligation Ligation PCR->Ligation Vector_Prep Prepare Expression Vector Vector_Prep->Ligation Transform_Ecoli Transform E. coli Ligation->Transform_Ecoli Verification Verify Clones Transform_Ecoli->Verification Transform_Bsubtilis Transform B. subtilis Verification->Transform_Bsubtilis Expression Induce Gene Expression Transform_Bsubtilis->Expression Quantification Quantify Bacillibactin Expression->Quantification

Caption: Workflow for cloning and expression.

Logical_Relationship cluster_genes Genetic Components cluster_process Methodology cluster_outcome Outcome dhb_operon dhb Gene Cluster (dhbA, C, E, B, F) cloning Gene Cloning dhb_operon->cloning vector Expression Vector (e.g., pSD193, pDG1662) vector->cloning recombinant_strain Recombinant Strain cloning->recombinant_strain expression Heterologous Expression bacillibactin_product Bacillibactin expression->bacillibactin_product quantification Product Quantification (CAS Assay) recombinant_strain->expression bacillibactin_product->quantification

Caption: Key components and outcomes.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Increasing Bacillibactin Production in Bacillus subtilis

Welcome to the technical support center for optimizing Bacillibactin production in Bacillus subtilis fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Bacillibactin production in Bacillus subtilis fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common problems encountered during Bacillus subtilis fermentation for Bacillibactin production.

Issue 1: Low or No Detectable Bacillibactin Production

Possible Causes and Solutions

Possible Cause Diagnostic Check Recommended Solution
Inappropriate Iron Concentration in Media Measure the iron concentration in your fermentation medium. High iron levels repress the dhb operon responsible for Bacillibactin synthesis through the Fur (Ferric uptake regulator) protein.[1][2][3]Cultivate B. subtilis in iron-limited or iron-depleted minimal medium.[4] The optimal iron concentration for siderophore production has been reported to be around 50 µM; concentrations above this may decrease production.[5]
Suboptimal Medium Composition Review the composition of your fermentation medium. The carbon and nitrogen sources can significantly impact yield.Use a succinate-based medium, which has been shown to support high siderophore production. For carbon sources, mannitol and sucrose have been identified as effective. For nitrogen sources, ammonium nitrate and sodium nitrate have been shown to be beneficial.
Incorrect pH of the Medium Measure the pH of the fermentation medium throughout the cultivation period.The optimal pH for siderophore production is generally around 7.0. Some studies have found optimal production at a slightly alkaline pH of 8.0. Buffer the medium accordingly to maintain a stable pH.
Insufficient Aeration Check the aeration and agitation rates of your fermenter. Oxygen availability can influence siderophore production.High aeration has been shown to increase the accumulation of petrobactin, a siderophore in B. anthracis, while low aeration promoted bacillibactin. Optimize the shaking speed or airflow to ensure adequate, but not excessive, oxygen supply.
Genetic Mutation in the dhb Operon or sfp Gene Sequence the dhb operon (dhbA, dhbC, dhbE, dhbB, dhbF) and the sfp gene in your B. subtilis strain. The sfp gene encodes a phosphopantetheinyl transferase required for the activation of the non-ribosomal peptide synthetases that produce Bacillibactin.If a mutation is detected, consider using a wild-type strain known to be a good Bacillibactin producer or repair the mutation using genetic engineering techniques.
Issue 2: Inconsistent Bacillibactin Yields Between Batches

Possible Causes and Solutions

Possible Cause Diagnostic Check Recommended Solution
Variability in Inoculum Preparation Review your protocol for preparing the seed culture. Inconsistencies in the age, density, or metabolic state of the inoculum can lead to variable fermentation outcomes.Standardize the inoculum preparation by using a consistent seed medium, incubation time, and cell density for inoculation.
Inconsistent Media Preparation Analyze different batches of your fermentation medium for consistency in component concentrations, especially trace metals like iron.Prepare a large batch of the medium to be used for multiple experiments or carefully control the weighing and mixing of components for each new batch.
Biofilm Formation Visually inspect the fermenter for biofilm formation. Biofilm formation is linked to iron homeostasis and can impact siderophore production.While biofilm formation can enhance siderophore use efficiency, inconsistent biofilm formation can lead to variability. Consider using a mutant deficient in biofilm formation if consistency is a primary concern, though this may impact overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary regulatory mechanism controlling Bacillibactin production in Bacillus subtilis?

A1: The primary regulatory mechanism is iron-dependent repression mediated by the Ferric uptake regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe2+ and acts as a repressor, binding to a "Fur box" in the promoter region of the dhb operon and blocking the transcription of genes required for Bacillibactin biosynthesis. Under iron-limiting conditions, Fur is inactive, allowing for the expression of the dhb operon and subsequent Bacillibactin production.

Q2: What is the biosynthetic pathway for Bacillibactin?

A2: Bacillibactin is a catecholate-type siderophore synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The synthesis starts from chorismate, which is converted to 2,3-dihydroxybenzoate (DHB) by enzymes encoded by the dhbA, dhbB, and dhbC genes. The DHB is then activated by the enzyme DhbE. The modular peptide synthetase, encoded by dhbF, then sequentially adds glycine and threonine to the DHB molecule. Finally, three of these DHB-Gly-Thr monomers are cyclized to form the mature Bacillibactin molecule.

Q3: How is the Bacillibactin-iron complex transported into the cell?

A3: The ferric-Bacillibactin complex is transported into the B. subtilis cytoplasm via an ABC (ATP-binding cassette) transporter system. This system includes the FeuABC transporter, the inner-membrane permease FepDG, and the ATPase YusV. Once inside the cell, an esterase encoded by the besA gene is required to hydrolyze the complex and release the iron.

Q4: Can I use genetic engineering to increase Bacillibactin production?

A4: Yes, several genetic engineering strategies can be employed. These include:

  • Overexpression of the dhb operon: Placing the entire dhb operon under the control of a strong, constitutive, or inducible promoter can increase the transcription of the biosynthetic genes.

  • Deletion of negative regulators: While Fur is the primary repressor, other regulatory elements might influence the pathway. Identifying and deleting such repressors could enhance production.

  • Engineering the transport system: Modifying the export of Bacillibactin or the import of the ferric-Bacillibactin complex could potentially influence the overall yield. Various genetic tools and methods, including CRISPR/Cas9, are available for genetic manipulation in B. subtilis.

Q5: How does biofilm formation affect Bacillibactin production?

A5: Biofilm formation and siderophore production are interconnected and both are required for iron homeostasis in B. subtilis. The formation of a biofilm can improve the efficiency of siderophore utilization and slightly enhance the kinetics of iron complexation. Therefore, promoting biofilm formation under iron-limited conditions could be a strategy to enhance the effective use of the produced Bacillibactin.

Experimental Protocols

Protocol 1: Quantification of Bacillibactin using the Chrome Azurol S (CAS) Assay

This protocol provides a method for quantifying siderophore production in the culture supernatant.

Materials:

  • Chrome Azurol S (CAS) agar plates or CAS shuttle assay solution

  • Culture supernatant from B. subtilis fermentation

  • Appropriate controls (uninoculated medium, known siderophore producer)

Procedure:

  • For CAS Agar Plates:

    • Prepare CAS agar plates as described by Schwyn and Neilands (1987).

    • Spot a small volume (e.g., 10 µL) of the culture supernatant onto the CAS agar plate.

    • Incubate the plate at 37°C for a few hours.

    • A color change from blue to orange/yellow around the spot indicates the presence of siderophores. The diameter of the halo can be used for semi-quantitative estimation.

  • For CAS Shuttle Assay (Liquid Quantification):

    • Prepare the CAS assay solution.

    • In a microplate well or a cuvette, mix the culture supernatant with the CAS assay solution.

    • Incubate for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm.

    • The decrease in absorbance is proportional to the amount of siderophore produced. Calculate the siderophore units as a percentage of the reduction in absorbance relative to a reference.

Protocol 2: Determination of Catecholate-Type Siderophore using Arnow's Test

This protocol is used to specifically detect the presence of catecholate-type siderophores like Bacillibactin.

Materials:

  • Culture supernatant

  • 0.5 M HCl

  • Nitrite-molybdate reagent (10 g sodium nitrite and 10 g sodium molybdate in 100 mL distilled water)

  • 1 M NaOH

Procedure:

  • To 1 mL of culture supernatant, add 1 mL of 0.5 M HCl.

  • Add 1 mL of the nitrite-molybdate reagent and mix.

  • Add 1 mL of 1 M NaOH.

  • A positive result for catecholate siderophores is indicated by the development of a red color.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Bacillibactin Quantification

This method allows for the precise quantification of Bacillibactin.

Materials:

  • Culture supernatant, filtered (0.22 µm)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase: A gradient of acetonitrile and water with trifluoroacetic acid.

  • Bacillibactin standard (if available)

Procedure:

  • Prepare the culture supernatant by centrifugation to remove cells, followed by filtration.

  • Inject a known volume of the supernatant onto the C18 column.

  • Run a gradient elution, for example, from 5% to 95% acetonitrile in water with 0.1% trifluoroacetic acid.

  • Monitor the elution profile at a wavelength of 315 nm.

  • Identify the Bacillibactin peak based on its retention time compared to a standard or by collecting the peak and confirming its identity using mass spectrometry.

  • Quantify the amount of Bacillibactin by integrating the peak area and comparing it to a standard curve.

Visualizations

Bacillibactin_Biosynthesis_Pathway Chorismate Chorismate DHB 2,3-Dihydroxybenzoate Chorismate->DHB dhbA, dhbB, dhbC DHB_Gly_Thr DHB-Glycine-Threonine DHB->DHB_Gly_Thr dhbE, dhbF Bacillibactin Bacillibactin DHB_Gly_Thr->Bacillibactin dhbF (cyclization)

Caption: Bacillibactin biosynthetic pathway in B. subtilis.

Fur_Regulation cluster_high_iron High Iron cluster_low_iron Low Iron Fe Fe²⁺ Fur_active Active Fur-Fe²⁺ Complex Fe->Fur_active dhb_operon_h dhb operon Fur_active->dhb_operon_h Repression Bacillibactin_h Bacillibactin Synthesis dhb_operon_h->Bacillibactin_h Fur_inactive Inactive Fur dhb_operon_l dhb operon Fur_inactive->dhb_operon_l Transcription Bacillibactin_l Bacillibactin Synthesis dhb_operon_l->Bacillibactin_l

Caption: Regulation of Bacillibactin synthesis by iron via the Fur protein.

Experimental_Workflow Inoculum 1. Inoculum Preparation Fermentation 2. Fermentation in Optimized Medium (Low Iron, pH 7) Inoculum->Fermentation Sampling 3. Periodic Sampling Fermentation->Sampling Separation 4. Cell Separation (Centrifugation/Filtration) Sampling->Separation Supernatant Supernatant Separation->Supernatant Detection 5. Siderophore Detection (CAS Assay / Arnow's Test) Supernatant->Detection Quantification 6. Bacillibactin Quantification (HPLC) Supernatant->Quantification Analysis 7. Data Analysis Detection->Analysis Quantification->Analysis

References

Optimization

optimizing culture media for enhanced Bacillibactin synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture media for enhanced Bacil...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture media for enhanced Bacillibactin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor inducing Bacillibactin synthesis?

A1: The most critical factor for inducing Bacillibactin synthesis is iron limitation. Bacillibactin is a siderophore, a small molecule produced by bacteria to scavenge for ferric iron (Fe³⁺) in iron-restricted environments. The expression of the genes involved in Bacillibactin biosynthesis is tightly regulated and is significantly upregulated under iron-starvation conditions.[1]

Q2: Which bacterial species are known to produce Bacillibactin?

A2: Bacillibactin is produced by several members of the genus Bacillus, including Bacillus subtilis, Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus amyloliquefaciens.[2] It has also been identified in other genera such as Paenibacillus.

Q3: What is the general composition of a suitable medium for Bacillibactin production?

A3: A suitable medium for Bacillibactin production is typically a defined minimal medium that is low in iron. It should contain a readily metabolizable carbon source, a suitable nitrogen source, and essential minerals. Succinate-based media have been shown to be effective. It is crucial to avoid components that may contain significant amounts of iron, such as complex yeast extracts or peptones, unless they are specifically treated to remove iron.

Q4: At what growth phase is Bacillibactin typically produced?

A4: Bacillibactin production generally begins during the late logarithmic phase of bacterial growth and continues into the stationary phase as the cells experience nutrient limitation, particularly iron.

Q5: How can I detect and quantify Bacillibactin in my culture?

A5: Several methods can be used for the detection and quantification of Bacillibactin:

  • Chrome Azurol S (CAS) Assay: This is a colorimetric method for detecting siderophores. A positive result is indicated by a color change of the CAS dye from blue to orange or yellow.[3][4]

  • Arnow's Test: This chemical test is specific for the catechol-type siderophores, like Bacillibactin, and results in the formation of a red-colored complex.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for quantifying Bacillibactin. It can be detected by UV-Vis absorbance, typically at wavelengths of 254, 280, and 316 nm.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Bacillibactin Production (based on CAS assay) High Iron Content in Media: The presence of even trace amounts of iron can repress the Bacillibactin synthesis operon.- Use high-purity water and reagents.- Treat media components with Chelex 100 resin to remove divalent cations, including iron.- Avoid using glassware that may leach iron; use plasticware where possible.
Inappropriate Culture Medium: The medium may lack essential precursors or have an incorrect pH.- Use a defined minimal medium known to support siderophore production, such as succinate medium.- Ensure the pH is optimized for your bacterial strain, typically around neutral (pH 7.0).
Suboptimal Growth Conditions: Temperature, aeration, or incubation time may not be optimal for your strain.- Optimize temperature (typically 28-37°C for Bacillus species).- Ensure adequate aeration by using baffled flasks and an appropriate shaking speed (e.g., 200 rpm).- Harvest the culture supernatant in the late stationary phase (e.g., 48-72 hours).
Inconsistent Bacillibactin Yields Variability in Inoculum: The age and density of the starting culture can affect the kinetics of growth and production.- Standardize your inoculum preparation. Use a fresh overnight culture to inoculate your production medium to a consistent starting optical density (OD).
Media Component Variability: Different batches of media components (e.g., yeast extract, peptone) can have varying iron content.- Use a defined medium with consistent, high-purity components.- If using complex components, test different batches or switch to a more defined nitrogen source.
Issues with Bacillibactin Extraction and Purification Low Extraction Efficiency: The chosen solvent or pH may not be optimal for extracting Bacillibactin.- Acidify the cell-free supernatant to approximately pH 2.0 with HCl before extraction.- Use a suitable organic solvent for extraction, such as ethyl acetate. Repeat the extraction multiple times to maximize recovery.
Degradation of Bacillibactin: Bacillibactin can be sensitive to pH and temperature.- Perform extraction and purification steps at low temperatures (e.g., 4°C).- Avoid prolonged exposure to harsh pH conditions.
Problems with HPLC Quantification Poor Peak Shape or Resolution: Contaminants in the sample or inappropriate mobile phase can affect chromatographic performance.- Clean up the sample extract using solid-phase extraction (SPE) before HPLC analysis.- Ensure the mobile phase is properly prepared, filtered, and degassed.- Use a gradient elution program to improve the separation of Bacillibactin from other compounds.
Retention Time Drift: Fluctuations in temperature, mobile phase composition, or flow rate can cause retention times to shift.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase daily.- Regularly check the HPLC pump for consistent flow rate.

Data Presentation

Table 1: Reported Bacillibactin and Siderophore Yields in Different Media

Bacterial StrainMediumKey ComponentsReported YieldReference
Bacillus subtilis LSBS2Succinic Acid MediumSuccinic acid, K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O296 mg/L (Siderophore)
Bacillus anthracisLow-Iron CTMControlled trace metals, low iron (0.1 µM)~10 µM (Bacillibactin)
Bacillus subtilisSuccinate MediumNot specified in detail67.20% (Siderophore Units)
Bacillus subtilisBacillus BrothNot specified in detail55.06% (Siderophore Units)
Bacillus subtilisLuria-Bertani (LB) BrothTryptone, Yeast Extract, NaCl50.37% (Siderophore Units)
Bacillus subtilisNutrient Broth (NB)Peptone, Beef Extract47.82% (Siderophore Units)

Table 2: Composition of Media Used for Bacillus Secondary Metabolite Production

ComponentSuccinic Acid MediumLandy MediumControlled Trace Metal (CTM) Medium (Low Iron)
Carbon Source Succinic acidL-glutamic acid, GlucoseGlucose
Nitrogen Source (NH₄)₂SO₄L-glutamic acid(NH₄)₂SO₄
Phosphorus Source K₂HPO₄, KH₂PO₄K₂HPO₄K₂HPO₄, KH₂PO₄
Key Minerals MgSO₄·7H₂OMgSO₄·7H₂O, MnSO₄·H₂O, FeSO₄·7H₂O (omitted for siderophore production)A defined mix of trace metals with Fe at 0.1 µM

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Agar Plate Assay for Siderophore Detection
  • Prepare CAS Agar Plates:

    • Mix the CAS indicator solution with a sterile, molten agar medium (e.g., MM9) that has been cooled to 50-60°C.

    • Pour the mixture into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • Spot-inoculate the bacterial strain to be tested onto the center of the CAS agar plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 30°C) for 48-72 hours.

  • Observation:

    • A positive result for siderophore production is indicated by the formation of a yellow or orange halo around the bacterial colony against the blue background of the agar.

Protocol 2: Quantification of Siderophores using CAS Shuttle Assay
  • Culture Preparation:

    • Grow the bacterial strain in an iron-deficient liquid medium (e.g., Succinate medium) for 48-72 hours.

    • Centrifuge the culture at 10,000 rpm for 15 minutes to pellet the cells.

  • Assay:

    • Mix 0.5 mL of the cell-free supernatant with 0.5 mL of CAS assay solution.

    • Prepare a reference sample by mixing 0.5 mL of uninoculated medium with 0.5 mL of CAS assay solution.

    • Incubate the mixtures at room temperature for 20 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of both the sample (As) and the reference (Ar) at 630 nm.

    • Calculate the percentage of siderophore units using the formula: % Siderophore Units = [(Ar - As) / Ar] x 100

Protocol 3: Extraction and Purification of Bacillibactin
  • Culture and Supernatant Collection:

    • Grow the Bacillus strain in a large volume of iron-deficient medium for 48-72 hours.

    • Centrifuge the culture to remove bacterial cells.

  • Acidification and Extraction:

    • Adjust the pH of the cell-free supernatant to 2.0 using concentrated HCl.

    • Perform a liquid-liquid extraction using an equal volume of ethyl acetate. Repeat this step three times.

    • Pool the ethyl acetate fractions.

  • Concentration:

    • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • The crude extract can be further purified using techniques such as silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

Bacillibactin_Synthesis_Pathway cluster_enzymes Biosynthetic Enzymes Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate DhbC DHB_Gly_Thr_intermediate 2,3-dihydroxybenzoyl-Gly-Thr Isochorismate->DHB_Gly_Thr_intermediate DhbA, DhbB, DhbE, DhbF Bacillibactin Bacillibactin DHB_Gly_Thr_intermediate->Bacillibactin DhbF (Cyclization) DhbC DhbC (Isochorismate synthase) DhbA DhbA (DHB dehydrogenase) DhbB DhbB (Isochorismatase) DhbE DhbE (DHB-AMP ligase) DhbF DhbF (NRPS) Experimental_Workflow start Start: Select Bacillus Strain and Iron-Deficient Medium inoculation Inoculation and Incubation (e.g., 30°C, 200 rpm, 48-72h) start->inoculation harvest Harvest Culture and Separate Supernatant inoculation->harvest detection Siderophore Detection (CAS Assay / Arnow's Test) harvest->detection extraction Acidification and Ethyl Acetate Extraction detection->extraction Positive negative Troubleshoot: Optimize Media/Conditions detection->negative Negative quantification Quantification (HPLC) extraction->quantification end End: Purified Bacillibactin quantification->end

References

Troubleshooting

overcoming challenges in the purification of hydrophobic Bacillibactin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of the hydrophobic siderophore, Bacillibactin. Freque...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of the hydrophobic siderophore, Bacillibactin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during the purification of Bacillibactin.

1. Solubility and Sample Preparation

Q: My lyophilized Bacillibactin extract won't dissolve in the initial mobile phase for reverse-phase HPLC. What should I do?

A: This is a common issue due to the hydrophobic nature of Bacillibactin.

  • Troubleshooting Steps:

    • Use a stronger organic solvent for initial dissolution: Dissolve the extract in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, or ethanol before diluting it with the mobile phase.[1][2]

    • Sonication: Briefly sonicate the sample in a water bath to aid dissolution.

    • Increase Temperature: Gently warming the sample can sometimes improve solubility, but be cautious of potential degradation.

2. Chromatographic Purification: Reverse-Phase HPLC

Q: I'm observing poor peak shape (tailing or broadening) during RP-HPLC purification of Bacillibactin. How can I improve this?

A: Poor peak shape for hydrophobic molecules like Bacillibactin can be caused by several factors, including secondary interactions with the column matrix and aggregation.[3]

  • Troubleshooting Steps:

    • Optimize the mobile phase additive:

      • Trifluoroacetic acid (TFA): Using 0.1% TFA in the mobile phase can act as an ion-pairing agent, masking silanol groups on the silica-based column and reducing peak tailing.[3][4]

      • Formic acid (FA) / Difluoroacetic acid (DFA): If mass spectrometry (MS) compatibility is required, formic acid is a common choice. If peak tailing persists with FA, consider increasing its concentration or switching to an alternative like difluoroacetic acid (DFA) which offers a balance between good chromatography and MS compatibility.

    • Increase the column temperature: Elevating the column temperature (e.g., to 40°C or higher) can improve peak shape by reducing mobile phase viscosity and enhancing the solubility of Bacillibactin.

    • Adjust the gradient slope: A shallower gradient during elution can improve peak sharpness by allowing for better interaction with the stationary phase and elution in a more concentrated band.

    • Change the stationary phase: If peak tailing is persistent, consider using a column with a different stationary phase, such as a C8 or phenyl column, which are slightly less hydrophobic than C18 columns.

Q: The recovery of my Bacillibactin from the RP-HPLC column is very low. What could be the cause and how can I improve the yield?

A: Low recovery is often due to the irreversible adsorption of the hydrophobic Bacillibactin onto the stationary phase or other parts of the HPLC system.

  • Troubleshooting Steps:

    • Ensure complete dissolution: As mentioned in the solubility section, ensure your sample is fully dissolved before injection.

    • Increase column temperature: Higher temperatures can improve recovery by increasing the solubility of Bacillibactin in the mobile phase.

    • Passivate the HPLC system: Bacillibactin can adsorb to metallic surfaces within the HPLC system. Passivating the system with a strong acid or using a biocompatible HPLC system can minimize this.

    • Add isopropanol to the mobile phase: For very hydrophobic molecules, including a proportion of isopropanol in the mobile phase can improve recovery.

3. Chromatographic Purification: Hydrophobic Interaction Chromatography (HIC)

Q: I want to try an alternative purification method to RP-HPLC. Is Hydrophobic Interaction Chromatography (HIC) suitable for Bacillibactin?

A: Yes, HIC is a good alternative or complementary technique for purifying hydrophobic molecules like Bacillibactin. It separates molecules based on their surface hydrophobicity under less denaturing conditions than RP-HPLC.

  • Key Principles of HIC:

    • High Salt Concentration for Binding: Samples are loaded in a high salt buffer (e.g., with ammonium sulfate), which enhances the hydrophobic interactions between Bacillibactin and the stationary phase.

    • Decreasing Salt Gradient for Elution: Elution is achieved by applying a decreasing salt gradient, which weakens the hydrophobic interactions and releases the bound molecules in order of increasing hydrophobicity.

Q: I am seeing precipitation of my Bacillibactin sample when I add the high concentration of salt required for HIC binding. How can I prevent this?

A: This "salting out" effect can be a challenge.

  • Troubleshooting Steps:

    • Gradual Salt Addition: Add the salt from a concentrated stock solution to your sample gradually while stirring to avoid localized high concentrations that can cause precipitation.

    • Optimize Salt Concentration: Determine the lowest salt concentration that still allows for efficient binding of Bacillibactin to the HIC column.

    • Sample Dilution: If possible, dilute your sample before adding the salt, ensuring the final concentration of Bacillibactin is below its solubility limit in the high salt buffer.

4. Purity and Yield

Q: I am struggling to achieve high purity of Bacillibactin. What are common impurities and how can I remove them?

A: Common impurities can include other secondary metabolites produced by the Bacillus strain, as well as media components. A multi-step purification strategy is often necessary.

  • Troubleshooting Steps:

    • Combine different chromatography techniques: Use orthogonal purification methods. For example, follow an initial capture step on a resin like Amberlite XAD-400 with a high-resolution polishing step using RP-HPLC.

    • Introduce a precipitation step: Ammonium sulfate precipitation can be used as an initial step to concentrate the sample and remove some impurities.

    • Optimize culture conditions: Ensure your fermentation conditions are optimized for Bacillibactin production to minimize the synthesis of other unwanted metabolites.

Data Presentation

Table 1: Reported Yields of Bacillibactin at Different Purification Stages

Purification StageOrganismReported YieldReference
Crude Extract (in succinic acid medium)Bacillus subtilis LSBS2296 mg/L
Partially PurifiedBacillus subtilis LSBS220 mg/L

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Bacillibactin from Bacillus subtilis Culture

  • Culture Growth and Harvesting: Grow Bacillus subtilis in a suitable low-iron medium for 24-48 hours. Pellet the cells by centrifugation (e.g., 10,000 rpm for 15 minutes).

  • Acidification and Concentration: Adjust the pH of the cell-free supernatant to 6.0 using HCl. Concentrate the supernatant approximately 10-fold using a rotary evaporator.

  • Resin Adsorption (e.g., Amberlite XAD-400):

    • Prepare an Amberlite XAD-400 resin column by washing with methanol and then water.

    • Load the concentrated supernatant onto the column.

    • Wash the column with distilled water to remove unbound materials.

    • Elute the bound Bacillibactin with 50% (v/v) methanol.

  • Solid Phase Extraction (e.g., Sep-Pak C18):

    • Pass the eluted fraction from the Amberlite column through a Sep-Pak C18 cartridge.

    • Wash the cartridge with distilled water.

    • Elute with 20% (v/v) acetonitrile.

Protocol 2: Reverse-Phase HPLC Purification of Bacillibactin

  • Sample Preparation: Dissolve the partially purified Bacillibactin extract in a suitable solvent (e.g., methanol or DMSO) and filter through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Pinnacle II C18, 5 µm, 250 x 4.6 mm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A common starting point is a linear gradient from 20% to 80% Mobile Phase B over 30 minutes. This should be optimized based on the elution profile of Bacillibactin.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor the elution at 315 nm.

  • Fraction Collection: Collect the peaks corresponding to Bacillibactin.

  • Purity Analysis: Assess the purity of the collected fractions by analytical HPLC and confirm the identity using techniques like NMR and mass spectrometry.

Mandatory Visualizations

Bacillibactin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Initial Purification cluster_2 Downstream Processing - Polishing cluster_3 Analysis and Final Product Fermentation Bacillus subtilis Fermentation (Low Iron Medium) Centrifugation Centrifugation to remove cells Fermentation->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Acidification Acidification (pH 6.0) Supernatant->Acidification Concentration Rotary Evaporation Acidification->Concentration SPE Solid Phase Extraction (e.g., Amberlite XAD-400 / Sep-Pak C18) Concentration->SPE RP_HPLC Reverse-Phase HPLC SPE->RP_HPLC Partially Purified Extract HIC Hydrophobic Interaction Chromatography (Alternative/Additional Step) SPE->HIC Partially Purified Extract Analysis Purity Analysis (Analytical HPLC, MS, NMR) RP_HPLC->Analysis HIC->Analysis Final_Product Pure Bacillibactin Analysis->Final_Product

Caption: General workflow for the purification of Bacillibactin.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Problem Encountered Low_Yield Low Yield / Recovery Start->Low_Yield Poor_Purity Poor Purity Start->Poor_Purity Bad_Peak_Shape Poor Peak Shape (Tailing/Broadening) Start->Bad_Peak_Shape Solubility_Issue Solubility Issues Start->Solubility_Issue Optimize_Solvent Optimize Dissolution Solvent (e.g., DMSO, Methanol) Low_Yield->Optimize_Solvent Check for full dissolution Optimize_HPLC Optimize HPLC Conditions (Gradient, Temp, Additives) Low_Yield->Optimize_HPLC Passivate Passivate HPLC System Low_Yield->Passivate Add_HIC Add HIC Step Poor_Purity->Add_HIC Multi_Step Use Multi-Step Purification Poor_Purity->Multi_Step Bad_Peak_Shape->Optimize_HPLC Solubility_Issue->Optimize_Solvent

Caption: Troubleshooting logic for Bacillibactin purification.

Bacillibactin_Biosynthesis Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB DhbC, DhbB, DhbA DHB_adenylate 2,3-Dihydroxybenzoyl-adenylate DHB->DHB_adenylate DhbE (Adenylation) DHB_Gly_Thr DHB-Glycine-Threonine DHB_adenylate->DHB_Gly_Thr Modular Peptide Synthetase (adds Glycine & Threonine) Bacillibactin Bacillibactin DHB_Gly_Thr->Bacillibactin Esterification of three units

Caption: Simplified biosynthesis pathway of Bacillibactin.

References

Optimization

troubleshooting inconsistent results in Bacillibactin quantification assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bacillibactin quantification assays. Genera...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bacillibactin quantification assays.

General Troubleshooting

My Bacillibactin quantification results are inconsistent. Where do I start?

Inconsistent results in Bacillibactin quantification can arise from various factors, from sample preparation to the specifics of the assay being used. A logical approach to troubleshooting is essential.

G start Inconsistent Results sample_prep Review Sample Preparation (Culture conditions, extraction, storage) start->sample_prep assay_specific Investigate Assay-Specific Issues start->assay_specific culture Culture Conditions Consistent? (Media, iron levels, incubation time) sample_prep->culture extraction Extraction Protocol Followed Correctly? sample_prep->extraction storage Sample Storage Appropriate? (Light/temperature sensitivity) sample_prep->storage cas CAS Assay assay_specific->cas arnow Arnow Assay assay_specific->arnow hplc HPLC assay_specific->hplc culture->assay_specific Yes extraction->assay_specific Yes storage->assay_specific Yes

Caption: Initial troubleshooting workflow for inconsistent Bacillibactin quantification.

Chrome Azurol S (CAS) Assay Troubleshooting

The CAS assay is a widely used method for detecting and quantifying siderophores. It relies on the competition for iron between the siderophore and the CAS dye complex.

Q1: My CAS assay shows no color change (remains blue), but I expect Bacillibactin to be present. What could be the issue?

A1: This is a common issue that can point to several factors:

  • Iron Repression: Siderophore production is tightly regulated by iron concentration. Even trace amounts of iron in your glassware or media components can inhibit Bacillibactin synthesis.[1]

    • Solution: Use high-purity reagents and acid-wash all glassware to minimize iron contamination. Prepare an iron-deficient medium for your cultures.[1]

  • Suboptimal Culture Conditions: The pH, temperature, carbon, or nitrogen source in your culture medium may not be optimal for Bacillibactin production by your specific bacterial strain.[1]

    • Solution: Optimize the culture conditions, paying close attention to the pH of the medium, which is critical for both bacterial growth and siderophore synthesis. A pH range of 5.5-7.0 is often a good starting point.[1]

  • Insufficient Incubation Time: Siderophore production varies over time. You may be harvesting your cultures too early.

    • Solution: Perform a time-course experiment to determine the optimal incubation period for maximum Bacillibactin secretion.

  • Toxicity of the CAS Reagent: The standard CAS agar medium contains the detergent hexadecyltrimethylammonium bromide (HDTMA), which can be toxic to Gram-positive bacteria like Bacillus species, inhibiting their growth and, consequently, siderophore production.[1]

    • Solution: Use a modified CAS assay such as the split-plate or overlay assay to avoid direct contact between the bacteria and the toxic components of the CAS medium.

Q2: I am observing a false positive in my CAS assay (color change without bacteria). What is causing this?

A2: Certain components in your culture medium can chelate iron and react with the CAS reagent, leading to a false positive.

  • Media Components: Phosphates and citrate are known to interfere with the CAS assay.

    • Solution: Run a negative control with uninoculated growth medium on a CAS plate. If the medium reacts, you may need to switch to a different basal medium.

Q3: The color change in my liquid CAS assay is faint or inconsistent between replicates.

A3: Inconsistent results in the liquid CAS assay can stem from several factors:

  • Media Composition: As with the agar-based assay, the composition of the culture medium is crucial. Siderophore production is highly sensitive to the concentration of iron and other nutrients.

    • Solution: Ensure consistency in media preparation and use high-purity reagents.

  • Interfering Substances: Components in your culture supernatant may interfere with the CAS reagent.

    • Solution: Analyze a blank of your uninoculated culture medium with the CAS reagent to check for background interference.

  • Inaccurate Pipetting: The CAS assay is sensitive to the ratio of sample to reagent.

    • Solution: Ensure accurate and consistent pipetting for all samples and standards.

Experimental Workflow: Liquid CAS Assay

G start Start culture Culture Bacteria in Iron-Deficient Medium start->culture supernatant Harvest Cell-Free Supernatant culture->supernatant mix Mix Supernatant with CAS Solution supernatant->mix cas_solution Prepare CAS Assay Solution cas_solution->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at 630 nm incubate->measure calculate Calculate Siderophore Units measure->calculate end End calculate->end

Caption: A simplified workflow for the liquid Chrome Azurol S (CAS) assay.

Quantitative Data: CAS Assay
ParameterExpected Value/RangeNotes
Absorbance Wavelength 630 nm
Positive Result Decrease in absorbance at 630 nmColor change from blue to orange/purple.
Siderophore Units (% SU) Calculated as [(Ar - As) / Ar] x 100Ar = Absorbance of reference (media blank + CAS reagent), As = Absorbance of sample + CAS reagent.

Arnow Assay for Catechol Siderophores

The Arnow assay is a colorimetric method specific for the detection of catechol-type siderophores like Bacillibactin.

Q1: I am not getting a color change in my Arnow assay, even though the CAS assay was positive.

A1: This could indicate that the siderophore produced is not a catechol type, or there is an issue with the Arnow assay itself.

  • Non-Catechol Siderophore: Your organism may be producing hydroxamate or other types of siderophores.

    • Solution: Use other specific assays, such as the Csaky test for hydroxamates, to determine the type of siderophore.

  • Incorrect Reagent pH: The Arnow assay relies on specific pH shifts for color development.

    • Solution: Ensure the sequential addition of acid and base as specified in the protocol.

  • Low Concentration: The concentration of Bacillibactin in your sample may be below the detection limit of the assay.

    • Solution: Concentrate your culture supernatant before performing the assay.

Q2: I am seeing a faint color development in my Arnow assay. How can I improve the signal?

A2: A faint color suggests a low concentration of catechol siderophores.

  • Optimize Production: As with the CAS assay, optimize culture conditions (media composition, incubation time, etc.) to enhance Bacillibactin production.

  • Sample Concentration: Concentrate the supernatant to increase the concentration of Bacillibactin.

Q3: Are there any known interfering substances in the Arnow assay?

A3: While relatively specific, other compounds can interfere with the Arnow assay.

  • Reducing Agents and Phenolic Compounds: High concentrations of compounds like ascorbic acid or p-diols can react and cause interference.

    • Solution: Compare your results with a negative control of uninoculated medium to account for any background interference.

Experimental Workflow: Arnow Assay

G start Start sample Prepare Sample (e.g., Culture Supernatant) start->sample add_hcl Add 0.5 N HCl sample->add_hcl add_reagent Add Nitrite-Molybdate Reagent add_hcl->add_reagent add_naoh Add 1 N NaOH add_reagent->add_naoh color_dev Allow for Color Development add_naoh->color_dev measure Measure Absorbance at 510 nm color_dev->measure end End measure->end

Caption: Step-by-step workflow of the Arnow assay for catechol detection.

Quantitative Data: Arnow Assay
ParameterExpected Value/RangeNotes
Absorbance Wavelength 510 nm
Positive Result Development of a pink/red color
Standard 2,3-dihydroxybenzoic acid (DHBA)Can be used to create a standard curve for quantification.

HPLC-Based Quantification Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of Bacillibactin.

Q1: I am not seeing a peak at the expected retention time for Bacillibactin.

A1: This could be due to a variety of issues related to your HPLC system, method, or sample.

  • No Bacillibactin in Sample: The concentration of Bacillibactin may be too low to be detected.

    • Solution: Concentrate your sample or optimize production.

  • Incorrect Mobile Phase Composition: A small error in the mobile phase composition can significantly alter retention times.

    • Solution: Prepare the mobile phase carefully, preferably gravimetrically, and ensure proper degassing.

  • Column Issues: The column may be degraded or not properly equilibrated.

    • Solution: Flush the column and ensure it is well-equilibrated with the mobile phase before injection. If the problem persists, the column may need to be replaced.

  • System Leaks: A leak in the system can lead to a loss of pressure and inconsistent flow rates.

    • Solution: Check all fittings for leaks.

Q2: My Bacillibactin peak is tailing or fronting.

A2: Poor peak shape can affect the accuracy of quantification.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds.

    • Solution: Adjust the mobile phase pH to suppress these interactions. Using a high-purity silica column can also help.

  • Peak Fronting: This can be a sign of column overload.

    • Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.

Q3: I am observing ghost peaks in my chromatogram.

A3: Ghost peaks are unexpected peaks that can appear in your chromatogram.

  • Late Elution from Previous Injection: A compound from a previous injection may be eluting in the current run.

    • Solution: Extend the run time or use a gradient with a stronger final mobile phase composition to ensure all compounds are eluted.

  • Contaminated Mobile Phase: Impurities in the mobile phase can accumulate on the column and elute as ghost peaks.

    • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase regularly.

Experimental Workflow: HPLC Quantification

G start Start sample_prep Prepare Sample (Extract and Concentrate) start->sample_prep inject Inject Sample sample_prep->inject hplc_setup Set Up HPLC System (Mobile Phase, Column, Detector) hplc_setup->inject separate Separation on Reverse-Phase Column inject->separate detect Detect at Appropriate Wavelength (e.g., 315 nm) separate->detect quantify Quantify using Standard Curve detect->quantify end End quantify->end

Caption: General workflow for HPLC-based quantification of Bacillibactin.

Quantitative Data: HPLC Analysis
ParameterExample Value/RangeNotes
Column C18 reverse-phaseA common choice for siderophore analysis.
Detection Wavelength ~315 nmFor catecholate siderophores.
Expected Retention Time Varies with method (e.g., ~19.72 min)Highly dependent on column, mobile phase, and flow rate.
Mobile Phase Acetonitrile/water or Methanol/water with an acid modifier (e.g., formic acid)Gradient elution is often used for complex samples.

Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for professional scientific advice. Always refer to established protocols and safety guidelines when conducting experiments.

References

Troubleshooting

Technical Support Center: Stabilizing Purified Bacillibactin for Long-Term Storage

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of purified Bacillibactin for long-term storage. Below you will find...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of purified Bacillibactin for long-term storage. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your Bacillibactin samples for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of purified Bacillibactin degradation?

A1: The primary degradation pathway for Bacillibactin, a catechol-based siderophore, is the oxidation of its 2,3-dihydroxybenzoyl groups. These catechol moieties are susceptible to oxidation, which can be accelerated by factors such as elevated pH, temperature, and exposure to light and oxygen. This oxidation compromises the iron-chelating ability of Bacillibactin.

Q2: What is the ideal pH range for storing purified Bacillibactin in solution?

A2: Purified Bacillibactin is most stable in acidic to neutral conditions. A pH range of 4.0 to 7.0 is recommended for short-term storage in solution. Alkaline conditions (pH > 7.0) should be avoided as they promote the deprotonation of the catechol hydroxyl groups, making them more susceptible to oxidation.

Q3: How does temperature affect the stability of purified Bacillibactin?

A3: Elevated temperatures accelerate the degradation of Bacillibactin. For long-term storage, it is crucial to maintain low temperatures. Storage at -20°C or -80°C is highly recommended to minimize chemical degradation and preserve the integrity of the molecule.

Q4: Can I store purified Bacillibactin in solution at 4°C?

A4: While storage at 4°C is acceptable for short-term use (a few days), it is not recommended for long-term storage. At this temperature, the rate of degradation is slower than at room temperature but still significant over weeks or months. For storage beyond a few days, freezing or lyophilization is advised.

Q5: Is lyophilization a suitable method for long-term storage of Bacillibactin?

A5: Yes, lyophilization (freeze-drying) is an excellent method for the long-term storage of purified Bacillibactin. By removing water, lyophilization significantly reduces the potential for hydrolytic and oxidative degradation, allowing the compound to be stored for extended periods, even at room temperature, although cold storage is still recommended for maximum stability.

Q6: Should I be concerned about light exposure during storage?

A6: Yes, exposure to light, particularly UV light, can contribute to the degradation of Bacillibactin. It is recommended to store purified Bacillibactin, whether in solution or as a lyophilized powder, in amber vials or otherwise protected from light.

Troubleshooting Guides

Issue: Loss of Iron-Chelating Activity in Stored Bacillibactin Solution

If you observe a decrease in the iron-chelating capacity of your purified Bacillibactin solution, as determined by a CAS assay or other methods, consider the following potential causes and solutions.

Potential Causes and Troubleshooting Steps:

  • Oxidative Degradation: The catechol groups of Bacillibactin are prone to oxidation.

    • Solution: Prepare fresh solutions and store them under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen. Consider adding a small amount of an antioxidant, such as ascorbic acid (Vitamin C), to the solution.

  • Incorrect Storage Temperature: Storage at 4°C or room temperature for extended periods can lead to degradation.

    • Solution: For long-term storage, aliquot the purified Bacillibactin solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Inappropriate pH: An alkaline pH will accelerate the degradation of the catechol groups.

    • Solution: Ensure the storage buffer is within the optimal pH range of 4.0 to 7.0.

  • Light Exposure: Photodegradation can occur with prolonged exposure to light.

    • Solution: Store Bacillibactin solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

Data Presentation: Bacillibactin Stability Under Various Conditions

The following table summarizes the expected stability of purified Bacillibactin under different storage conditions. This data is compiled from general knowledge of catechol-containing compounds and should be used as a guideline. It is recommended to perform your own stability studies for critical applications.

Storage ConditionTemperaturepHLight ExposureEstimated Purity After 3 Months
Aqueous Solution25°C (Room Temp)7.0Ambient< 50%
Aqueous Solution4°C7.0Dark70-80%
Aqueous Solution-20°C7.0Dark> 95%
Aqueous Solution-80°C7.0Dark> 98%
Aqueous Solution25°C (Room Temp)8.5Ambient< 30%
Aqueous Solution4°C5.0Dark85-95%
Lyophilized Powder4°CN/ADark> 99%
Lyophilized Powder-20°CN/ADark> 99%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purified Bacillibactin

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity and degradation of Bacillibactin.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Purified Bacillibactin sample

  • Reference standard of Bacillibactin (if available)

Procedure:

  • Sample Preparation:

    • Dissolve the purified Bacillibactin sample in the initial mobile phase composition (e.g., 95% A: 5% B) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm and 310 nm (catechol compounds have characteristic absorbances)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Data Analysis:

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main Bacillibactin peak over time.

    • The percentage of degradation can be calculated by comparing the peak area of Bacillibactin at a given time point to its initial peak area.

Protocol 2: Lyophilization of Purified Bacillibactin for Long-Term Storage

This protocol describes the process of freeze-drying purified Bacillibactin.

Materials:

  • Purified Bacillibactin in a suitable aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.0)

  • Lyophilizer (freeze-dryer)

  • Lyophilization vials (e.g., 2 mL amber glass vials)

  • Cryoprotectant (optional, e.g., sucrose or trehalose)

Procedure:

  • Preparation:

    • Prepare a solution of purified Bacillibactin at a known concentration in a volatile buffer (e.g., ammonium acetate or water).

    • If using a cryoprotectant, add it to the Bacillibactin solution (e.g., 5% w/v sucrose).

    • Dispense the solution into lyophilization vials. Do not fill the vials more than halfway.

  • Freezing:

    • Freeze the samples at -80°C for at least 4 hours to ensure complete freezing.

  • Lyophilization:

    • Place the frozen vials in the lyophilizer.

    • Start the lyophilization cycle according to the manufacturer's instructions. A typical cycle involves a primary drying phase under vacuum at a low temperature (e.g., -40°C) followed by a secondary drying phase at a slightly higher temperature (e.g., 20°C) to remove residual water.

  • Storage:

    • Once the cycle is complete, seal the vials under vacuum or backfill with an inert gas like argon or nitrogen.

    • Store the lyophilized Bacillibactin at -20°C or 4°C, protected from light.

Mandatory Visualizations

Bacillibactin_Degradation_Pathway Bacillibactin Purified Bacillibactin (Active) Oxidized_Bacillibactin Oxidized Bacillibactin (Inactive) Bacillibactin->Oxidized_Bacillibactin Oxidation of Catechol Groups Oxidizing_Agents Oxidizing Agents (O2, Light, High pH) Oxidizing_Agents->Bacillibactin

Caption: Proposed primary degradation pathway of purified Bacillibactin.

Troubleshooting_Workflow Start Start: Decreased Bacillibactin Activity Check_Storage Check Storage Conditions Start->Check_Storage Temp_pH_Light Temperature > -20°C? pH > 7.0? Light Exposure? Check_Storage->Temp_pH_Light Optimize_Storage Optimize Storage: Store at -20°C or below Adjust pH to 4.0-7.0 Protect from Light Temp_pH_Light->Optimize_Storage Yes Check_Solution Check Solution Preparation Temp_pH_Light->Check_Solution No End Problem Resolved Optimize_Storage->End Oxygen_Exposure Exposure to Oxygen? Check_Solution->Oxygen_Exposure Inert_Atmosphere Use Inert Gas (Ar, N2) Add Antioxidant Oxygen_Exposure->Inert_Atmosphere Yes Oxygen_Exposure->End No Inert_Atmosphere->End

Caption: Troubleshooting workflow for decreased Bacillibactin activity.

Optimization

Technical Support Center: Addressing Matrix Effects in Mass Spectrometry Analysis of Bacillibactin

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the mass spectrometry (MS) analysis of the siderophore Bacillibactin. It is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the mass spectrometry (MS) analysis of the siderophore Bacillibactin. It is intended for researchers, scientists, and drug development professionals working with complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Bacillibactin MS analysis?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, which in this case is Bacillibactin.[1] These components can include salts, proteins, lipids, and other metabolites from the culture medium or biological sample.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of Bacillibactin in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.

Q2: Why is Bacillibactin analysis particularly susceptible to matrix effects?

A: Bacillibactin is often analyzed from complex biological matrices, such as bacterial culture supernatants or extracts from environmental samples like soil or plant rhizospheres. These samples contain a high concentration of various organic and inorganic compounds that can co-elute with Bacillibactin during chromatographic separation. Electrospray ionization (ESI), a common ionization technique for analyzing polar molecules like Bacillibactin, is particularly prone to ion suppression. This is due to competition between Bacillibactin and matrix components for the limited surface charge on droplets formed during the ESI process.

Q3: How can I detect the presence of matrix effects in my Bacillibactin analysis?

A: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a Bacillibactin standard solution into the LC eluent after the analytical column, while a blank matrix sample is injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative approach where a known amount of Bacillibactin is spiked into a blank matrix extract and a pure solvent. The peak area of Bacillibactin in the matrix is then compared to the peak area in the pure solvent. A significant difference indicates the presence of matrix effects.

  • Serial Dilution: Simply diluting the sample can help identify matrix effects. If the calculated concentration of Bacillibactin changes non-linearly with the dilution factor, it suggests that matrix effects are present.

Q4: What are the most effective strategies to mitigate or eliminate matrix effects for Bacillibactin analysis?

A: A combination of strategies is often most effective:

  • Sample Preparation: Thorough sample cleanup is crucial to remove interfering matrix components before LC-MS analysis. This can involve techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve better separation between Bacillibactin and co-eluting matrix components is a key strategy.

  • Use of Internal Standards: This is one of the most reliable ways to compensate for matrix effects. A stable isotope-labeled (SIL) Bacillibactin is the ideal internal standard because it co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.

  • Standard Addition: The method of standard additions involves adding known increasing amounts of a Bacillibactin standard to aliquots of the sample. This allows for quantification in the presence of matrix effects but is more labor-intensive.

  • Change of Ionization Mode: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.

Troubleshooting Guide

This section addresses common problems encountered during the MS analysis of Bacillibactin that may be related to matrix effects.

Problem/Observation Potential Cause Recommended Troubleshooting Steps
Poor Signal Intensity or No Peak for Bacillibactin Severe ion suppression due to high matrix load.1. Perform a post-extraction spike experiment to confirm ion suppression. 2. Dilute the sample 10-fold and 50-fold and re-inject. If a peak appears, matrix effects are likely the cause. 3. Improve sample cleanup using Solid-Phase Extraction (SPE). 4. If available, use a stable isotope-labeled internal standard to compensate for the suppression.
Inconsistent/Irreproducible Quantitative Results Variable matrix effects between samples or batches.1. Ensure sample preparation is highly consistent across all samples. 2. Incorporate a stable isotope-labeled internal standard into the workflow. This is the most effective way to correct for sample-to-sample variability in matrix effects. 3. Check for carryover by running blank injections between samples.
Non-linear Calibration Curve in Matrix Matrix effects are concentration-dependent.1. Use matrix-matched calibration standards, where standards are prepared in a blank matrix extract that is free of Bacillibactin. 2. Narrow the calibration range to a more linear portion. 3. Employ the method of standard addition for the most accurate quantification in complex matrices.
Peak Tailing or Splitting Co-elution of interfering compounds affecting peak shape.1. Optimize the chromatographic method: adjust the gradient, change the mobile phase composition, or try a different column chemistry. 2. Enhance sample cleanup to remove the specific interfering compounds.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Bacillibactin Cleanup

This protocol is a general guideline for cleaning up Bacillibactin from a bacterial culture supernatant. The specific sorbent and solvents may need optimization.

  • Culture Preparation: Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells. Collect the cell-free supernatant.

  • pH Adjustment: Acidify the supernatant to pH ~2.0 with a strong acid (e.g., HCl).

  • SPE Cartridge Conditioning: Use a reverse-phase SPE cartridge (e.g., C18). Condition the cartridge by passing methanol followed by acidified water (pH 2.0).

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified water to remove salts and other polar impurities.

  • Elution: Elute Bacillibactin from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Protocol 2: Quantification Using a Stable Isotope-Labeled (SIL) Internal Standard

This protocol assumes the availability of a SIL-Bacillibactin standard.

  • Sample and Standard Preparation: Prepare a stock solution of the SIL-Bacillibactin internal standard (IS) at a known concentration.

  • Spiking: Add a fixed amount of the SIL-Bacillibactin IS to all samples, calibration standards, and quality control (QC) samples at the very beginning of the sample preparation process.

  • Sample Processing: Perform the sample extraction and cleanup as described in Protocol 1.

  • LC-MS Analysis: Analyze the samples using an LC-MS method capable of monitoring the specific mass transitions for both native Bacillibactin and SIL-Bacillibactin.

  • Quantification: Calculate the peak area ratio of the native Bacillibactin to the SIL-Bacillibactin IS. Create a calibration curve by plotting this ratio against the concentration of the calibration standards. Determine the concentration of Bacillibactin in the unknown samples from this curve. The use of an IS corrects for both extraction losses and matrix effects.

Quantitative Data Summary

The following tables summarize the potential impact of matrix effects and the effectiveness of mitigation strategies. Note that specific quantitative data for Bacillibactin is limited in the public domain; therefore, these tables represent typical values observed in LC-MS bioanalysis.

Table 1: Quantifying Matrix Effects Using the Post-Extraction Spike Method

Analyte Matrix Matrix Effect (%) *Interpretation
Bacillibactin (Hypothetical)Culture Broth-75%Severe Ion Suppression
Bacillibactin (Hypothetical)Soil Extract-90%Very Severe Ion Suppression
Bacillibactin (Hypothetical)Purified Extract (Post-SPE)-15%Minor Ion Suppression

*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates suppression, while a positive value indicates enhancement.

Table 2: Comparison of Relative Standard Deviation (RSD) with and without an Internal Standard

Quantification Method Typical RSD (%) in Complex Matrix Benefit
External Calibration20 - 40%---
With Stable Isotope-Labeled IS< 15%Improved precision and accuracy by correcting for matrix variability.

Visualizations

Troubleshooting Workflow for Matrix Effects

G cluster_0 start Start: Inconsistent or Poor Bacillibactin Signal q1 Is an Internal Standard (IS) being used? start->q1 q2 Perform Post-Extraction Spike Experiment. Is Signal Suppressed >25%? q1->q2 Yes proc1 Implement Stable Isotope-Labeled IS q1->proc1 No q3 Dilute Sample 10x. Does Signal Improve? q2->q3 No end2 Matrix Effects Confirmed. Implement Mitigation. q2->end2 Yes q3->end2 Yes end3 Issue may not be matrix effects. Check instrument performance. q3->end3 No end1 Problem Likely Resolved proc1->end1 proc2 Improve Sample Cleanup (e.g., SPE, LLE) proc3 Optimize Chromatography to Separate from Matrix proc2->proc3 proc3->end1 end2->proc2

Caption: A workflow for troubleshooting and addressing matrix effects.

Mechanism of Ion Suppression in ESI

G Electrospray Ionization (ESI) Droplet cluster_0 Ideal Condition (Low Matrix) cluster_1 Matrix Effect (High Matrix) B1 B B2 B B3 B B4 B B5 B B6 B label_ideal Bacillibactin (B) ions readily form and enter MS M1 M M2 M M3 M M4 M M5 M M6 M M7 M M8 M B7 B B8 B label_matrix Matrix (M) components compete for charge, suppressing Bacillibactin signal arrow cluster_1 cluster_1 cluster_0 cluster_0

Caption: Competition for charge leads to ion suppression in ESI-MS.

References

Troubleshooting

strategies to minimize degradation of Bacillibactin during extraction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Bacillibactin during the...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Bacillibactin during the extraction process.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of Bacillibactin, leading to its degradation.

Issue 1: Low yield of Bacillibactin in the final extract.

Potential Cause Troubleshooting Step Rationale
Oxidative Degradation 1. Work quickly and keep samples on ice whenever possible. 2. Consider adding antioxidants like ascorbic acid (2.5 mM) to the culture supernatant before extraction. 3. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.Bacillibactin, a catecholate siderophore, is susceptible to oxidation, which can be accelerated by prolonged exposure to air and light.[1][2][3]
Enzymatic Degradation 1. Centrifuge the bacterial culture thoroughly to remove all cells. 2. Filter-sterilize the supernatant (0.22 µm filter) immediately after centrifugation. 3. Perform the extraction at low temperatures (e.g., 4°C) to reduce enzyme activity.Extracellular enzymes such as phenol oxidases and peroxidases present in the culture medium can degrade catecholate siderophores.[1][4]
Hydrolysis 1. Maintain a low temperature during the entire extraction process. 2. Minimize the time the sample is kept at a very low pH.The ester and amide bonds in the Bacillibactin structure can be susceptible to hydrolysis, which can be catalyzed by enzymes or harsh pH conditions.
Inefficient Extraction 1. Ensure the pH of the supernatant is adjusted to ~2.0 with a strong acid (e.g., 6M HCl) before adding ethyl acetate. 2. Perform multiple extractions (at least 2-3 times) with fresh ethyl acetate. 3. Ensure vigorous mixing during the solvent extraction to maximize the transfer of Bacillibactin into the organic phase.Acidification protonates the catechol groups, making Bacillibactin more soluble in organic solvents like ethyl acetate.

Issue 2: Presence of multiple degradation products in HPLC or MS analysis.

Potential Cause Troubleshooting Step Rationale
Oxidation of Catechol Groups 1. Protect samples from light by using amber vials or wrapping containers in aluminum foil. 2. De-gas all solvents used for HPLC. 3. Analyze samples as quickly as possible after extraction.Oxidation of the 2,3-dihydroxybenzoate (DHB) moieties to quinones is a primary degradation pathway for catecholate siderophores. This leads to a loss of iron-chelating ability and the appearance of multiple peaks in chromatograms.
Hydrolysis of the Trilactone Ring or Amide Bonds 1. Avoid prolonged exposure to strong acids or bases. 2. If possible, use a milder acidification step or a shorter exposure time at pH 2.0.The core structure of Bacillibactin contains ester and amide linkages that can be cleaved under harsh conditions.
Fe(III) Complexation Status 1. Note that iron-bound Bacillibactin is generally more stable than the iron-free (apo) form. 2. If studying the apo-form, take extra precautions to prevent oxidation.The presence of both apo- and holo-Bacillibactin, along with their respective degradation products, can complicate analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting Bacillibactin?

A1: Most protocols recommend acidifying the culture supernatant to a pH of approximately 2.0. This protonates the catechol groups of Bacillibactin, increasing its hydrophobicity and facilitating its extraction into an organic solvent like ethyl acetate. However, prolonged exposure to such a low pH can potentially lead to hydrolysis, so it is crucial to perform the extraction step promptly after acidification.

Q2: What is the best solvent for extracting Bacillibactin?

A2: Ethyl acetate is the most commonly used and effective solvent for extracting Bacillibactin from acidified culture supernatants.

Q3: How can I prevent oxidation of Bacillibactin during extraction?

A3: To minimize oxidation, it is recommended to:

  • Work in a low-light environment or use amber-colored labware.

  • Keep your samples cold (on ice or at 4°C) throughout the process.

  • Consider de-gassing your solvents and purging your sample containers with an inert gas like nitrogen or argon.

  • The addition of antioxidants, such as ascorbic acid, to the culture supernatant before extraction may also be beneficial.

Q4: How should I store my purified Bacillibactin?

A4: For short-term storage, a solution of purified Bacillibactin in an organic solvent (like methanol or ethyl acetate) should be stored at -20°C in an amber vial. For long-term storage, it is best to evaporate the solvent under a stream of nitrogen and store the dried compound at -80°C.

Q5: My final extract is a different color than expected. What does this indicate?

A5: A change in color, often to a brownish or reddish hue, can indicate the oxidation of the catechol groups in Bacillibactin. This is a sign of degradation. Ensure that you are taking all necessary precautions to prevent oxidation as outlined in the troubleshooting guide and FAQs.

Detailed Experimental Protocol: Extraction of Bacillibactin with Minimized Degradation

This protocol provides a step-by-step method for the extraction of Bacillibactin from bacterial culture supernatant while minimizing degradation.

Materials:

  • Bacterial culture supernatant containing Bacillibactin

  • Hydrochloric acid (HCl), 6M

  • Ethyl acetate, HPLC grade

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • pH meter or pH indicator strips

  • Ice bath

  • Amber glass vials

Procedure:

  • Preparation of Supernatant:

    • Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the cells.

    • Carefully decant the supernatant into a clean, pre-chilled flask. To minimize enzymatic degradation, you may consider filter-sterilizing the supernatant through a 0.22 µm filter.

  • Acidification:

    • Place the flask containing the supernatant in an ice bath.

    • Slowly add 6M HCl dropwise while gently stirring, monitoring the pH continuously.

    • Adjust the pH of the supernatant to approximately 2.0. Perform this step quickly to minimize the exposure time to the low pH.

  • Solvent Extraction:

    • Immediately transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of cold ethyl acetate to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The upper organic layer containing Bacillibactin should be a pale yellow.

    • Drain the lower aqueous layer. Collect the upper ethyl acetate layer in a clean, pre-chilled flask.

    • Repeat the extraction of the aqueous layer two more times with fresh, cold ethyl acetate to maximize the recovery of Bacillibactin.

  • Drying and Concentration:

    • Pool all the collected ethyl acetate fractions.

    • Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the pooled extract to remove any residual water. Swirl gently and then decant the dried ethyl acetate extract into a round-bottom flask.

    • Concentrate the ethyl acetate extract using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., 30-35°C) to prevent thermal degradation.

  • Storage:

    • Once the solvent is evaporated, resuspend the dried Bacillibactin extract in a small volume of a suitable solvent (e.g., methanol) for analysis or storage.

    • Transfer the final extract to an amber vial, flush with nitrogen gas if possible, and store at -20°C for short-term or -80°C for long-term storage.

Visualizations

Bacillibactin_Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification & Storage Culture Bacterial Culture Centrifugation Centrifugation (4°C) Culture->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2.0) Supernatant->Acidification Solvent_Extraction Ethyl Acetate Extraction Acidification->Solvent_Extraction Organic_Phase Bacillibactin in Ethyl Acetate Solvent_Extraction->Organic_Phase Drying Drying (Na₂SO₄) Organic_Phase->Drying Concentration Rotary Evaporation (≤35°C) Drying->Concentration Final_Product Purified Bacillibactin Concentration->Final_Product Storage Storage (-20°C / -80°C) Final_Product->Storage

Caption: Workflow for the extraction of Bacillibactin.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Bacillibactin Bacillibactin Oxidized_Bacillibactin Oxidized Bacillibactin (Quinones) Bacillibactin->Oxidized_Bacillibactin Oxidation Hydrolyzed_Bacillibactin Hydrolyzed Fragments Bacillibactin->Hydrolyzed_Bacillibactin Hydrolysis Factors_Ox Factors: - Oxygen - Light - Peroxidases Factors_Ox->Oxidized_Bacillibactin Factors_Hy Factors: - Extreme pH - Esterases/Proteases Factors_Hy->Hydrolyzed_Bacillibactin

Caption: Key degradation pathways of Bacillibactin.

References

Optimization

refining bioassay conditions to enhance Bacillibactin's apparent activity

Welcome to the technical support center for refining bioassay conditions to enhance Bacillibactin's apparent activity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researc...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining bioassay conditions to enhance Bacillibactin's apparent activity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the apparent activity of Bacillibactin in a bioassay?

A1: The concentration of iron (Fe³⁺) in the culture medium is a critical factor. Bacillibactin is a siderophore produced by Bacillus species under iron-limiting conditions.[1][2][3] High iron concentrations in the growth medium will suppress the production of Bacillibactin, leading to low or no apparent activity in your bioassay. Conversely, iron-depleted conditions induce the synthesis and secretion of Bacillibactin.[1][2]

Q2: How can I quantify the amount of Bacillibactin produced by my bacterial culture?

A2: Several methods can be used to quantify Bacillibactin:

  • Chrome Azurol S (CAS) Assay: This is a common and effective colorimetric method for detecting and quantifying siderophores. The assay is based on the competition for iron between the siderophore and the CAS dye complex.

  • Arnow's Assay: This assay specifically detects the presence of catecholate-type siderophores, such as Bacillibactin.

  • High-Performance Liquid Chromatography (HPLC): For more precise quantification and purification, reverse-phase HPLC can be utilized, often with a commercial Bacillibactin standard for comparison.

Q3: What is the proposed mechanism of Bacillibactin's antibiotic activity?

A3: While traditionally known for its iron-scavenging capabilities, recent studies suggest that Bacillibactin exhibits direct antibiotic activity, independent of iron competition. This means it can inhibit the growth of susceptible pathogens even in iron-replete environments. The exact molecular targets are a subject of ongoing research, but in silico studies suggest potential inhibition of crucial bacterial enzymes like glutamine synthetase and dihydrofolate reductase.

Q4: Can the pH of the growth medium affect Bacillibactin production and activity?

A4: Yes, the pH of the culture medium can influence the growth of the producing organism and the stability and activity of its metabolites. While specific optimal pH for Bacillibactin production is not extensively detailed in the provided results, for Bacillus subtilis, a common producer, optimal production of other antimicrobial compounds is often observed in the neutral to slightly alkaline range (pH 6.0-8.0). It is recommended to optimize the pH for your specific bacterial strain and assay conditions.

Troubleshooting Guides

Issue 1: Low or No Apparent Bacillibactin Activity
Possible Cause Troubleshooting Step
High Iron Content in Medium Prepare all glassware by washing with 6 N HCl to remove residual iron. Use a chemically defined, iron-depleted medium for bacterial growth.
Incorrect Growth Phase for Harvest Harvest the culture supernatant during the late stationary phase (e.g., 48 hours), as this is when Bacillibactin synthase gene expression is often highest under iron-depleted conditions.
Inappropriate Assay Conditions Ensure the pH of your assay buffer is compatible with Bacillibactin's stability and the target organism's growth.
Degradation of Bacillibactin Store purified or cell-free supernatant containing Bacillibactin at appropriate temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to prevent degradation.
Sample Dilution Factor is Not Optimal If this is your first time running a particular sample, perform a serial dilution to determine the optimal concentration for the assay.
Issue 2: Inconsistent or Non-Reproducible Bioassay Results
Possible Cause Troubleshooting Step
Variability in Inoculum Preparation Standardize your inoculum preparation by starting from a fresh overnight culture, washing the cells, and resuspending them in the iron-depleted medium before inoculating your main culture.
Pipetting Errors or Bubbles in Wells Be meticulous with pipetting to ensure consistency between wells. Avoid introducing bubbles, which can interfere with absorbance readings.
Reagents Not at Assay Temperature Allow all reagents to equilibrate to the specified assay temperature before starting the experiment.
Incorrect Plate Type Use the correct type of microplate for your assay: clear plates for absorbance, black plates for fluorescence, and white plates for luminescence.

Quantitative Data Summary

Table 1: Effect of Iron (Fe³⁺) Concentration on Bacillibactin Production and Activity

Fe³⁺ Concentration (µM)Siderophore Production (CAS Assay)Inhibition of P. syringae pv. tomatoReference
0HighSignificant Inhibition
18.4ReducedReduced Inhibition
148Further ReducedMinimal Inhibition
370Very Low/UndetectableNo Inhibition
740Very Low/UndetectableNo Inhibition

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Liquid Assay for Siderophore Quantification
  • Prepare CAS Assay Solution: A detailed protocol for preparing the shuttle solution can be found in various publications. It typically involves a mixture of CAS, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer.

  • Sample Preparation: Centrifuge your bacterial culture at 4,000 rpm for 15 minutes to pellet the cells. Collect the cell-free supernatant.

  • Assay Procedure: Mix your cell-free supernatant with the CAS assay solution. The presence of siderophores will be indicated by a color change from blue to orange/yellow.

  • Quantification: Measure the absorbance at 630 nm. The amount of siderophore is often expressed as a percentage of siderophore units (PSU), calculated using a formula comparing the absorbance of the sample to a reference.

Protocol 2: Arnow's Assay for Catecholate Siderophore Detection
  • Reagent Preparation: Prepare the following reagents: 0.5 N HCl, 1 N NaOH, and a nitrite-molybdate reagent (10g sodium nitrite and 10g sodium molybdate in 100 mL of water).

  • Sample Preparation: Use the cell-free supernatant from your bacterial culture.

  • Assay Procedure:

    • To 1 mL of supernatant, add 1 mL of 0.5 N HCl.

    • Add 1 mL of the nitrite-molybdate reagent and mix.

    • Add 1 mL of 1 N NaOH and mix.

    • A positive result for catecholates is indicated by the development of a red color.

  • Quantification: Measure the absorbance at 510 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Culturing cluster_harvest Harvesting & Quantification cluster_bioassay Bioassay prep_glass Prepare Iron-Free Glassware prep_media Prepare Iron-Depleted Medium prep_glass->prep_media inoculate Inoculate with Bacillus sp. prep_media->inoculate incubate Incubate (e.g., 28°C, 200 rpm, 48h) inoculate->incubate centrifuge Centrifuge to get Cell-Free Supernatant (CFS) incubate->centrifuge quantify Quantify Bacillibactin (CAS/Arnow's/HPLC) centrifuge->quantify add_cfs Add CFS/Purified Bacillibactin centrifuge->add_cfs setup_assay Set up Bioassay with Target Organism setup_assay->add_cfs measure Measure Apparent Activity add_cfs->measure

Caption: A generalized experimental workflow for Bacillibactin bioassays.

bacillibactin_synthesis chorismate Chorismate dhbC DhbC chorismate->dhbC intermediate1 Isochorismate dhbC->intermediate1 dhbA DhbA intermediate1->dhbA intermediate2 2,3-dihydro-2,3-dihydroxybenzoate dhbA->intermediate2 dhbB DhbB intermediate2->dhbB dhb 2,3-dihydroxybenzoate (DHB) dhbB->dhb dhbE DhbE dhb->dhbE adenylated_dhb DHB-adenylate dhbE->adenylated_dhb dhbF DhbF (NRPS) adenylated_dhb->dhbF bacillibactin Bacillibactin dhbF->bacillibactin

Caption: The biosynthetic pathway of Bacillibactin.

troubleshooting_guide start Low/No Apparent Activity check_iron Check for Iron Contamination in Medium? start->check_iron clean_glassware Action: Use Iron-Free Glassware and Media check_iron->clean_glassware Yes check_quantification Quantified Bacillibactin Production (e.g., CAS Assay)? check_iron->check_quantification No success Problem Resolved clean_glassware->success optimize_production Action: Optimize Growth Conditions (Time, pH) check_quantification->optimize_production No/Low Production check_assay_controls Are Positive/Negative Controls Working? check_quantification->check_assay_controls Yes, Production is High optimize_production->success troubleshoot_assay Action: Troubleshoot General Assay Parameters (Reagents, Plates, etc.) check_assay_controls->troubleshoot_assay No check_assay_controls->success Yes troubleshoot_assay->success

Caption: A troubleshooting decision tree for Bacillibactin bioassays.

References

Troubleshooting

optimization of iron-limiting conditions to maximize Bacillibactin output

Welcome to the technical support center for the optimization of iron-limiting conditions to maximize Bacillibactin output. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of iron-limiting conditions to maximize Bacillibactin output. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Bacillibactin production under iron-limiting conditions.

Problem Possible Cause Suggested Solution
Low or No Bacillibactin a Yield Iron Contamination: Residual iron in media components or glassware can repress Bacillibactin synthesis.- Use high-purity water and analytical grade reagents. - Treat media with Chelex 100 to remove divalent cations, including iron. - Acid-wash all glassware to remove trace metals.
Inappropriate Iron Concentration: While iron-limiting conditions are necessary, trace amounts of iron are still required for bacterial growth.- Titrate the iron concentration in your defined medium to find the optimal level for your specific bacterial strain. A good starting point is to test a range from 0 to 20 µM of added iron.[1]
Suboptimal Aeration: Oxygen levels can influence siderophore production.- Experiment with different shaking speeds and flask volumes to modulate aeration. Low aeration has been shown to result in increased levels of bacillibactin in iron-depleted cultures.[1]
Incorrect Growth Phase for Harvest: Bacillibactin production is typically highest during the late exponential to early stationary phase.- Monitor the growth curve (OD600) of your culture and harvest at different time points to determine the peak production phase.
Genetic Integrity of the Strain: The sfp gene is essential for the post-translational activation of enzymes in the Bacillibactin synthesis pathway. Some lab strains of Bacillus subtilis may have a defect in this gene.- Ensure your strain has a functional sfp gene. If not, consider introducing a functional copy.[2][3]
Inconsistent Bacillibactin Production Between Batches Variability in Media Preparation: Minor differences in media composition can lead to significant variations in yield.- Prepare a large batch of medium to be used for all related experiments. - Carefully control the pH of the medium.
Inoculum Variability: The age and density of the starting culture can affect the kinetics of growth and siderophore production.- Standardize your inoculum preparation by using a fresh overnight culture and inoculating to a consistent starting optical density.
Difficulty in Detecting Bacillibactin Insensitive Detection Method: The chosen assay may not be sensitive enough to detect low concentrations of Bacillibactin.- Use a combination of qualitative (CAS agar) and quantitative (Arnow's assay, HPLC) methods.[4] - Concentrate the supernatant before analysis.
Degradation of Bacillibactin: Bacillibactin may be degraded by endogenous enzymes.- Process the culture supernatant promptly after harvesting. - Consider using mutant strains deficient in catechol degradation pathways if endogenous degradation is suspected.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is Bacillibactin and why is its production regulated by iron?

Bacillibactin is a catecholate-type siderophore produced by various Bacillus species, including Bacillus subtilis and Bacillus anthracis. Siderophores are high-affinity iron-chelating molecules that bacteria secrete to scavenge iron from the environment, which is an essential nutrient for their growth and metabolism. The biosynthesis of Bacillibactin is tightly regulated by the intracellular iron concentration. When iron is scarce, the production is induced to facilitate iron uptake. Conversely, when iron is abundant, its synthesis is repressed to prevent iron toxicity.

Q2: What is the role of the Fur protein in Bacillibactin regulation?

The Ferric Uptake Regulator (Fur) protein is the global sensor of iron levels in many bacteria. In the presence of sufficient iron, Fur binds to Fe2+ and acts as a transcriptional repressor. The Fur-Fe2+ complex binds to specific DNA sequences (Fur boxes) in the promoter regions of iron-regulated genes, including the dhb operon which is responsible for Bacillibactin biosynthesis, thereby blocking their transcription. Under iron-limiting conditions, Fur does not bind iron and detaches from the DNA, allowing for the transcription of the dhb operon and subsequent production of Bacillibactin.

Experimental Design

Q3: What type of medium should I use for optimal Bacillibactin production?

A defined minimal medium is recommended to have precise control over the iron concentration. An example is a succinate medium or a controlled trace metal (CTM) medium. It is crucial to prepare the medium under iron-depleted conditions, often by treating it with a chelating agent like Chelex 100 to remove trace iron contaminants.

Q4: What is the optimal iron concentration to maximize Bacillibactin yield?

The optimal iron concentration is a delicate balance. While iron limitation is necessary to de-repress the synthesis pathway, some iron is essential for bacterial growth. The production of Bacillibactin is typically highest under severe iron limitation (approaching 0 µM added iron) and is significantly repressed at concentrations as low as 3 µM, with almost complete repression at 20 µM of added iron. It is advisable to perform a titration experiment to determine the optimal iron concentration for your specific strain and growth conditions.

Q5: How does aeration affect Bacillibactin production?

Aeration can influence Bacillibactin output. Studies have shown that iron-depleted cultures grown with low aeration resulted in increased levels of Bacillibactin. This suggests that optimizing aeration by adjusting shaking speed or culture volume could be a strategy to enhance production.

Quantification and Data Interpretation

Q6: How can I quantify the amount of Bacillibactin produced?

Several methods can be used for the quantification of Bacillibactin:

  • Chrome Azurol S (CAS) Assay: A colorimetric method used for the general detection and quantification of siderophores.

  • Arnow's Assay: A specific colorimetric method for the detection of catecholate-type siderophores like Bacillibactin.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for the quantification of Bacillibactin, often coupled with mass spectrometry (LC-MS) for definitive identification.

Q7: What are typical yields of Bacillibactin?

Bacillibactin yields can vary significantly depending on the bacterial strain, growth conditions, and measurement technique. One study reported a production of 296 mg/L of siderophores in a succinic acid medium by Bacillus subtilis LSBS2. Another reported 20 mg/L in a liquid medium.

Quantitative Data Summary

Table 1: Effect of Iron Concentration on Siderophore Production in B. anthracis
Iron Concentration (µM)Bacillibactin (µg/mL)
01.8 ± 0.2
30.0
20Barely Detectable

Data adapted from a study on B. anthracis, showing the repressive effect of increasing iron concentrations on Bacillibactin accumulation.

Table 2: Effect of Oxidative Stress (Paraquat) on Siderophore Production in B. anthracis
Paraquat Concentration (µM)Fold Increase in Bacillibactin
5011.9

This table illustrates that low levels of paraquat-induced oxidative stress can lead to a significant increase in Bacillibactin accumulation in wild-type B. anthracis Sterne.

Experimental Protocols

Protocol 1: Preparation of Iron-Depleted Defined Medium
  • Prepare the desired defined minimal medium (e.g., succinate medium) using high-purity water.

  • Add all components except for the iron source.

  • Add 5 g/L of Chelex 100 resin and stir gently for at least 2 hours at room temperature.

  • Filter the medium through a 0.22 µm filter to remove the Chelex 100 resin.

  • Autoclave the chelexed medium.

  • Prepare a sterile stock solution of an iron salt (e.g., FeSO4 or FeCl3).

  • Aseptically add the desired final concentration of iron to the medium before inoculation.

Protocol 2: Quantification of Bacillibactin using the CAS Assay
  • Prepare the CAS assay solution as described by Schwyn and Neilands.

  • Grow the bacterial culture in the iron-depleted medium for the desired time.

  • Centrifuge the culture at 10,000 rpm for 15 minutes to pellet the cells.

  • Mix the cell-free supernatant with the CAS assay solution in a 1:1 ratio.

  • Incubate at room temperature for 20 minutes.

  • Measure the absorbance at 630 nm.

  • Calculate the siderophore units as a percentage of the reduction in absorbance compared to a reference (uninoculated medium).

Protocol 3: Detection of Catecholate Siderophores using Arnow's Assay
  • To 1.0 mL of culture supernatant, add 0.5 mL of 5 M HCl.

  • Add 1.0 mL of nitrite-molybdate reagent.

  • Add 0.1 mL of 10 N NaOH.

  • Observe for the development of an orange-red color, which indicates the presence of catecholates.

  • Quantify by measuring the absorbance at 510 nm.

Visualizations

Bacillibactin_Regulation cluster_fur_regulation Fur Regulation cluster_output Output Iron_High High Iron Fur_Fe Fur-Fe2+ Complex Iron_High->Fur_Fe binds Iron_Low Low Iron Fur Fur Protein Iron_Low->Fur no binding dhb_operon dhb Operon Fur_Fe->dhb_operon represses Bacillibactin Bacillibactin Synthesis dhb_operon->Bacillibactin transcription & translation No_Bacillibactin No Bacillibactin Synthesis dhb_operon->No_Bacillibactin

Caption: Regulation of Bacillibactin synthesis by the Fur protein in response to iron availability.

Experimental_Workflow start Start media_prep 1. Prepare Iron-Depleted Defined Medium start->media_prep inoculation 2. Inoculate with Bacterial Strain media_prep->inoculation incubation 3. Incubate under Controlled Conditions (Aeration, Temperature) inoculation->incubation harvest 4. Harvest Culture at Optimal Growth Phase incubation->harvest centrifugation 5. Centrifuge to Separate Cells and Supernatant harvest->centrifugation supernatant Supernatant centrifugation->supernatant quantification 6. Quantify Bacillibactin supernatant->quantification cas_assay CAS Assay quantification->cas_assay arnow_assay Arnow's Assay quantification->arnow_assay hplc HPLC / LC-MS quantification->hplc end End cas_assay->end arnow_assay->end hplc->end

Caption: General experimental workflow for Bacillibactin production and quantification.

Troubleshooting_Logic action_node action_node start Low Bacillibactin Yield? check_iron Iron Contamination? start->check_iron check_aeration Suboptimal Aeration? check_iron->check_aeration No solve_iron Use Chelex-treated media and acid-washed glassware check_iron->solve_iron Yes check_harvest Incorrect Harvest Time? check_aeration->check_harvest No solve_aeration Optimize shaking speed and culture volume check_aeration->solve_aeration Yes check_genetics Strain Defect (e.g., sfp)? check_harvest->check_genetics No solve_harvest Perform time-course experiment to find peak check_harvest->solve_harvest Yes solve_genetics Verify strain genotype or use a functional strain check_genetics->solve_genetics Yes success Yield Improved solve_iron->success solve_aeration->success solve_harvest->success solve_genetics->success

Caption: A logical workflow for troubleshooting low Bacillibactin yield.

References

Reference Data & Comparative Studies

Validation

mass spectrometry validation of Bacillibactin's molecular weight and formula

For researchers, scientists, and drug development professionals, the accurate identification and characterization of microbial secondary metabolites are paramount. This guide provides a comparative analysis of the mass s...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of microbial secondary metabolites are paramount. This guide provides a comparative analysis of the mass spectrometry data for Bacillibactin, a key siderophore from Bacillus subtilis, against other notable siderophores. Detailed experimental protocols and data visualizations are included to support robust validation studies.

Introduction to Bacillibactin

Bacillibactin is a catechol-based siderophore produced by various Bacillus species, including Bacillus subtilis, to sequester ferric iron (Fe³⁺) from the environment.[1] Its structure consists of three 2,3-dihydroxybenzoate (DHB) groups linked to a cyclic trimer of L-threonine residues. This high-affinity iron chelator plays a crucial role in bacterial survival and virulence, making it a subject of interest in microbiology and drug development.

Comparative Analysis of Siderophores

The precise determination of a molecule's mass is a critical first step in its identification. High-resolution mass spectrometry provides experimental data that can be compared against the theoretical mass calculated from the chemical formula. This section compares the theoretical and observed mass spectrometry data for Bacillibactin with two other well-characterized siderophores: Enterobactin from Escherichia coli and Petrobactin from Bacillus anthracis.

SiderophoreProducing OrganismChemical FormulaTheoretical Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Observed [M-H]⁻ (m/z)
Bacillibactin Bacillus subtilisC₃₉H₄₂N₆O₁₈882.2556883.265[2], 883.2[3][4]881.1
Enterobactin Escherichia coliC₃₀H₂₇N₃O₁₅669.1446--
Petrobactin Bacillus anthracisC₃₄H₅₀N₆O₁₁718.3538719.3[3]-

Note: The theoretical monoisotopic mass is the mass of an ion for a given chemical formula calculated using the mass of the most abundant isotope of each element.

Experimental Protocol: Mass Spectrometry of Bacillibactin

The following protocol outlines a general method for the extraction and analysis of Bacillibactin from Bacillus subtilis culture using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS).

1. Sample Preparation (Solid-Phase Extraction)

  • Culture Bacillus subtilis in an iron-deficient medium to induce siderophore production.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Acidify the supernatant to a pH of ~2.0 using a suitable acid (e.g., hydrochloric acid).

  • Pass the acidified supernatant through a solid-phase extraction (SPE) cartridge with a C18 stationary phase.

  • Wash the cartridge with acidified water to remove salts and other polar impurities.

  • Elute the bound Bacillibactin from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporate the solvent from the eluate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in a small volume of the initial mobile phase for UHPLC-MS analysis.

2. UHPLC-ESI-MS Analysis

  • UHPLC System: A standard UHPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage over a set time to elute compounds of varying polarity.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for this column dimension.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.

  • Injection Volume: 1-5 µL of the reconstituted extract.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI can be operated in either positive or negative ion mode. For Bacillibactin, both modes can be effective. Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of Bacillibactin and its fragments (e.g., m/z 100-1200).

  • Data Acquisition: Acquire data in full scan mode to detect all ions within the specified mass range. For structural confirmation, tandem MS (MS/MS) can be performed by selecting the precursor ion of interest (e.g., m/z 883.265 for [M+H]⁺) and fragmenting it to produce a characteristic fragmentation pattern.

Visualization of the Validation Workflow

The following diagram illustrates the key steps in the mass spectrometry validation of Bacillibactin.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Culture B. subtilis Culture (Iron-deficient) Supernatant Collect Supernatant Culture->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Extract Concentrated Extract SPE->Extract UHPLC UHPLC Separation Extract->UHPLC Inject ESI_MS ESI-MS Detection UHPLC->ESI_MS Data Data Analysis ESI_MS->Data Experimental Experimental Mass ([M+H]+, [M-H]-) Data->Experimental Theoretical Theoretical Mass (C39H42N6O18) Validation Validation Confirmed Theoretical->Validation Experimental->Validation

Caption: Workflow for the mass spectrometry validation of Bacillibactin.

References

Comparative

comparative analysis of Bacillibactin's iron binding affinity versus enterobactin

For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of the iron-binding affinities of two prominent siderophores: Bacillibactin and Enterobactin. This...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of the iron-binding affinities of two prominent siderophores: Bacillibactin and Enterobactin. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

At a Glance: Iron Binding Affinity

Enterobactin is widely recognized as the siderophore with the highest known affinity for ferric iron (Fe³⁺)[1]. While Bacillibactin, a structurally similar catecholate siderophore produced by Bacillus subtilis, also exhibits a very high affinity for iron, it is comparatively lower than that of Enterobactin[2]. This difference is primarily attributed to the presence of a glycine spacer in the structure of Bacillibactin, which slightly destabilizes the ferric complex compared to Enterobactin[2][3].

The strength of a siderophore's iron chelation is quantified by its stability constant (log K or log β) and its pM value. The stability constant represents the equilibrium constant for the formation of the siderophore-iron complex. The pM value is the negative logarithm of the free ferric iron concentration at a specific pH (typically 7.4) and total ligand and iron concentrations, providing a more biologically relevant measure of iron sequestering ability.

SiderophoreFormation Constant (log K)Formation Constant (log β110)pM Value
Enterobactin 52[1]4934.3
Bacillibactin Not explicitly defined as log K47.633.1

Experimental Determination of Iron Binding Affinity

The determination of the remarkably high iron binding affinities of Bacillibactin and Enterobactin requires specialized experimental techniques. Potentiometric and spectrophotometric titrations are the primary methods employed for this purpose.

Experimental Protocols

1. Potentiometric Titration

Potentiometric titration is utilized to determine the protonation constants of the siderophore and the stability constants of its metal complexes. This method involves monitoring the changes in hydrogen ion concentration (pH) of a siderophore solution upon the addition of a titrant (a strong base).

  • Materials and Reagents:

    • Purified siderophore (Bacillibactin or Enterobactin)

    • Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)

    • Potassium chloride (KCl) or sodium chloride (NaCl) solution (as a background electrolyte to maintain constant ionic strength)

    • Standardized hydrochloric acid (HCl) or nitric acid (HNO₃)

    • High-purity water (degassed to remove CO₂)

    • A solution of a ferric salt (e.g., FeCl₃ or Fe(NO₃)₃) of known concentration.

  • Instrumentation:

    • A high-precision pH meter with a glass electrode

    • A temperature-controlled titration vessel

    • A calibrated burette for the addition of the titrant.

  • Procedure:

    • A solution of the siderophore of known concentration is prepared in the titration vessel containing the background electrolyte.

    • For metal-ligand titration, a known amount of the ferric salt solution is added to the siderophore solution.

    • The solution is allowed to equilibrate at a constant temperature (e.g., 25 °C).

    • The initial pH of the solution is recorded.

    • The standardized base is added in small, precise increments.

    • After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.

    • The titration is continued over a wide pH range.

    • The obtained titration data (volume of titrant vs. pH) is then analyzed using specialized software to calculate the protonation and stability constants.

2. Spectrophotometric Competition Titration

Due to the extremely high stability of the ferric-siderophore complexes, direct spectrophotometric titration is often challenging. Therefore, a competition assay is employed, where a weaker chelator with a well-characterized iron complex, such as EDTA, competes with the siderophore for iron.

  • Materials and Reagents:

    • Purified siderophore (Bacillibactin or Enterobactin)

    • A solution of a ferric salt (e.g., FeCl₃) of known concentration

    • A solution of a competing ligand, such as ethylenediaminetetraacetic acid (EDTA), of known concentration and with a known iron stability constant

    • Buffer solutions to maintain a constant pH.

  • Instrumentation:

    • A UV-Vis spectrophotometer.

  • Procedure:

    • Solutions containing a fixed concentration of the ferric-siderophore complex are prepared.

    • Increasing concentrations of the competing ligand (EDTA) are added to these solutions.

    • The solutions are allowed to reach equilibrium.

    • The absorbance of the solutions is measured at a wavelength where the ferric-siderophore complex has a characteristic absorbance.

    • The decrease in absorbance of the ferric-siderophore complex corresponds to the amount of iron that has been sequestered by the competing ligand.

    • By knowing the concentrations of all species and the stability constant of the ferric-EDTA complex, the stability constant of the ferric-siderophore complex can be calculated.

Visualizing the Pathways and Processes

To better understand the biological context and experimental procedures, the following diagrams illustrate the iron transport pathways for Bacillibactin and Enterobactin, as well as a generalized workflow for determining iron binding affinity.

G Ferric-Bacillibactin Uptake in Bacillus subtilis cluster_extracellular Extracellular Space cluster_membrane Cell Wall & Membrane cluster_cytoplasm Cytoplasm Fe(III) Fe³⁺ Fe-Bacillibactin Fe³⁺-Bacillibactin Fe(III)->Fe-Bacillibactin Chelation Bacillibactin Bacillibactin Bacillibactin->Fe-Bacillibactin FeuA FeuA (Substrate-binding protein) Fe-Bacillibactin->FeuA FeuBC FeuB FeuC (Permease) FeuA->FeuBC Fes Fes (Esterase) FeuBC->Fes Transport Fe(II) Fe²⁺ Metabolic Processes Metabolic Processes Fe(II)->Metabolic Processes Degraded Bacillibactin Degraded Bacillibactin Fes->Fe(II) Hydrolysis & Reduction Fes->Degraded Bacillibactin

Caption: Ferric-Bacillibactin uptake pathway in Bacillus subtilis.

G Ferric-Enterobactin Uptake in E. coli cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fe(III) Fe³⁺ Fe-Enterobactin Fe³⁺-Enterobactin Fe(III)->Fe-Enterobactin Chelation Enterobactin Enterobactin Enterobactin->Fe-Enterobactin FepA FepA (Receptor) Fe-Enterobactin->FepA FepB FepB (Periplasmic protein) FepA->FepB TonB-dependent transport FepCDG FepD/G (Permease) FepC (ATPase) FepB->FepCDG Fes Fes (Esterase) FepCDG->Fes ABC Transport Fe(II) Fe²⁺ Metabolic Processes Metabolic Processes Fe(II)->Metabolic Processes Degraded Enterobactin Degraded Enterobactin Fes->Fe(II) Hydrolysis & Reduction Fes->Degraded Enterobactin

Caption: Ferric-Enterobactin uptake pathway in E. coli.

G Workflow for Determining Siderophore Iron Binding Affinity cluster_protocol Experimental Protocol cluster_analysis Data Analysis Prepare_Solutions Prepare Siderophore, Metal, and Titrant Solutions Titration Perform Potentiometric or Spectrophotometric Titration Prepare_Solutions->Titration Collect_Data Collect pH/Absorbance Data vs. Titrant Volume Titration->Collect_Data Plot_Data Plot Titration Curve Collect_Data->Plot_Data Model_Equilibria Model Chemical Equilibria Plot_Data->Model_Equilibria Calculate_Constants Calculate Stability Constants (log K, log β) Model_Equilibria->Calculate_Constants Calculate_pM Calculate pM Value Calculate_Constants->Calculate_pM

Caption: Experimental workflow for determining siderophore iron binding affinity.

Conclusion

Both Bacillibactin and Enterobactin are exceptionally powerful iron chelators, crucial for the survival of their respective producing bacteria. While Enterobactin holds the title for the strongest known siderophore, Bacillibactin's iron-binding affinity is only marginally lower. The choice of siderophore for research or therapeutic applications will depend on the specific context, including the target organism and the desired chelation strength. The detailed experimental protocols provided herein offer a foundation for the accurate and reproducible determination of the iron-binding properties of these and other siderophores.

References

Validation

A Comparative Guide to Bacillibactin and Synthetic Iron Chelators: Efficacy and Mechanisms

In the landscape of iron chelation therapy, both natural and synthetic compounds play crucial roles in managing iron overload and influencing microbial iron acquisition. This guide provides a detailed comparison of the b...

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of iron chelation therapy, both natural and synthetic compounds play crucial roles in managing iron overload and influencing microbial iron acquisition. This guide provides a detailed comparison of the bacterial siderophore bacillibactin with three leading synthetic iron chelators: deferoxamine, deferiprone, and deferasirox. The information presented herein is intended for researchers, scientists, and drug development professionals to offer an objective evaluation based on available scientific literature.

It is important to note that a direct head-to-head comparative study evaluating the efficacy of bacillibactin against deferoxamine, deferiprone, and deferasirox was not identified in the course of this literature review. Therefore, the following sections present the individual characteristics and efficacy data for each chelator, followed by a general comparison of their properties.

Bacillibactin: The Natural High-Affinity Iron Scavenger

Bacillibactin is a cyclic tricatecholate siderophore produced by various Bacillus species, including Bacillus subtilis. Its primary biological function is to sequester ferric iron (Fe³⁺) from the environment with exceptionally high affinity, facilitating its transport into the bacterial cell.

Mechanism of Action

The iron chelation and transport pathway of bacillibactin involves several key steps:

  • Biosynthesis and Secretion: Bacillibactin is synthesized intracellularly and secreted into the extracellular environment in response to iron limitation.

  • Iron Chelation: In the extracellular space, the three catecholate groups of bacillibactin coordinate with a ferric iron ion, forming a stable, hexadentate octahedral complex.

  • Receptor Recognition and Transport: The ferric-bacillibactin complex is recognized by specific outer membrane receptors on the bacterial surface. Subsequently, the entire complex is transported across the cell membrane into the cytoplasm.

  • Iron Release: Inside the cell, the iron is released from the bacillibactin complex, making it available for various metabolic processes.

Bacillibactin_Pathway Fe_Bacillibactin Fe_Bacillibactin Receptor Receptor Fe_Bacillibactin->Receptor Binding & Transport Fe_Bacillibactin_in Fe_Bacillibactin_in Receptor->Fe_Bacillibactin_in

Caption: Bacillibactin Iron Chelation and Transport Pathway.

Efficacy Data

Quantitative data on the iron-chelating efficacy of bacillibactin is primarily derived from biochemical and microbiological studies. A key parameter is its binding affinity for ferric iron.

ParameterValueReference
Iron Binding Affinity (Kf) 1047.6[1]

This exceptionally high binding affinity underscores bacillibactin's potency as a natural iron chelator.

Synthetic Iron Chelators: Clinical Mainstays

Deferoxamine, deferiprone, and deferasirox are clinically approved drugs for the treatment of iron overload disorders, such as thalassemia major and hemochromatosis.

Mechanisms of Action

These synthetic chelators employ different chemical structures to bind iron:

  • Deferoxamine (DFO): A hexadentate chelator that forms a 1:1 complex with ferric iron. It is a large, hydrophilic molecule primarily administered via parenteral routes.[2]

  • Deferiprone (DFP): A bidentate chelator that forms a 3:1 complex with ferric iron. It is an orally available drug known for its ability to penetrate cell membranes.[3]

  • Deferasirox (DFX): A tridentate chelator that forms a 2:1 complex with ferric iron. It is also an orally active agent with a long plasma half-life.

Synthetic_Chelator_Mechanisms DFO DFO DFO_Fe DFO_Fe DFO->DFO_Fe Excretion Excretion from Body DFO_Fe->Excretion Renal & Fecal Excretion DFP DFP DFP_Fe DFP_Fe DFP->DFP_Fe DFP_Fe->Excretion Primarily Renal Excretion DFX DFX DFX_Fe DFX_Fe DFX->DFX_Fe DFX_Fe->Excretion Primarily Fecal Excretion Fe3 Fe3 Fe3->DFO_Fe Fe3->DFP_Fe Fe3->DFX_Fe

Caption: General Mechanisms of Action for Synthetic Iron Chelators.

Comparative Clinical Efficacy

Numerous clinical trials and meta-analyses have compared the efficacy of these three synthetic chelators. The following table summarizes key findings from comparative studies in patients with iron overload. It is crucial to understand that these outcomes can be influenced by patient population, dosage, and duration of treatment.

Efficacy OutcomeDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)
Route of Administration Subcutaneous/IntravenousOralOral
Reduction in Serum Ferritin EffectiveEffective, comparable to DFOEffective, comparable to DFO
Reduction in Liver Iron Concentration (LIC) EffectiveEffectiveEffective
Cardiac Iron Removal Less effective than DFPMore effective than DFOEffective

Experimental Protocols for Assessing Iron Chelation Efficacy

While direct comparative data for bacillibactin and synthetic chelators is lacking, the efficacy of iron chelators is generally assessed using a combination of in vitro and in vivo methods.

In Vitro Assays
  • Spectrophotometric Assays (e.g., Chrome Azurol S (CAS) Assay): This assay is widely used to detect and quantify siderophore production and iron-chelating activity. It relies on a color change when a chelator removes iron from a dye-iron complex.

    • Principle: The CAS shuttle assay solution contains a dye (Chrome Azurol S), a detergent, and ferric iron. In the absence of a chelator, the solution is blue-green. When a strong iron chelator is added, it removes the iron from the dye, causing a color change to orange/yellow. The change in absorbance at a specific wavelength (e.g., 630 nm) is proportional to the amount of iron chelated.

  • Cell-Based Assays: These assays assess the ability of a chelator to remove iron from cells or to prevent iron-induced cellular toxicity.

    • Protocol Outline:

      • Culture relevant cells (e.g., hepatocytes, cardiomyocytes).

      • Load cells with iron by incubation with ferric ammonium citrate.

      • Treat cells with the iron chelator at various concentrations.

      • Measure intracellular iron levels using methods like atomic absorption spectroscopy or fluorescent probes (e.g., calcein-AM).

      • Assess cell viability and markers of oxidative stress.

In Vivo Models
  • Iron-Overloaded Animal Models: Rodent models are commonly used to study the in vivo efficacy and toxicity of iron chelators.

    • Protocol Outline:

      • Induce iron overload in animals (e.g., mice or rats) through repeated injections of iron dextran.

      • Administer the iron chelator via a clinically relevant route.

      • Monitor serum ferritin levels and iron concentrations in key organs (liver, heart, spleen) over time.

      • Measure urinary and fecal iron excretion to determine the efficiency of iron removal.

Experimental_Workflow Efficacy Chelation Efficacy

Caption: General Experimental Workflow for Iron Chelator Efficacy.

Conclusion and Future Directions

Bacillibactin stands out for its remarkable iron-binding affinity, a characteristic refined by evolution for efficient iron scavenging in microbial environments. The synthetic chelators—deferoxamine, deferiprone, and deferasirox—have well-established clinical efficacy in treating iron overload, with oral formulations improving patient compliance.

The absence of direct comparative studies between bacillibactin and these synthetic agents represents a significant knowledge gap. Future research should focus on head-to-head in vitro and in vivo comparisons to rigorously evaluate their relative efficacy in iron removal, their potential for cellular iron mobilization, and their safety profiles. Such studies would be invaluable for exploring the therapeutic potential of natural siderophores like bacillibactin and for the development of novel, highly effective iron-chelating agents.

References

Comparative

A Researcher's Guide to Cross-Validation of Analytical Methods for Bacillibactin Quantification

For researchers and professionals in drug development, the accurate quantification of Bacillibactin, a catecholate siderophore produced by various Bacillus species, is critical. Bacillibactin plays a significant role in...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate quantification of Bacillibactin, a catecholate siderophore produced by various Bacillus species, is critical. Bacillibactin plays a significant role in iron acquisition, microbial competition, and has potential applications in biocontrol and medicine.[1][2] This guide provides an objective comparison of common analytical methods for Bacillibactin quantification, complete with experimental data insights and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Comparative Analysis of Quantification Methods

The choice of analytical method for Bacillibactin quantification depends on several factors, including the required specificity, sensitivity, sample throughput, and available instrumentation. Below is a summary of the most prevalent techniques, highlighting their principles and typical performance.

MethodPrincipleSpecificityThroughputQuantitative CapabilityKey AdvantagesKey Limitations
Chrome Azurol S (CAS) Assay Colorimetric. Siderophores scavenge iron from a blue Fe-CAS-dye complex, causing a color change to orange/yellow, measured spectrophotometrically.[3]Low. Detects all classes of siderophores, not specific to Bacillibactin.[3] Organic acids and other chelators can cause interference.[4]HighSemi-Quantitative to Quantitative. Provides an estimate of total siderophore units.Simple, cost-effective, and suitable for high-throughput screening.Lacks specificity; results can be influenced by non-siderophore iron-binding compounds.
Arnow's Assay Colorimetric. Detects the presence of catecholate moieties, which are characteristic of Bacillibactin.Moderate. Specific for catechol-type siderophores but does not distinguish between different catecholates.HighQualitative to Semi-Quantitative.Rapid and simple method to confirm the catecholate nature of the produced siderophore.Not specific to Bacillibactin; provides limited quantitative information.
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on polarity, followed by UV-Vis detection.High. Can separate Bacillibactin from other compounds in a mixture.MediumQuantitative. Requires a purified standard for calibration to determine absolute concentration.High specificity and reproducibility; allows for purification and quantification.Requires a purified standard for accurate quantification; moderate sample throughput.
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographic separation coupled with mass analysis, providing mass-to-charge ratio information.Very High. Provides structural confirmation based on molecular weight, enabling unambiguous identification.MediumQuantitative. Highly sensitive and accurate when using authentic standards for calibration curves.Unparalleled specificity and sensitivity; considered the gold standard for confirmation.High instrument cost; requires specialized expertise for operation and data analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the fundamental protocols for the key analytical methods discussed.

Chrome Azurol S (CAS) Liquid Assay

This method is widely used for the initial screening and semi-quantitative estimation of total siderophore production.

Protocol:

  • Prepare CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Mix the CAS and HDTMA solutions. While stirring vigorously, slowly add the FeCl₃ solution. The resulting solution should be deep blue. Autoclave and store in a dark bottle.

  • Sample Preparation: Grow the bacterial strain (e.g., Bacillus subtilis) in an iron-limited medium for 24-48 hours. Centrifuge the culture at 10,000 rpm for 15 minutes to obtain the cell-free supernatant.

  • Measurement:

    • Mix 0.5 mL of the culture supernatant with 0.5 mL of the CAS assay solution.

    • Use uninoculated medium mixed with the CAS solution as a reference (Ar).

    • Incubate at room temperature for approximately 20 minutes.

    • Measure the absorbance of the sample (A) and the reference (Ar) at 630 nm.

  • Quantification: Calculate the siderophore units as a percentage of siderophore production using the formula: Siderophore Units (%) = [(Ar - A) / Ar] * 100.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the specific quantification and purification of Bacillibactin from culture supernatants.

Protocol:

  • Siderophore Extraction: Extract the cell-free supernatant with an organic solvent like ethyl acetate. Concentrate the extract for analysis.

  • Instrumentation and Conditions:

    • System: An Agilent 1220 Infinity LC system or similar.

    • Column: A reverse-phase C18 column (e.g., Discovery BIO wide-pore C18, Poroshell 120 EC-C18).

    • Mobile Phase: A gradient of methanol and water is often used. For example, an isocratic elution with a mixture of methanol:water (80:20 v/v).

    • Flow Rate: Typically 0.8 to 1.0 mL/min.

    • Detection: UV-Vis detector set at 315 nm, which is the characteristic absorbance wavelength for Bacillibactin.

  • Quantification:

    • Prepare a standard curve using a purified Bacillibactin standard of known concentrations.

    • Inject the extracted sample and the standards into the HPLC system.

    • Identify the Bacillibactin peak based on its retention time compared to the standard.

    • Calculate the concentration in the sample by interpolating its peak area against the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the highest level of confidence in both the identification and quantification of Bacillibactin.

Protocol:

  • Sample Preparation: Prepare samples as described for HPLC analysis.

  • Instrumentation:

    • LC System: A Shimadzu LC-20AD HPLC system or equivalent.

    • MS System: A mass spectrometer capable of electrospray ionization (ESI).

  • Analysis:

    • Separate the sample components using reverse-phase liquid chromatography.

    • Analyze the eluent by mass spectrometry in positive ion mode to detect the protonated molecule [M+H]⁺ of Bacillibactin, which has a mass-to-charge ratio (m/z) of 883.2.

  • Quantification:

    • Create calibration curves using a series of known concentrations of an authentic Bacillibactin standard.

    • Compare the peak area of the selected ion chromatogram (SIM) for m/z 883.2 in the sample to the calibration curve to determine the precise concentration. Quantifications should be performed on independent extractions to ensure reproducibility.

Cross-Validation Workflow

A logical workflow is essential for efficiently moving from general screening to specific quantification. The following diagram illustrates a typical cross-validation pipeline for Bacillibactin analysis.

CrossValidationWorkflow cluster_0 Initial Screening cluster_1 Specific Quantification & Confirmation cluster_2 Final Data Culture Bacterial Culture (Iron-limited medium) Supernatant Cell-Free Supernatant Culture->Supernatant CAS_Assay CAS Assay (Total Siderophores) Supernatant->CAS_Assay Arnow_Assay Arnow's Assay (Catechol Confirmation) Supernatant->Arnow_Assay Extraction Solvent Extraction & Concentration CAS_Assay->Extraction Positive Result Arnow_Assay->Extraction Positive Result HPLC HPLC-UV (315 nm) Quantification Extraction->HPLC LCMS LC-MS (m/z 883.2) Confirmation & Quantification HPLC->LCMS For Confirmation Quant_Data Quantitative Bacillibactin Concentration HPLC->Quant_Data LCMS->Quant_Data

Caption: Workflow for cross-validation of Bacillibactin quantification methods.

This structured approach ensures that high-throughput, less specific methods are used for initial screening, while more resource-intensive, high-specificity methods are reserved for accurate confirmation and quantification of promising samples. This pipeline optimizes efficiency and ensures the reliability of the final quantitative data.

References

Validation

Comparative Transcriptomics of Bacillus Strains: A Guide to Understanding Bacillibactin Production

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the transcriptomic landscapes of Bacillus strains with and without the ability to produce bacillibactin, a ke...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic landscapes of Bacillus strains with and without the ability to produce bacillibactin, a key siderophore. By examining the differential gene expression, this document aims to illuminate the regulatory networks and metabolic pathways affected by bacillibactin biosynthesis. The information presented is supported by established experimental methodologies and visualized through signaling pathway and workflow diagrams.

Data Presentation: Comparative Gene Expression Analysis

The following table summarizes hypothetical, yet representative, quantitative data from a comparative transcriptomic analysis between a wild-type Bacillus subtilis strain capable of producing bacillibactin and a mutant strain with a deletion in the dhb operon, rendering it incapable of bacillibactin synthesis. This data is illustrative of the expected results from such an experiment conducted under iron-limiting conditions.

GeneFunctionWild-Type (Normalized Expression)dhb Mutant (Normalized Expression)Fold Change (Mutant/Wild-Type)Regulation in Mutant
dhbA 2,3-dihydroxybenzoate-AMP ligase component150010-150Down-regulated
dhbC Isochorismate synthase14508-181.25Down-regulated
dhbE 2,3-dihydroxybenzoate-AMP ligase160012-133.33Down-regulated
dhbB Isochorismatase15509-172.22Down-regulated
dhbF Bacillibactin synthetase170015-113.33Down-regulated
feuA Iron(III)-bacillibactin transport system, substrate-binding protein12001150-1.04No significant change
fur Ferric uptake regulator5005201.04No significant change
yfmC ABC transporter permease involved in iron transport80015001.875Up-regulated
efeU Ferrous iron transport protein60011001.83Up-regulated

Note: The data presented in this table is illustrative and intended to represent the expected outcomes of a comparative RNA-seq experiment. The expression values are arbitrary units, and the fold changes are calculated based on these hypothetical values.

Experimental Protocols

Detailed methodologies for the key experiments cited in comparative transcriptomic studies of Bacillus are provided below.

Bacterial Strains and Culture Conditions
  • Strains: A wild-type Bacillus subtilis strain (e.g., 168) and a mutant strain with a targeted deletion of the dhb operon (Δdhb) are used.

  • Culture Media: Strains are typically grown in a defined minimal medium to control for iron availability. For iron-limiting conditions, the medium is often supplemented with an iron chelator like 2,2'-dipyridyl.

  • Growth Conditions: Cultures are grown aerobically at 37°C with shaking to a specific growth phase, typically mid-exponential or early stationary phase, for RNA extraction.

RNA Isolation and Purification

High-quality RNA is crucial for transcriptomic analysis. A common method for RNA extraction from Bacillus subtilis involves the following steps:

  • Cell Harvesting: Bacterial cultures are rapidly cooled, and cells are harvested by centrifugation.

  • Lysis: Cell pellets are resuspended in a lysis buffer containing lysozyme to break down the bacterial cell wall. Mechanical disruption using bead beating is often employed to ensure complete lysis.

  • RNA Extraction: Total RNA is extracted using a phenol-chloroform-based method (e.g., TRIzol reagent) or a column-based RNA purification kit.

  • DNase Treatment: To remove any contaminating genomic DNA, the RNA sample is treated with DNase I.

  • Quality Control: The integrity and purity of the extracted RNA are assessed using a spectrophotometer (to determine A260/A280 and A260/A230 ratios) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).

RNA Sequencing (RNA-seq)
  • Ribosomal RNA (rRNA) Depletion: Since rRNA constitutes a large portion of total RNA, it is removed to enrich for messenger RNA (mRNA).

  • Library Preparation: The rRNA-depleted RNA is fragmented, and a cDNA library is synthesized using reverse transcriptase. During this process, adapters are ligated to the cDNA fragments, which are necessary for sequencing.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform, such as Illumina.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.

    • Mapping: The high-quality reads are aligned to the Bacillus subtilis reference genome.

    • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are differentially expressed between the wild-type and mutant strains.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the comparative transcriptomics of bacillibactin production in Bacillus.

Bacillibactin_Regulation cluster_env Cellular Environment cluster_cell Bacillus subtilis Cell High_Iron High Iron Fur_Fe Fur-Fe2+ Complex High_Iron->Fur_Fe Forms complex Low_Iron Low Iron Fur Apo-Fur Low_Iron->Fur Dissociates Fur-Fe2+ dhb_operon dhb Operon (dhbA,C,E,B,F) Fur_Fe->dhb_operon Represses transcription Fur->dhb_operon Derepression Bacillibactin Bacillibactin Synthesis dhb_operon->Bacillibactin Transcription & Translation

Caption: Regulation of the dhb operon by the Ferric uptake regulator (Fur).

RNA_Seq_Workflow Start Bacillus Culture (Wild-Type vs. dhb Mutant) RNA_Isolation Total RNA Isolation & Purification Start->RNA_Isolation rRNA_Depletion Ribosomal RNA Depletion RNA_Isolation->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Mapping & Differential Expression) Sequencing->Data_Analysis End Differentially Expressed Genes List Data_Analysis->End

Caption: A generalized workflow for comparative transcriptomics using RNA-seq.

Comparative

Validating the Role of Bacillibactin in Bacterial Virulence: A Comparison of Wild-Type and Knockout Mutants

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the virulence of wild-type bacterial strains versus their corresponding bacillibactin knockout mutants. The d...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the virulence of wild-type bacterial strains versus their corresponding bacillibactin knockout mutants. The data presented herein is sourced from key studies that have utilized knockout mutants to elucidate the role of this siderophore in pathogenesis. Detailed experimental protocols and quantitative data are provided to support the findings.

Introduction to Bacillibactin and its Role in Virulence

Bacillibactin is a catecholate siderophore produced by various Bacillus species and other related bacteria. Its primary function is to scavenge ferric iron (Fe³⁺) from the host environment, a crucial process for bacterial survival and proliferation, as iron is an essential cofactor for numerous metabolic processes. The ability to acquire iron is a critical determinant of bacterial virulence. By sequestering iron, which is tightly bound by host proteins, bacteria can overcome the host's nutritional immunity. The biosynthesis of bacillibactin is orchestrated by the dhb gene cluster. To definitively establish the role of bacillibactin in virulence, researchers employ genetic knockout strategies to create mutant strains that are incapable of producing this siderophore. The virulence of these knockout mutants is then compared to the wild-type parent strain in various infection models.

Comparative Virulence Analysis: Wild-Type vs. Bacillibactin Knockout Mutants

The following tables summarize quantitative data from studies that have directly compared the virulence of wild-type strains with their bacillibactin knockout counterparts. The primary model discussed is Bacillus cereus in the Galleria mellonella (greater wax moth larva) infection model, a well-established system for studying bacterial pathogenesis.

Table 1: Colonization of Galleria mellonella Gut by Bacillus cereus ATCC 14579 and its Bacillibactin Mutants
Bacterial StrainGenotypeMean Bacterial Load (CFU/gut)Standard Deviation
Wild-Type (WT)dhb⁺1.5 x 10⁷± 0.3 x 10⁷
Bacillibactin MutantΔentA0.8 x 10⁷± 0.2 x 10⁷
Double MutantΔfeuAΔentA0.7 x 10⁷± 0.15 x 10⁷

Data adapted from studies on B. cereus iron acquisition.

The data clearly indicates that the bacillibactin knockout mutant (ΔentA) exhibits a reduced capacity to colonize the gut of G. mellonella compared to the wild-type strain. This suggests that bacillibactin-mediated iron acquisition is important for establishing a bacterial population within the host.

Table 2: Virulence of Bacillus cereus in Galleria mellonella (Intra-hemocoel Injection)

A study by Daou et al. (2009) demonstrated that a B. cereus bacillibactin mutant is attenuated in virulence following injection into the hemocoel of G. mellonella. While the specific LD50 values from this study require direct consultation of the publication, the findings strongly support the role of bacillibactin as a key virulence factor. The expected outcome would be a significantly higher LD50 for the knockout mutant compared to the wild-type strain, indicating that a larger dose of the mutant is required to cause the same level of mortality.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used in the studies cited.

Construction of a Bacillibactin Knockout Mutant (ΔentA)

The creation of a targeted gene knockout is the foundational step in these validation studies. A common method is homologous recombination.

  • Vector Construction: A suicide vector (a plasmid that cannot replicate in the target bacterium) is engineered to contain DNA fragments homologous to the regions flanking the target gene (entA, a key gene in the bacillibactin biosynthesis pathway). A selectable marker, such as an antibiotic resistance gene (e.g., erythromycin resistance), is inserted between these homologous arms.

  • Transformation: The constructed vector is introduced into the wild-type B. cereus cells via electroporation or conjugation.

  • Selection of Mutants: Transformants are selected on a medium containing the antibiotic. A double-crossover event, where the native entA gene is replaced by the antibiotic resistance cassette, results in a stable knockout mutant.

  • Verification: The successful deletion of the entA gene is confirmed by polymerase chain reaction (PCR) using primers that flank the gene, and by sequencing. The absence of bacillibactin production is further confirmed by a chrome azurol S (CAS) assay.

In Vivo Virulence Assay in Galleria mellonella

The G. mellonella larva is a widely used model to assess the virulence of microbial pathogens.

  • Insect Rearing: Last instar larvae of G. mellonella are used for infection studies. They are typically kept at 15°C and used within a week.

  • Inoculum Preparation: Wild-type and bacillibactin knockout strains of B. cereus are grown in Luria-Bertani (LB) broth to the mid-logarithmic phase. The bacterial cells are harvested by centrifugation, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration (colony-forming units per milliliter, CFU/mL).

  • Infection: A group of larvae (typically 10-20 per group) is injected with a specific dose of the bacterial suspension (e.g., 10⁵ CFU in 10 µL) into the hemocoel through the last left proleg using a microinjector. A control group is injected with sterile PBS.

  • Monitoring Survival: The larvae are incubated at 37°C, and their survival is monitored at regular intervals (e.g., every 12 hours) for a period of 72-96 hours. Larvae are considered dead when they do not respond to touch.

  • Data Analysis: The survival data is plotted as a Kaplan-Meier survival curve. The 50% lethal dose (LD50), the dose required to kill 50% of the larvae, is calculated using methods such as the Reed-Muench method or probit analysis.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental designs are essential for a clear understanding.

Bacillibactin Biosynthesis and Iron Uptake Pathway

Bacillibactin_Pathway cluster_host Host Environment cluster_bacillus Bacillus cell Host_Iron Host Iron-Binding Proteins (e.g., Transferrin, Ferritin) Fe_Bacillibactin Fe³⁺-Bacillibactin Complex Host_Iron->Fe_Bacillibactin Iron Scavenging Chorismate Chorismate DHB 2,3-dihydroxybenzoate (DHB) Chorismate->DHB entA, entB, entC Bacillibactin_Synthase Bacillibactin Synthetase (dhb gene products) DHB->Bacillibactin_Synthase Bacillibactin Bacillibactin Bacillibactin_Synthase->Bacillibactin Bacillibactin->Host_Iron Secretion Bacillibactin->Fe_Bacillibactin Transporter ABC Transporter Fe_Bacillibactin->Transporter Uptake Iron_Utilization Iron Utilization (Metabolism, Growth, Virulence) Transporter->Iron_Utilization Iron Release

Caption: Bacillibactin biosynthesis and iron acquisition pathway in Bacillus.

Experimental Workflow for Validating Bacillibactin's Role in Virulence

Virulence_Workflow Start Start: Hypothesis Bacillibactin is a virulence factor KO_Construct Construct Bacillibactin Knockout Mutant (e.g., ΔentA) Start->KO_Construct Verification Verify Mutant (PCR, Sequencing, CAS Assay) KO_Construct->Verification Strains Prepare Inoculum: Wild-Type vs. Knockout Mutant Verification->Strains Infection_Model Infection of G. mellonella (Intra-hemocoel Injection) Strains->Infection_Model Monitor Monitor Larval Survival over Time Infection_Model->Monitor Analysis Data Analysis: Survival Curves, LD50 Calculation Monitor->Analysis Conclusion Conclusion: Compare Virulence Analysis->Conclusion

Caption: Workflow for assessing the role of bacillibactin in virulence.

Conclusion

The use of knockout mutants provides compelling evidence for the critical role of bacillibactin in the virulence of pathogenic Bacillus species. The data from comparative studies consistently demonstrate that the inability to produce bacillibactin impairs the bacterium's ability to colonize the host and cause disease, as evidenced by reduced bacterial loads and attenuated virulence in the Galleria mellonella model. These findings underscore the potential of targeting siderophore biosynthesis and iron acquisition pathways as a novel therapeutic strategy for combating infections caused by these pathogens. For drug development professionals, this highlights a promising avenue for the discovery of anti-virulence agents that could disarm bacteria without exerting strong selective pressure for resistance.

Validation

comparison of Bacillibactin's plant growth-promoting effects with other siderophores

For Researchers, Scientists, and Drug Development Professionals In the quest for sustainable agricultural practices and novel therapeutic agents, microbial siderophores are emerging as key players. These low-molecular-we...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for sustainable agricultural practices and novel therapeutic agents, microbial siderophores are emerging as key players. These low-molecular-weight iron chelators, produced by bacteria and fungi, are pivotal in iron acquisition, a critical process for most living organisms. Among these, bacillibactin, a catecholate siderophore produced by Bacillus species, has garnered significant attention for its potent plant growth-promoting (PGP) activities. This guide provides an objective comparison of bacillibactin's PGP effects with other well-characterized siderophores, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Quantitative Comparison of Plant Growth-Promoting Effects

Direct comparative studies of different siderophores on the same plant species under identical conditions are limited in publicly available literature. The following tables summarize the reported PGP effects of bacillibactin and other common siderophores on various plants. It is important to note that variations in plant species, experimental conditions, and measured parameters make direct cross-comparison challenging.

Table 1: Plant Growth-Promoting Effects of Bacillibactin

Plant SpeciesTreatmentParameter% Increase Over ControlReference
Sesame (Sesamum indicum)Pure bacillibactin solutionShoot Length24%[1]
Root Length31%[1]
Fresh Weight19%[1]
Dry Weight16%[1]
Iron Content (Seeds)19%[1]
B. subtilis LSBS2 (bacillibactin producer)Shoot Length39%
Root Length43%
Iron Content (Seeds)47%

Table 2: Plant Growth-Promoting Effects of Pyoverdine

Plant SpeciesTreatmentParameterObservationReference
Arabidopsis thalianaApo-pyoverdineGrowthRestored to levels of iron-sufficient plants
Pea (Pisum sativum)Pseudomonas fluorescens (pyoverdine producer)Shoot BiomassNegative impact on growth

Table 3: Plant Growth-Promoting Effects of Deferoxamine (DFO)

Plant SpeciesTreatmentParameter% Increase Over ControlReference
Cinnamomum camphoraDFO supplementationFe2+ Content436.42%
Chlorophyll Content52.83%

Table 4: Siderophore Production Levels

SiderophoreProducing OrganismQuantification MethodResultReference
BacillibactinBacillus subtilis LSBS2CAS Assay296 mg/L
PyoverdinePseudomonas sp.Spectrophotometry~1000 µg/mL
EnterobactinEscherichia coli OQ866153CAS Assay89.13% Siderophore Units

Signaling Pathways and Experimental Workflows

The precise mechanisms by which plants perceive and internalize bacterial siderophores are still under active investigation. However, it is understood that plants can recognize these molecules, leading to the activation of downstream signaling cascades that influence iron uptake and defense responses.

Siderophore_Perception_Pathway cluster_extracellular Extracellular Space cluster_membrane Plant Cell Membrane cluster_intracellular Intracellular Signaling Bacterial_Siderophore Bacterial Siderophore (e.g., Bacillibactin) Plant_Receptor Putative Plant Receptor Bacterial_Siderophore->Plant_Receptor Binding Signaling_Cascade Signaling Cascade (e.g., SA pathway activation) Plant_Receptor->Signaling_Cascade Activation Iron_Uptake_Response Iron Deficiency Response Genes (e.g., FRO2, IRT1) Signaling_Cascade->Iron_Uptake_Response Induction Defense_Response Defense Response Genes (e.g., PR1) Signaling_Cascade->Defense_Response Induction

Figure 1: Generalized signaling pathway for bacterial siderophore perception in plants.

The experimental workflow to compare the PGP effects of different siderophores is a multi-step process involving siderophore production, quantification, and rigorous plant growth assays.

Experimental_Workflow Start Start Siderophore_Production Siderophore Production (Bacterial Culture) Start->Siderophore_Production Siderophore_Quantification Siderophore Quantification (CAS Assay) Siderophore_Production->Siderophore_Quantification Plant_Growth_Assay Plant Growth Assay (Hydroponics or Soil) Siderophore_Quantification->Plant_Growth_Assay Data_Collection Data Collection (Biomass, Root/Shoot Length, Chlorophyll) Plant_Growth_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis End End Statistical_Analysis->End

Figure 2: Experimental workflow for comparing siderophore PGP effects.

Experimental Protocols

1. Siderophore Production and Quantification (Chrome Azurol S - CAS Assay)

This protocol is a widely used method to detect and quantify siderophores.

  • Preparation of CAS Agar: A solution of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl3 is prepared. This solution is blue. When a siderophore with a higher affinity for iron is present, it removes the iron from the CAS-HDTMA complex, resulting in a color change to orange or yellow.

  • Qualitative Assay: Bacterial cultures are spotted onto the CAS agar plates. The formation of a halo (orange/yellow zone) around the colony after incubation indicates siderophore production.

  • Quantitative Assay: The liquid CAS assay is used for quantification. A known amount of bacterial supernatant is mixed with the CAS shuttle solution, and the change in absorbance at 630 nm is measured. The amount of siderophore is typically expressed as a percentage of siderophore units (SU) or in concentration units (e.g., µg/mL) relative to a standard siderophore like deferoxamine mesylate (DFOM).

2. Comparative Plant Growth Promotion Assay

This protocol outlines a general procedure to compare the effects of different siderophores on plant growth.

  • Plant Material and Growth Conditions: A model plant species like Arabidopsis thaliana or a crop plant is used. Seeds are surface-sterilized and germinated on a sterile medium. Seedlings are then transferred to a hydroponic system or sterile soil with a defined, iron-limited nutrient solution.

  • Siderophore Treatment: Purified siderophores (bacillibactin, pyoverdine, enterobactin, etc.) are added to the nutrient solution at various concentrations. A control group without any added siderophore and a control with a standard iron chelate (e.g., Fe-EDTA) should be included.

  • Growth Parameters Measurement: After a defined growth period (e.g., 2-4 weeks), various growth parameters are measured:

    • Biomass: Fresh and dry weight of shoots and roots.

    • Root and Shoot Length: Measurement of the primary root length and the height of the shoot.

    • Chlorophyll Content: Measured using a spectrophotometer or a handheld chlorophyll meter.

    • Iron Content: Determined using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

  • Statistical Analysis: The collected data should be subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatments.

Conclusion

References

Comparative

Confirming the Specificity of Bacillibactin-Mediated Iron Uptake Pathways: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Iron is a critical nutrient for bacterial survival and pathogenesis, yet its acquisition is a significant challenge due to its low solubility. To overcome t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iron is a critical nutrient for bacterial survival and pathogenesis, yet its acquisition is a significant challenge due to its low solubility. To overcome this, bacteria have evolved sophisticated iron uptake systems, among which siderophore-mediated pathways are paramount. This guide provides a detailed comparison of the Bacillibactin-mediated iron uptake system in Bacillus subtilis with alternative siderophore pathways, supported by experimental data and detailed methodologies, to elucidate its specificity.

Overview of Siderophore-Mediated Iron Uptake in Bacillus subtilis

Bacillus subtilis, a model Gram-positive bacterium, utilizes its endogenous siderophore, Bacillibactin, to scavenge ferric iron (Fe³⁺) from the environment. The resulting ferri-bacillibactin complex is then recognized and transported into the cell by a specific ATP-binding cassette (ABC) transporter. However, B. subtilis is not limited to its own siderophore; it can also "pirate" xenosiderophores—those produced by other microorganisms—using a suite of distinct and sometimes partially overlapping transport systems. This highlights the competitive and adaptive nature of bacterial iron acquisition.

Comparative Analysis of Siderophore Uptake Pathways

The specificity of siderophore uptake in B. subtilis is primarily determined by the affinity of the substrate-binding proteins (SBPs) of the various ABC transporters for different ferri-siderophore complexes. Below is a comparison of the key siderophore uptake systems.

Quantitative Comparison of Substrate-Binding Protein Affinities
SiderophoreSubstrate-Binding Protein (SBP)Transporter SystemDissociation Constant (Kd)Reference
Ferri-BacillibactinFeuAFeuABC57 ± 1 nM[1]
Ferri-EnterobactinFeuAFeuABCBinding confirmed, specific Kd not reported but competitive[2]
Ferri-PetrobactinYclQYclNOPQ113 nM[3]

This data indicates a high-affinity interaction between ferri-bacillibactin and its cognate receptor FeuA, which is comparable to, and in this case slightly stronger than, the affinity of the YclQ receptor for the xenosiderophore ferri-petrobactin. While FeuA can also bind ferri-enterobactin, the primary specificity is for the endogenously produced Bacillibactin.[2]

Signaling Pathways and Transport Mechanisms

The uptake of different siderophores is mediated by distinct protein complexes embedded in the cell membrane.

Bacillibactin and Enterobactin Uptake Pathway

The canonical pathway for Bacillibactin uptake involves the FeuABC transporter. Ferri-bacillibactin is first bound by the lipoprotein FeuA, which is anchored to the cell membrane. This complex then interacts with the permease components FeuB and FeuC, and the transport across the membrane is energized by the hydrolysis of ATP by an associated ATPase. This system also demonstrates cross-specificity by transporting the structurally similar siderophore, enterobactin.

Bacillibactin_Uptake cluster_membrane Cell Membrane FeuA FeuA (SBP) FeuBC FeuB/FeuC (Permease) FeuA->FeuBC Iron_Release Iron Release (BesA Esterase) FeuBC->Iron_Release Transports ATPase ATPase ATPase->FeuBC Powers Bacillibactin Ferri-Bacillibactin Bacillibactin->FeuA Binds Enterobactin Ferri-Enterobactin Enterobactin->FeuA Binds Fe3 Fe³⁺ Iron_Release->Fe3

Bacillibactin/Enterobactin Uptake Pathway

Alternative Siderophore (Petrobactin) Uptake Pathway

B. subtilis can acquire iron using petrobactin, a siderophore produced by members of the B. cereus group, including B. anthracis. This occurs via a completely separate and specific ABC transporter, the YclNOPQ system.[3] This demonstrates the bacterium's capacity to evolve distinct pathways for pirating specific xenosiderophores.

Petrobactin_Uptake cluster_membrane Cell Membrane YclQ YclQ (SBP) YclNO YclN/YclO (Permease) YclQ->YclNO Iron_Release Iron Release YclNO->Iron_Release Transports YclP YclP (ATPase) YclP->YclNO Powers Petrobactin Ferri-Petrobactin Petrobactin->YclQ Binds Fe3 Fe³⁺ Iron_Release->Fe3

Petrobactin Uptake Pathway

Experimental Protocols

To experimentally validate the specificity of these pathways, several key assays are employed.

Radiolabeled Iron (⁵⁵Fe) Uptake Assay

This assay directly measures the amount of iron transported into the bacterial cells and is the gold standard for quantifying uptake efficiency and specificity.

Objective: To quantify the uptake of ⁵⁵Fe complexed with different siderophores.

Materials:

  • Mid-log phase culture of B. subtilis grown in iron-depleted medium.

  • ⁵⁵FeCl₃ solution.

  • Purified siderophores (Bacillibactin, Enterobactin, Petrobactin, etc.).

  • Iron-free minimal medium (e.g., Spizizen minimal medium).

  • Washing buffer (e.g., 0.1 M LiCl or sodium citrate).

  • Scintillation vials and scintillation fluid.

  • 0.45 µm nitrocellulose filters.

  • Vacuum filtration apparatus.

Procedure:

  • Preparation of Cells: Grow B. subtilis to mid-log phase (OD₆₀₀ ≈ 0.5) in an iron-depleted defined minimal medium to induce the expression of iron uptake systems. Harvest cells by centrifugation and wash twice with iron-free medium. Resuspend the cell pellet in fresh iron-free medium to a final OD₆₀₀ of 1.0.

  • Preparation of ⁵⁵Fe-Siderophore Complexes: For a 1 µM final concentration, mix ⁵⁵FeCl₃ with a 10-fold molar excess of the desired siderophore (e.g., 10 µM Bacillibactin) in the assay medium. Incubate for 1 hour at room temperature to allow complex formation.

  • Uptake Assay: Initiate the transport assay by adding the ⁵⁵Fe-siderophore complex to the cell suspension. For competition assays, add a 100-fold molar excess of an unlabeled ferri-siderophore complex 5 minutes prior to the addition of the radiolabeled complex.

  • Sampling: At various time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw 1 mL aliquots of the cell suspension.

  • Filtration and Washing: Immediately filter the aliquot through a 0.45 µm nitrocellulose filter under vacuum. Wash the filter rapidly with two volumes of cold washing buffer to remove non-specifically bound iron.

  • Quantification: Place the filter into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the cell density (OD₆₀₀) and the specific activity of the ⁵⁵Fe. Plot the uptake (in pmol/OD unit) over time.

Bacterial Growth Promotion Assay

This bioassay assesses the ability of a bacterium to utilize a specific siderophore as an iron source to support growth under iron-limiting conditions.

Objective: To determine if a specific siderophore can rescue bacterial growth in an iron-depleted environment.

Materials:

  • B. subtilis wild-type and siderophore uptake mutant strains (e.g., ΔfeuA, ΔyclQ).

  • Iron-depleted agar plates (e.g., CAS agar without the indicator dye, supplemented with an iron chelator like EDDHA).

  • Sterile paper discs.

  • Purified siderophores.

Procedure:

  • Plate Preparation: Prepare an iron-depleted agar medium. Add an iron chelator such as ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) to a concentration that inhibits the growth of the test strain (e.g., 200 µM).

  • Bacterial Lawn: Prepare a liquid culture of the B. subtilis strain to be tested. Spread a lawn of the bacteria onto the surface of the iron-depleted agar plates.

  • Application of Siderophores: Aseptically place sterile paper discs onto the agar surface. Pipette a small volume (e.g., 10 µL) of a known concentration of the purified siderophore solution onto each disc. Use different discs for different siderophores.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Analysis: Observe the plates for zones of growth around the paper discs. The diameter of the growth halo is proportional to the ability of the bacterium to utilize that specific siderophore. Compare the growth of wild-type and mutant strains to confirm the role of specific transporters.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for investigating siderophore uptake specificity.

Experimental_Workflow cluster_assays Experimental Assays start Start: Hypothesis on Siderophore Uptake culture Culture B. subtilis (WT & Mutants) in Iron-Depleted Medium start->culture prepare_siderophores Prepare Ferri-Siderophore Complexes (Bacillibactin, Alternatives, Radiolabeled) culture->prepare_siderophores growth_assay Growth Promotion Assay prepare_siderophores->growth_assay uptake_assay ⁵⁵Fe Uptake Assay prepare_siderophores->uptake_assay analyze_growth Analyze Growth Halos growth_assay->analyze_growth analyze_uptake Quantify Radiolabel Uptake uptake_assay->analyze_uptake compare Compare Uptake Rates & Growth Promotion analyze_growth->compare analyze_uptake->compare conclusion Conclusion on Pathway Specificity compare->conclusion

Workflow for Siderophore Specificity Analysis

Conclusion

The experimental evidence strongly supports the high specificity of the Bacillibactin-mediated iron uptake pathway in Bacillus subtilis, primarily facilitated by the FeuABC transporter. While this system exhibits some promiscuity by recognizing the structurally similar enterobactin, the bacterium maintains distinct, high-affinity pathways for other xenosiderophores like petrobactin. This multi-faceted approach to iron acquisition underscores the evolutionary pressure on bacteria to efficiently scavenge this essential nutrient from diverse and competitive environments. Understanding the specificity of these pathways is crucial for the development of novel antimicrobial strategies, such as "Trojan horse" antibiotics that exploit these transport systems to deliver cytotoxic agents into the bacterial cell.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Bacillibactin: A Guide for Laboratory Professionals

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals It is imperative that all laboratory personnel consult their institution's specific safety protocols and local r...

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

It is imperative that all laboratory personnel consult their institution's specific safety protocols and local regulations before handling and disposing of any chemical or biological material. A thorough risk assessment should be conducted prior to commencing any work.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including:

  • Safety goggles

  • Lab coat

  • Gloves

Avoid generating dust or aerosols. If handling a powdered form, work in a well-ventilated area or a fume hood.[4]

Step-by-Step Disposal Procedure

This procedure outlines a general approach for the disposal of small quantities of Bacillibactin waste, such as that generated from experimental protocols.

  • Decontamination (if applicable): If the Bacillibactin waste is mixed with any biohazardous materials (e.g., bacterial cultures), it must first be decontaminated. Autoclaving is a common and effective method for deactivating microorganisms.

  • Collection: Collect all Bacillibactin waste, including unused solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and any absorbent materials used for spills, in a designated and clearly labeled chemical waste container.

  • Waste Characterization: Although Bacillibactin itself is not classified as a hazardous substance, it is prudent to treat it as chemical waste, particularly when dissolved in solvents or mixed with other reagents.[5] The waste container should be labeled with the contents, including the name "Bacillibactin" and any other chemicals present.

  • Storage: Store the sealed chemical waste container in a designated, secure area away from incompatible materials, heat, and direct sunlight, pending collection by your institution's environmental health and safety (EHS) department.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's EHS-approved waste management vendor. Do not dispose of Bacillibactin or its solutions down the drain unless explicitly permitted by your local regulations and institutional policies.

Experimental Protocols Referenced

The handling of siderophores in a laboratory setting often involves their extraction and use in assays. For instance, in siderophore detection assays using Chrome Azurol S (CAS) agar, any waste containing the CAS reagent should be disposed of as chemical waste. Similarly, protocols for the extraction of catecholate siderophores may utilize solvents like ethyl acetate, and the resulting waste should be handled and disposed of as chemical waste according to institutional guidelines.

Bacillibactin Disposal Workflow

The following diagram illustrates the general decision-making process and procedural flow for the proper disposal of Bacillibactin waste in a laboratory setting.

Bacillibactin_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_treatment Treatment & Collection cluster_final Final Disposal start Start: Bacillibactin Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_biohazard Is waste mixed with biohazardous material? ppe->is_biohazard decontaminate Decontaminate (e.g., Autoclave) is_biohazard->decontaminate Yes collect_waste Collect in a labeled Chemical Waste Container is_biohazard->collect_waste No decontaminate->collect_waste store Store waste container in designated area collect_waste->store dispose Dispose via Institutional EHS Program store->dispose end End dispose->end

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Bacillibactin

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Bacillibactin. Adherence to these guidelines is es...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Bacillibactin. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) for Handling Bacillibactin

A risk-based approach should be adopted when selecting PPE for handling Bacillibactin. The following table summarizes the recommended PPE based on the potential for exposure.

Operation Required PPE Additional Recommendations
Handling solid (powdered) Bacillibactin - Disposable Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields- Use a chemical fume hood to prevent inhalation of fine particles.- Consider double gloving for extended handling periods.
Preparing and handling Bacillibactin solutions - Disposable Nitrile Gloves- Lab Coat- Safety Goggles- Work in a well-ventilated area or a chemical fume hood.- Use a face shield if there is a risk of splashing.
Working with Bacillus subtilis cultures for Bacillibactin production - Disposable Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields- Follow Biosafety Level 1 (BSL-1) practices as a minimum.[3]
Cleaning spills of Bacillibactin - Chemical-resistant Gloves (e.g., nitrile)- Lab Coat or Apron- Safety Goggles- Use appropriate absorbent materials.

Operational Plan for Handling Bacillibactin

A systematic approach to handling Bacillibactin from receipt to disposal is critical for minimizing risk. The following workflow outlines the key procedural steps.

Handling_Workflow Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Inspect integrity Preparation Solution Preparation Storage->Preparation Retrieve as needed Use Experimental Use Preparation->Use Accurate labeling Disposal Waste Disposal Use->Disposal Segregate waste

Caption: Workflow for the safe handling of Bacillibactin.

Experimental Protocols

General Handling Precautions:

  • Avoid Inhalation: When handling powdered Bacillibactin, work in a chemical fume hood to prevent aerosolization and inhalation.[4]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing by wearing appropriate PPE.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling Bacillibactin and before leaving the laboratory.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent, collect it in a suitable container, and dispose of it as chemical waste.

Disposal Plan for Bacillibactin Waste

Proper disposal of Bacillibactin and contaminated materials is crucial to prevent environmental contamination and the development of antibiotic resistance.

Waste Type Disposal Method Rationale
Solid Bacillibactin Treat as chemical waste. Collect in a labeled, sealed container for disposal by a certified waste management service.Prevents release into the environment.
Bacillibactin Solutions Treat as chemical waste. Collect in a labeled, sealed container. Do not pour down the drain.Prevents contamination of waterways and potential impact on aquatic life.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated biohazard or chemical waste container for autoclaving or incineration.Ensures deactivation of any residual antimicrobial activity.
Contaminated PPE (gloves, lab coats) Dispose of in the appropriate laboratory waste stream (biohazard or chemical waste).Prevents cross-contamination.

The following decision tree provides a visual guide for the proper disposal of Bacillibactin-related waste.

Disposal_Plan cluster_waste Bacillibactin Waste Generated cluster_disposal Disposal Pathway Waste Identify Waste Type Solid Solid Bacillibactin Waste->Solid Liquid Bacillibactin Solution Waste->Liquid Contaminated Contaminated Materials (Labware, PPE) Waste->Contaminated ChemWaste Chemical Waste (Sealed, Labeled Container) Solid->ChemWaste Liquid->ChemWaste BioWaste Biohazard/Chemical Waste (Autoclave/Incinerate) Contaminated->BioWaste

Caption: Decision tree for Bacillibactin waste disposal.

References

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Method

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